molecular formula C7H14O6 B15543962 3-O-Methyl-D-glucopyranose

3-O-Methyl-D-glucopyranose

Cat. No.: B15543962
M. Wt: 194.18 g/mol
InChI Key: SCBBSJMAPKXHAH-UOYQFSTFSA-N
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Description

3-O-Methyl-D-glucopyranose is a useful research compound. Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol

InChI

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4+,5-,6+,7+/m1/s1

InChI Key

SCBBSJMAPKXHAH-UOYQFSTFSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-O-Methyl-D-glucopyranose, a synthetic, non-metabolizable analog of D-glucose, serves as a critical tool in biomedical research for the study of hexose transport mechanisms. By competitively interacting with glucose transporters (GLUTs) without undergoing significant intracellular metabolism, it allows for the precise measurement of glucose transport rates across cellular membranes, independent of downstream metabolic events. This guide provides a comprehensive overview of its physicochemical properties, mechanism of action, applications in research, and detailed protocols for its use in key experimental assays.

Physicochemical Properties

This compound is a white, crystalline powder with well-defined chemical and physical characteristics. Its structural similarity to D-glucose, with the substitution of a methyl group at the C3 hydroxyl position, is key to its biological function as a transport probe.

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₆[1][2]
Molecular Weight 194.18 g/mol [1][2]
CAS Number 13224-94-7 (α-anomer); 3370-81-8 (unspecified)[1][2]
Synonyms 3-O-Methylglucose, 3-OMG[1]
Appearance White to off-white crystalline powder[2]
Melting Point 167-169 °C
Solubility Water: 50 mg/mL
Optical Rotation [α]25/D: +55° to +57° (c=1 in H₂O + trace NH₄OH)
Metabolic Fate Largely non-metabolizable; not phosphorylated by hexokinase.[3][4][3][4]

Mechanism of Action and Biological Role

The primary utility of this compound (3-OMG) stems from its interaction with glucose transport proteins. It is recognized and transported by facilitated glucose transporters (GLUTs) in a manner similar to D-glucose but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[4] This prevents it from being phosphorylated and trapped intracellularly, allowing it to equilibrate across the cell membrane.[5]

This property makes 3-OMG an ideal probe for studying the kinetics of glucose transport. Its uptake directly reflects the activity and capacity of glucose transporters on the cell surface.

At high concentrations (30-80 mM), 3-OMG can inhibit glucose-induced insulin release from pancreatic islets.[1] This effect is not due to hyperosmolarity but rather the competitive inhibition of D-glucose uptake and subsequent metabolism. By reducing the rate of glucose phosphorylation, 3-OMG diminishes the ATP production necessary for the closure of ATP-sensitive potassium (K-ATP) channels, a critical step in the insulin secretion pathway.[1]

cluster_Membrane Plasma Membrane cluster_IC Intracellular 3OMG_EC 3-O-Methyl-D-glucose GLUT GLUT Transporter 3OMG_EC->GLUT Binds & Transported Glucose_EC D-Glucose Glucose_EC->GLUT Binds & Transported (Competitively Inhibited) 3OMG_IC 3-O-Methyl-D-glucose GLUT->3OMG_IC Transport Glucose_IC D-Glucose GLUT->Glucose_IC Transport Hexokinase Hexokinase 3OMG_IC->Hexokinase Does Not Bind Glucose_IC->Hexokinase Phosphorylated Metabolism Glycolysis / ATP Production Hexokinase->Metabolism Insulin Insulin Secretion Metabolism->Insulin Triggers

Figure 1: Mechanism of 3-OMG action.

Quantitative Data

Transporter Affinity (Km / KT)

The Michaelis-Menten constant (Km) or transport constant (KT) reflects the substrate concentration at which transport velocity is half-maximal. 3-OMG exhibits varying affinities for different glucose transporter isoforms.

TransporterSystem / TissueKm / KT (mM)Reference(s)
GLUT1 Xenopus oocytes expression system26.2[6]
GLUT4 Xenopus oocytes expression system4.3[6]
BBB Rat Brain (Gray Matter) in vivo3.6[2]
BBB Rat Brain (White Matter) in vivo5.9[2]
SGLT2 Not efficiently transportedN/A[7]
Inhibition of Glucose-Induced Insulin Release
ParameterConditionValueReference(s)
Inhibitory Concentration Rat Pancreatic Islets30 - 80 mM[1]
Effect Inhibition of glucose-induced insulin releaseRapid, sustained, and not easily reversible[1]
Pharmacokinetic Parameters

Studies in rats have established the high metabolic stability and tissue distribution of 3-OMG.

ParameterTissue (Rat)ValueReference(s)
Distribution Space Brain0.52[3][8]
Distribution Space Heart0.52[3][8]
Distribution Space Liver0.75[3][8]
Metabolic Stability Brain (60 min)97 - 100% unmetabolized[3][8]
Metabolic Stability Plasma (60 min)>99% unmetabolized[3][8]

Experimental Protocols

Protocol: Erythrocyte Glucose Uptake Assay for GLUT1 Function

This protocol is adapted from methods used to diagnose Glucose Transporter Type 1 (GLUT1) Deficiency Syndrome by measuring 3-OMG uptake in red blood cells.[9]

Objective: To quantify the rate of [¹⁴C]-3-O-Methyl-D-glucose uptake into erythrocytes as a measure of GLUT1 transporter activity.

Materials:

  • Fresh blood samples collected in sodium-heparin tubes.

  • [¹⁴C]-3-O-Methyl-D-glucose (radiolabeled tracer).

  • Unlabeled 3-O-Methyl-D-glucose.

  • Phosphate-Buffered Saline (PBS), ice-cold (pH 7.4).

  • Lysis buffer.

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

  • Microcentrifuge.

Methodology:

  • Cell Preparation:

    • Isolate erythrocytes by centrifugation of whole blood.

    • Wash the cell pellet three times with ice-cold PBS (pH 7.4) to remove plasma and buffy coat.

    • Resuspend the final erythrocyte pellet to a defined hematocrit (e.g., 20%) in PBS.

  • Uptake Measurement:

    • Prepare an uptake solution containing 0.5 mM unlabeled 3-OMG and 1 µCi/mL [¹⁴C]-3-OMG in PBS.

    • Pre-cool all solutions and cell suspensions to 4°C to slow the transport rate for accurate timing.

    • Initiate the uptake by mixing a volume of the erythrocyte suspension with an equal volume of the uptake solution.

    • At precise time intervals (e.g., 0, 5, 10, 15, and 20 seconds), take an aliquot of the cell suspension and immediately add it to a microcentrifuge tube containing an ice-cold stop solution (e.g., PBS with a GLUT inhibitor like phloretin) layered over silicone oil.

    • Immediately centrifuge at high speed (e.g., 12,000 x g for 1 min) to pellet the cells through the oil, separating them from the radioactive uptake solution.

  • Quantification:

    • Aspirate the aqueous and oil layers, being careful not to disturb the cell pellet.

    • Lyse the cell pellet using a suitable lysis buffer.

    • Transfer the lysate to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Plot the CPM against time (in seconds).

    • The initial, linear portion of the curve represents the initial rate of uptake (V₀).

    • Calculate the slope of this linear portion to determine the transport rate (e.g., in pmol/µL cells/min).

P1 Prepare Erythrocytes (Wash & Resuspend) P3 Initiate Uptake (Mix Cells + Solution) P1->P3 P2 Prepare Uptake Solution ([14C]-3-OMG in PBS, 4°C) P2->P3 P4 Stop Reaction at Time Points (e.g., 5, 10, 15s) using Stop Solution + Oil P3->P4 P5 Centrifuge to Pellet Cells P4->P5 P6 Lyse Cell Pellet P5->P6 P7 Quantify Radioactivity (Scintillation Counting) P6->P7 P8 Analyze Data (Plot CPM vs. Time, Calculate Initial Rate) P7->P8

Figure 2: Workflow for Erythrocyte 3-OMG Uptake Assay.

Protocol: In Vivo Measurement of Blood-Brain Barrier Transport

This protocol describes a method for determining the kinetic parameters of glucose transport across the blood-brain barrier (BBB) in conscious rats.[2][10]

Objective: To simultaneously determine the local rates of blood flow and the transport constants (Tmax and KT) for glucose across the BBB using radiolabeled 3-OMG.

Materials:

  • [³H]-3-O-Methyl-D-glucose (transport tracer).

  • [¹⁴C]-iodoantipyrine (blood flow tracer).

  • Conscious, catheterized rats.

  • Infusion pump.

  • Brain tissue sectioning equipment (cryostat).

  • Autoradiography films or digital imaging system.

  • Liquid scintillation counter.

Methodology:

  • Animal Preparation:

    • Surgically implant catheters in the femoral artery and vein for blood sampling and tracer infusion, respectively. Allow the animal to recover fully.

    • Maintain animals at various controlled levels of plasma glucose (from hypoglycemia to hyperglycemia) to assess transport kinetics under different conditions.

  • Tracer Infusion:

    • In the conscious, unrestrained animal, begin a timed intravenous infusion (e.g., 2 minutes) of a solution containing both [³H]-3-OMG and [¹⁴C]-iodoantipyrine.

    • During the infusion, collect timed arterial blood samples to measure the time course of tracer concentrations in the plasma.

  • Tissue Collection:

    • At the end of the infusion period, rapidly euthanize the animal and decapitate.

    • Quickly remove the brain and freeze it in isopentane cooled with liquid nitrogen to prevent post-mortem changes and tracer diffusion.

  • Quantification:

    • Process the collected arterial blood samples to determine plasma concentrations of both ³H and ¹⁴C over time using liquid scintillation counting with dual-label protocols.

    • Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.

    • Expose the brain sections to autoradiography film or a digital phosphor imaging system to create quantitative images of local ¹⁴C and ³H concentrations. Include calibrated standards.

    • Dissect specific brain regions of interest (e.g., cortex, hippocampus, white matter tracts) from adjacent sections for direct measurement by scintillation counting.

  • Data Analysis:

    • Calculate local cerebral blood flow (F) from the [¹⁴C]-iodoantipyrine data.

    • Use the arterial input function and the final tissue concentration of [³H]-3-OMG to calculate the unidirectional transport constant (K₁) across the BBB.

    • By performing the experiment at different stable plasma glucose levels, apply Michaelis-Menten kinetic models, accounting for the competition between glucose and 3-OMG, to calculate the maximal transport velocity (Tmax) and the half-saturation constant (KT) for glucose transport in each brain region.

P1 Prepare Catheterized Rat (Control Plasma Glucose) P2 Timed IV Infusion ([3H]-3-OMG + [14C]-Iodoantipyrine) P1->P2 P3 Collect Timed Arterial Blood Samples P2->P3 P4 Euthanize & Rapidly Freeze Brain P2->P4 P5 Measure Plasma Tracer Concentrations (Scintillation Counting) P3->P5 P6 Measure Brain Tracer Concentrations (Autoradiography / Dissection) P4->P6 P7 Calculate Kinetic Parameters (K1, Tmax, KT) using Mathematical Models P5->P7 P6->P7

Figure 3: Workflow for In Vivo BBB Transport Measurement.

Conclusion

This compound remains an indispensable tool for researchers investigating glucose transport and metabolism. Its unique characteristic of being a transportable but non-metabolizable analog allows for the deconvolution of transport from subsequent metabolic steps. The quantitative data and detailed protocols provided in this guide offer a robust framework for its application in studies ranging from basic cellular physiology to complex in vivo models of disease, aiding professionals in the ongoing development of novel therapeutics targeting metabolic pathways.

References

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-O-Methyl-D-glucopyranose, a methylated monosaccharide crucial for research in metabolism, transport phenomena, and pharmaceutical development. This document details its chemical structure, physicochemical properties, biological significance, and established experimental protocols.

Core Concepts: Structure and Physicochemical Properties

This compound is a derivative of D-glucose in which the hydroxyl group at the C-3 position is substituted with a methyl ether group. This modification prevents its metabolism within cellular glycolytic pathways, as it cannot be phosphorylated by hexokinase, the first enzyme in glycolysis.[1] This non-metabolizable nature makes it an invaluable tool for studying glucose transport mechanisms independently of downstream metabolic events.[2]

The compound exists as a white to off-white crystalline powder and is soluble in water.[3] Its structure is presented below, alongside a summary of its key physicochemical properties.

Chemical Structure:

  • Molecular Formula: C₇H₁₄O₆[2][3]

  • Molecular Weight: 194.18 g/mol [2][3]

  • SMILES string: CO[C@@H]1--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--[C@H]1O

  • InChI key: SCBBSJMAPKXHAH-OVHBTUCOSA-N

Data Presentation: Physicochemical Properties
PropertyValueReferences
Molecular Formula C₇H₁₄O₆[2][3]
Molecular Weight 194.18 g/mol [2][3]
Appearance White to off-white crystalline powder[3]
Melting Point 160-169 °C[3]
Optical Rotation [α]D²⁰ +54 to +58º (c=1 in H₂O, 24 hour)[3]
Solubility Water: 50 mg/mL, clear to slightly hazy
Purity (by HPLC) ≥98%[3]
CAS Number 3370-81-8[3]

Biological Role and Applications

The primary biological significance of this compound lies in its ability to act as a competitive substrate for glucose transporters (GLUTs). Because it is transported into the cell but not metabolized, it allows for the specific and independent study of glucose transport kinetics.[2]

Key Applications:
  • Diabetes and Metabolism Research: It is extensively used to investigate glucose metabolism, insulin response, and glucose transport capacity in various physiological and pathological states, such as diabetes.[3][4] By measuring its uptake, researchers can quantify the rate of glucose transport across cell membranes.

  • Neuroscience: It serves as a tool to study hexose translocation across the blood-brain barrier.[5]

  • Drug Development: The compound acts as a synthetic building block for various glycosides and other complex carbohydrates, which are important in the development of new therapeutic agents.[3]

  • Cell Biology: As a nonmetabolizable hexose, it is useful for determining intracellular water space in cultured cells.

  • Food Industry: It has applications as a sweetener and flavor enhancer, providing a natural alternative to artificial sweeteners.[3]

Below is a diagram illustrating the logical relationships of its core applications.

G cluster_core This compound cluster_research Research Applications cluster_industry Industrial Applications Core Core Properties (Non-metabolizable Glucose Analog) Metabolism Metabolism & Diabetes (Glucose Transport Studies) Core->Metabolism Neuroscience Neuroscience (Blood-Brain Barrier Transport) Core->Neuroscience CellBio Cell Biology (Intracellular Water Space) Core->CellBio Pharma Pharmaceuticals (Glycoside Synthesis) Core->Pharma Food Food Industry (Sweetener & Flavoring) Core->Food

Core applications of this compound.

Experimental Protocols

Detailed methodologies are critical for reproducible research. This section outlines key experimental protocols for the synthesis and analysis of this compound.

General Synthesis Strategy

The synthesis of this compound involves the selective protection of hydroxyl groups on a glucose starting material, followed by methylation of the free 3-OH group, and subsequent deprotection. While multiple synthetic routes exist, a common strategy is outlined below, adapted from procedures for similar methylated sugars.[6][7]

Materials:

  • Methyl α-D-glucopyranoside (starting material)

  • Benzyl chloride (BnCl)

  • Sodium hydride (NaH)

  • Appropriate solvents (e.g., DMF, Methanol)

  • Reagents for acetylation (e.g., Acetic Anhydride, Pyridine)

  • Reagents for deprotection (e.g., Sodium methoxide, H₂/Pd-C)

Procedure:

  • Selective Protection: Start with a protected glucose derivative, such as methyl α-D-glucopyranoside. Selectively protect the hydroxyl groups at positions 2, 4, and 6. A common method is benzylation using benzyl chloride and a strong base like sodium hydride, which can be controlled to favor the formation of the 3-OH free intermediate.[7]

  • Methylation: The free hydroxyl group at the C-3 position is then methylated. This is typically achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., NaH) in an anhydrous solvent.

  • Deprotection: The protecting groups (e.g., benzyl ethers) are removed to yield the final product. For benzyl groups, this is commonly achieved by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica gel, followed by crystallization.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the quantification of this compound in biological samples like plasma.[2] The protocol involves derivatization to increase volatility.

Materials:

  • Plasma or serum sample

  • Internal standard (e.g., a stable isotope-labeled glucose)

  • Hydroxylamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Heptane

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • Sample Preparation: To 50 µL of plasma, add the internal standard. Deproteinize the sample, typically by adding a cold organic solvent like ethanol, and centrifuge to pellet the proteins.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add hydroxylamine hydrochloride in pyridine to the dried residue and heat (e.g., at 60°C for 30 minutes) to form methoxime derivatives of the sugar's open-chain aldehyde group.

    • Add BSTFA with 1% TMCS and heat again (e.g., at 60°C for 30 minutes) to form trimethylsilyl (TMS) ethers of the hydroxyl groups.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions: Use a temperature program that effectively separates the sugar derivatives. For example, start at 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. Use helium as the carrier gas.[8]

    • MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis. Monitor characteristic ions for the 3-O-Methyl-D-glucose derivative (e.g., m/z 147) and the internal standard.[8]

  • Quantification: Construct a calibration curve using known concentrations of this compound and the internal standard. Calculate the concentration in the unknown samples based on the peak area ratios.

The following diagram illustrates a typical workflow for this GC-MS protocol.

G start Start: Plasma Sample prep Sample Preparation (Add Internal Std, Deproteinize) start->prep dry Evaporate to Dryness prep->dry deriv1 Methoximation (Hydroxylamine-HCl) dry->deriv1 deriv2 Silylation (BSTFA) deriv1->deriv2 analysis GC-MS Analysis (SIM Mode) deriv2->analysis quant Quantification (Calibration Curve) analysis->quant end End: Concentration Data quant->end

Workflow for GC-MS analysis of this compound.
Erythrocyte Glucose Uptake Assay

This assay measures the function of the GLUT1 transporter in red blood cells and is used in the diagnosis of Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS).[9]

Materials:

  • Fresh whole blood collected in an anticoagulant (e.g., sodium heparin).

  • Radiolabeled [¹⁴C]-3-O-Methyl-D-glucose.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Lysis buffer.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Isolate erythrocytes by centrifuging the whole blood and washing the red blood cell pellet multiple times with cold PBS. Resuspend the cells to a known hematocrit.

  • Uptake Measurement:

    • Pre-warm the erythrocyte suspension to the desired temperature (e.g., 4°C).[9]

    • Initiate the uptake by adding a solution containing a known concentration of [¹⁴C]-3-O-Methyl-D-glucose (e.g., 0.5 mmol/L, 1 µCi/mL).[9]

    • At specific time intervals (e.g., every 5 seconds), take an aliquot of the cell suspension and immediately stop the transport by adding it to a large volume of ice-cold PBS (stop solution).

  • Separation: Rapidly separate the cells from the radioactive medium by centrifugation through a dense, inert layer (e.g., silicone oil) or by rapid filtration.

  • Quantification:

    • Lyse the cell pellet with a lysis buffer.

    • Add the lysate to a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter to determine the amount of [¹⁴C]-3-O-Methyl-D-glucose taken up by the cells.

  • Data Analysis: Plot the uptake of [¹⁴C]-3-O-Methyl-D-glucose over time. The initial linear portion of the curve represents the initial rate of transport. Compare the uptake rates of patient samples to healthy controls.[9]

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound and for studying its dynamic properties in solution, such as the equilibrium between its α and β anomers.[10]

Materials:

  • Purified this compound sample.

  • Deuterated solvent (e.g., D₂O).

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the this compound sample in the deuterated solvent (e.g., 0.5-0.7 mL of D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals.

    • Acquire a 1D ¹³C NMR spectrum to observe the carbon signals. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

    • For complete structural assignment, acquire two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Spectral Analysis:

    • Anomeric Protons: The signals for the anomeric protons (H-1) of the α and β forms will appear at distinct chemical shifts, typically between 4.5 and 5.5 ppm.

    • Methyl Group: The singlet signal for the methyl protons (at the C-3 position) will be a key feature, typically appearing around 3.5 ppm.

    • Integration: The ratio of the α and β anomers at equilibrium can be determined by integrating the respective anomeric proton signals in the ¹H NMR spectrum. At room temperature, the ratio of α to β anomers is approximately 1:1.4.[10]

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development in the fields of biochemistry, medicine, and biotechnology.

References

3-O-Methyl-D-glucopyranose CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-O-Methyl-D-glucopyranose

Abstract

This technical guide provides a comprehensive overview of this compound, a methylated monosaccharide of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, CAS registration numbers, and key applications. Furthermore, it presents a representative experimental protocol for its use in organic synthesis and visualizes key workflows using the DOT language. The information is curated to support advanced research and development activities, from biochemical assays to pharmaceutical synthesis.

Chemical and Physical Properties

This compound is a derivative of D-glucose where the hydroxyl group at the C3 position is replaced by a methoxy group. This modification prevents its metabolism in most biological systems, making it an invaluable tool for studying glucose transport mechanisms.[1][2][3] The compound exists as different anomers, which may have distinct CAS numbers.

CAS Numbers:

  • 13224-94-7: Commonly used for 3-O-Methyl-α-D-glucopyranose.[4][5][6]

  • 3370-81-8: Also cited for this compound.[7]

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference(s)
CAS Number 13224-94-7; 3370-81-8[1][4][7]
Molecular Formula C₇H₁₄O₆[1][4][7]
Molecular Weight 194.18 g/mol [1][4][7]
Appearance White to off-white crystalline powder[5][7]
Melting Point 160-169 °C[7]
Optical Rotation [α]²⁵/D +55° to +57° (c=1% in water + trace NH₄OH)[2]
Purity ≥98% (GC or HPLC)[1][7]
Solubility Water: 50 mg/mL, clear to slightly hazy[2]
PubChem ID 247323[5][7]
MDL Number MFCD00006608; MFCD00063266[2][5][7]
Storage Conditions Store at 0-8 °C[5][7]

Key Applications in Research and Development

This compound is a versatile molecule with a range of applications across pharmaceuticals, biotechnology, and biochemical research.

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of complex glycosides and other carbohydrate-based drugs.[7] Its structure can be leveraged to enhance the bioavailability and efficacy of active pharmaceutical ingredients.[5]

  • Biochemical Research: As a non-metabolizable glucose analogue, it is widely used to study glucose transport systems and carbohydrate metabolism.[2] It helps researchers investigate carrier-mediated glucose transport across membranes, such as the blood-brain barrier, and assess intestinal glucose transport in conditions like diabetes mellitus. It has also been used to determine intracellular water space in cultured cells.[1]

  • Biotechnology: In the field of biotechnology, this compound is employed in studies involving enzyme interactions and in the production of glycosylated proteins, where it can help improve the stability of therapeutic proteins.[5][7]

  • Food Industry: It is also used as a sweetener and flavor enhancer, providing a natural alternative to artificial sweeteners in low-calorie food products.[5][7]

Experimental Protocols

Detailed methodologies are critical for reproducible scientific outcomes. Below is a representative protocol for the acylation of a pyranoside, a common reaction type for modifying compounds like this compound. This protocol is adapted from a similar synthesis of a galactopyranoside ester.[8]

Objective: To synthesize a 6-O-acyl derivative of a methyl-pyranoside via direct acylation.

Materials:

  • Methyl-β-D-glucopyranoside (or similar pyranoside starting material)

  • Acyl chloride (e.g., myristoyl chloride)

  • Dry N,N-dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Solvents for chromatography (e.g., Chloroform, Methanol)

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (Silica gel G)

  • 5% Sulfuric acid in ethanol (for visualization)

Procedure:

  • Reaction Setup: Suspend the starting pyranoside (1.0 molar equivalent) in dry DMF in a round-bottom flask. Add triethylamine (a slight molar excess) to the suspension.

  • Cooling: Cool the flask to -5 °C in an ice-salt bath.

  • Addition of Reagent: Slowly add the acyl chloride (1.1 molar equivalents) dropwise to the stirred reaction mixture.

  • Reaction: Maintain the stirring at -5 °C for approximately 6 hours. After this period, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Monitoring: Monitor the progress of the reaction using TLC. A typical solvent system would be methanol/chloroform (e.g., 1:6 v/v). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression. Visualize spots by spraying with 5% H₂SO₄ in ethanol and heating.[9]

  • Work-up: Once the reaction is complete, quench the mixture by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator at a bath temperature below 40°C.[9] Purify the resulting crude syrup using silica gel column chromatography.

  • Characterization: Characterize the final product using methods such as melting point determination, optical rotation, FTIR, and NMR spectroscopy to confirm its structure and purity.

Mandatory Visualizations

Diagrams created using the DOT language are provided below to illustrate key workflows and relationships relevant to this compound.

Diagram 1: Organic Synthesis Workflow

This diagram outlines the typical workflow for the chemical synthesis and purification of a derivative of this compound.

reactant Reactants (this compound, Acyl Chloride) reaction Chemical Reaction (Solvent, Catalyst) reactant->reaction 1. Combine monitoring Reaction Monitoring (TLC) reaction->monitoring 2. Monitor monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification 3. Isolate Crude analysis Characterization (NMR, FTIR, MP) purification->analysis 4. Purify product Final Product analysis->product 5. Verify

A typical workflow for organic synthesis and purification.
Diagram 2: Application Pathway

This diagram illustrates the logical flow from the core properties of this compound to its diverse applications.

cluster_properties Core Properties cluster_applications Primary Applications cluster_outcomes Research & Development Outcomes prop1 Non-Metabolizable Glucose Analogue app1 Glucose Transport Studies prop1->app1 prop2 Reactive Hydroxyl Groups app2 Chemical Synthesis Building Block prop2->app2 out1 Drug Discovery (e.g., Diabetes Research) app1->out1 out3 Understanding Metabolic Pathways app1->out3 out2 New Pharmaceutical Compounds app2->out2

Logical flow from properties to research applications.

References

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-O-Methyl-D-glucopyranose, a methylated monosaccharide crucial for various research and development applications. The document details its physicochemical properties, experimental protocols for its synthesis, and its significant applications in metabolic and pharmaceutical research.

Physicochemical Properties

This compound is a derivative of D-glucose with a methyl group at the C3 position. This modification prevents its metabolism within cells, making it an invaluable tool for studying glucose transport mechanisms.[1][2][3] Its key quantitative properties are summarized below.

PropertyValueReferences
Molecular Weight 194.18 g/mol [2][4][5][6][7][8][9]
Molecular Formula C₇H₁₄O₆[2][4][5][8]
CAS Number 13224-94-7[5][7][8]
Melting Point 160-169 °C[4]
Optical Rotation [α]25/D +55° to +57° (c=1 in water with trace NH₄OH)[8]
Solubility Water: 50 mg/mL[8]
Appearance White to off-white crystalline powder[4]
Purity ≥98% (GC)[2][8]

Experimental Protocols: Synthesis of Methylated Sugars

The synthesis of methylated sugars like this compound is fundamental for their application in research. Below are generalized methodologies derived from established synthetic routes for similar compounds.

a) Fischer-Helferich Glycosidation Method

A common method for preparing methyl glucosides involves the reaction of glucose with methanol in the presence of an acid catalyst.

  • Objective: To synthesize α-methyl D-glucoside as a precursor.

  • Materials: Anhydrous D-glucose, anhydrous methanol (acetone-free), hydrogen chloride.

  • Procedure:

    • Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol.

    • Add finely powdered anhydrous D-glucose to the methanolic HCl solution.

    • Boil the mixture under reflux for an extended period (e.g., 72 hours), ensuring moisture is excluded using a drying tube. The mixture should become a clear solution.[10]

    • Cool the resulting solution to 0°C and induce crystallization by scratching or seeding with a crystal of α-methyl D-glucoside.[10]

    • Allow the solution to stand at 0°C for 24 hours to facilitate crystal formation.

    • Filter the crystals by suction and wash with cold methanol.

    • Further crops of crystals can be obtained by concentrating the mother liquor.[10]

    • Subsequent specific methylation at the C3 position requires protective group chemistry, a multi-step process involving blocking other hydroxyl groups before methylation.

b) Synthesis via Isopropylidene Intermediates

This route offers an alternative pathway for producing specifically methylated glucose derivatives. A synthesis for a related compound, 3,4,6-Tri-O-methyl-D-glucopyranose, provides a relevant workflow.

  • Objective: To synthesize a specifically methylated glucopyranose.

  • General Workflow:

    • Start with a partially protected glucose derivative, for example, 1,2-O-isopropylidene-D-glucofuranose.

    • Introduce protecting groups (e.g., trityl group) at other positions to isolate the desired hydroxyl group for methylation.[11]

    • Perform methylation on the unprotected hydroxyl group using a methylating agent.

    • Remove the protecting groups via acid hydrolysis to yield the final methylated glucose derivative.[11]

  • Monitoring: The progress of reactions and the purity of products are typically monitored by thin-layer chromatography (TLC) on silica gel plates.[12]

Applications in Research and Drug Development

This compound is a versatile biochemical reagent primarily used in life sciences research.[13]

  • Glucose Transport Studies: As a non-metabolizable glucose analogue, it is extensively used to study glucose transport across cell membranes and biological barriers like the blood-brain barrier.[1][3] It is transported by the same carrier-mediated system as glucose.[8]

  • Diabetes Research: It is utilized in studies investigating glucose metabolism and insulin response, which contributes to developing better management strategies for diabetes.[4] For instance, it has been used to assess intestinal glucose transport capacity in rats with diabetes mellitus.[1][8]

  • Cell Biology: It is useful for determining intracellular water space in cultured cells.[2]

  • Pharmaceutical Development: The compound serves as a crucial building block in the synthesis of more complex glycosides, which are important for developing new therapeutic agents.[4]

Visualization of Workflows and Pathways

a) Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a methylated sugar, emphasizing the key stages of protection, methylation, and deprotection.

G A Start: D-Glucose B Protection of Hydroxyl Groups A->B Protecting agents C Selective Deprotection of C3-OH B->C Specific reagents D Methylation of C3-OH C->D Methylating agent E Deprotection of Remaining Groups D->E Hydrolysis F End: this compound E->F Purification

Generalized Synthesis Workflow for this compound.

b) Experimental Workflow: Glucose Transport Assay

This diagram outlines the typical use of this compound in a cellular glucose transport assay.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Culture Cells (e.g., enterocytes, neurons) B Incubate cells with radiolabeled 3-O-Methylglucose A->B C Stop transport at various time points B->C D Lyse cells to release intracellular contents C->D E Measure intracellular radioactivity D->E F Calculate transport rate (uptake vs. time) E->F

Workflow for a Cellular Glucose Transport Assay.

References

Technical Guide: Aqueous Solubility of 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aqueous solubility of 3-O-Methyl-D-glucopyranose, a non-metabolizable glucose analog. This compound is frequently utilized in biomedical research, particularly in studies of glucose transport mechanisms across cell membranes. A thorough understanding of its solubility in water is critical for the preparation of stock solutions and experimental media, ensuring accurate and reproducible results in various assays.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized below:

PropertyValueReference
Molecular FormulaC₇H₁₄O₆[1]
Molecular Weight194.18 g/mol [1]
Melting Point167-169 °C[2]
AppearanceWhite to off-white crystalline powder[1]
Quantitative Solubility Data

The solubility of this compound in water has been reported by several suppliers. The available quantitative data is presented in the table below. It is important to note that the precise temperature at which these solubilities were determined is not always specified in the available literature.

Solubility in WaterTemperatureObservationsSource
50 mg/mLNot SpecifiedClear to slightly hazy, colorless solution[2][3]
100 mg/mLNot SpecifiedClear, colorless solution[3][4]

Note: One source specifies a requirement for ultrasonic assistance to achieve a concentration of 100 mg/mL[4].

Experimental Protocol for Solubility Determination

While specific experimental details for the determination of this compound solubility are not extensively published in peer-reviewed literature, a standard and reliable method for determining the equilibrium solubility of a solid compound in a solvent like water is the isothermal shake-flask method . This method is widely accepted and provides a direct measure of a compound's solubility at a given temperature.

Materials and Equipment
  • This compound (≥98% purity)

  • Deionized or distilled water

  • Analytical balance

  • Spatula

  • Glass vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm pore size)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector) or a validated UV-Vis spectrophotometric method.

Methodology
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess of solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

    • Add a known volume of deionized water to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered supernatant with a known volume of deionized water.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC with refractive index detection.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Interpretation:

    • Calculate the concentration of this compound in the original undiluted supernatant. This value represents the aqueous solubility at the experimental temperature.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the aqueous solubility of this compound.

G A Preparation of Supersaturated Solution B Equilibration in Constant Temperature Shaker A->B Add excess solute to solvent C Sample Withdrawal (Supernatant) B->C After 24-72 hours D Filtration (0.22 µm filter) C->D E Dilution of Filtered Sample D->E F Quantitative Analysis (e.g., HPLC) E->F G Data Calculation and Interpretation F->G

Isothermal Shake-Flask Method Workflow

References

An In-Depth Technical Guide to the Metabolic Stability of 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-O-Methyl-D-glucopyranose (3-OMG) is a synthetic monosaccharide analog of D-glucose, distinguished by a methyl group at the C-3 hydroxyl position. This structural modification renders it highly resistant to metabolic degradation, particularly phosphorylation by hexokinase, the initial and rate-limiting step of glycolysis.[1][2][3][4] Consequently, 3-OMG has been extensively utilized as a valuable tool in biomedical research to investigate glucose transport mechanisms across cellular membranes, independent of subsequent metabolic events. This technical guide provides a comprehensive overview of the metabolic stability of 3-OMG, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Concept: Metabolic Inertness

The defining characteristic of this compound is its remarkable metabolic stability. Unlike its parent molecule, D-glucose, 3-OMG is not a significant substrate for the enzymatic machinery of cellular metabolism. The methylation at the C-3 position sterically hinders its interaction with the active site of hexokinase, the enzyme responsible for phosphorylating glucose to glucose-6-phosphate.[5][6] This lack of phosphorylation effectively prevents its entry into the glycolytic pathway and subsequent metabolic cascades.

While largely considered metabolically inert, it is important to note that under conditions of high substrate and enzyme concentrations, some minimal phosphorylation by hexokinase has been observed in vitro.[5][7] Additionally, studies in isolated perfused rat hearts have detected the formation of 3-OMG-6-phosphate, suggesting that in certain tissues and under specific experimental conditions, a minor degree of metabolism can occur.[6] However, for most practical purposes in both in vitro and in vivo research, 3-OMG is treated as a non-metabolizable glucose analog.

Quantitative Metabolic Stability Data

The metabolic stability of this compound has been quantitatively assessed in various biological systems. The data consistently demonstrates its high resistance to metabolism.

Table 1: In Vivo Metabolic Stability of [¹⁴C]this compound in Rats
TissueUnmetabolized 3-OMG Recovered (%)Acidic Metabolites Recovered (%)Reference
Brain97 - 1001 - 3[7][8]
Plasma> 99< 1[7][8]
Heart> 903 - 6[7][8]
Liver> 904 - 7[7][8]

Data obtained 60 minutes after intravenous administration.

Table 2: Kinetic Parameters for this compound Phosphorylation by Hexokinase
Enzyme SourceKm (mM)Relative Vmax (compared to D-glucose)Reference
Yeast Hexokinase40-120 times higher3 orders of magnitude lower[5]
Beef Heart Hexokinase40-120 times higher3 orders of magnitude lower[5]
Table 3: Kinetic Parameters for this compound Transport in Rat Erythrocytes
Transport ConditionKm (mM)Vmax (µmol (ml cell water)⁻¹ min⁻¹)Reference
Zero-trans Net Uptake2.3 ± 0.480.055 ± 0.003[9]
Zero-trans Net Exit2.1 ± 0.120.12 ± 0.01[9]
Infinite-trans Exchange Uptake2.24 ± 0.140.20 ± 0.04[9]

Key Biological Pathways and Experimental Workflows

Cellular Transport of this compound

3-OMG is transported across cellular membranes by the same transporters as D-glucose, primarily the GLUT (facilitative glucose transporters) and SGLT (sodium-glucose cotransporters) families.[10][11]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3OMG_out This compound GLUT1 GLUT1 Transporter 3OMG_out->GLUT1 Facilitated Diffusion SGLT1 SGLT1 Transporter 3OMG_out->SGLT1 Secondary Active Transport Na_out Na+ Na_out->SGLT1 3OMG_in This compound GLUT1->3OMG_in SGLT1->3OMG_in Na_in Na+ SGLT1->Na_in

Caption: Cellular uptake of this compound via GLUT1 and SGLT1 transporters.

Minor Metabolic Pathway of this compound

Under specific conditions, 3-OMG can be minimally phosphorylated by hexokinase.

3OMG This compound Hexokinase Hexokinase (minimal activity) 3OMG->Hexokinase ATP ATP ATP->Hexokinase 3OMG6P This compound-6-phosphate Hexokinase->3OMG6P ADP ADP Hexokinase->ADP

Caption: Minor phosphorylation of this compound by hexokinase.

Experimental Workflow for In Vivo Metabolic Stability Assessment

A typical workflow for assessing the metabolic stability of 3-OMG in an animal model.

Start Start Administer Administer [¹⁴C]3-OMG to Rat (i.v.) Start->Administer Incubate Incubation Period (e.g., 60 minutes) Administer->Incubate Collect Collect Blood and Harvest Tissues (Brain, Heart, Liver) Incubate->Collect Homogenize Homogenize Tissues and Extract Metabolites Collect->Homogenize Separate Separate Parent Compound from Metabolites (e.g., Chromatography) Homogenize->Separate Quantify Quantify Radioactivity in Fractions Separate->Quantify Analyze Analyze Data and Calculate Percent Metabolized Quantify->Analyze End End Analyze->End

Caption: Workflow for in vivo metabolic stability assessment of this compound.

Detailed Experimental Protocols

In Vitro Metabolic Stability Assay Using Rat Brain Homogenates

This protocol is adapted from studies assessing the phosphorylation of 3-OMG in brain tissue.[7][8]

Objective: To determine the extent of phosphorylation of [¹⁴C]this compound by rat brain homogenates.

Materials:

  • Male Sprague-Dawley rats

  • [¹⁴C]this compound

  • Unlabeled this compound

  • ATP, MgCl₂, Creatine Phosphate, Creatine Kinase

  • Ice-cold 0.32 M sucrose solution with 10 mM Tris (pH 7.4) and 1 mM EDTA

  • Glass-Teflon homogenizer

  • Perchloric acid

  • KOH/Potassium acetate/Imidazole buffer

  • Anion and cation exchange chromatography columns

  • Scintillation counter and vials

Procedure:

  • Homogenate Preparation:

    • Euthanize a rat according to approved animal welfare protocols.

    • Rapidly excise the brain and place it in ice-cold sucrose buffer.

    • Homogenize the brain in 4 volumes of buffer using a glass-Teflon homogenizer.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Unlabeled 3-OMG

      • [¹⁴C]3-OMG (as a tracer)

      • ATP

      • MgCl₂

      • ATP regenerating system (creatine phosphate and creatine kinase)

    • Include control reactions: zero time, boiled homogenate, ATP-free, and Mg²⁺-free.

  • Incubation:

    • Initiate the reaction by adding 0.25 ml of the brain homogenate to the reaction mixture.

    • Incubate at 22°C for a defined period (e.g., 15-90 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding perchloric acid to a final concentration of 0.6 M.

    • Centrifuge to pellet the precipitated protein.

    • Neutralize the supernatant with KOH/potassium acetate/imidazole buffer and centrifuge to remove the precipitate.

  • Separation of Metabolites:

    • Apply the supernatant to sequential anion and cation exchange chromatography columns to separate the parent [¹⁴C]3-OMG from any charged (e.g., phosphorylated) metabolites.

  • Quantification and Analysis:

    • Measure the radioactivity in the fractions corresponding to the parent compound and potential metabolites using a scintillation counter.

    • Calculate the percentage of 3-OMG that was metabolized.

Erythrocyte Uptake Assay for Glucose Transport

This protocol is based on the method used for diagnosing Glucose Transporter Protein Syndrome (GTPS).[12][13]

Objective: To measure the uptake of [¹⁴C]this compound into erythrocytes as an indicator of GLUT1 transporter function.

Materials:

  • Whole blood collected in sodium-heparin or citrate-phosphate-dextrose

  • [¹⁴C]this compound

  • Unlabeled this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer

  • Scintillation counter and vials

Procedure:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood to separate the plasma and buffy coat.

    • Wash the red blood cells (RBCs) multiple times with ice-cold PBS.

    • Resuspend the RBCs to a known hematocrit.

  • Uptake Assay:

    • Prepare an uptake solution containing [¹⁴C]3-OMG (e.g., 0.5 mmol/L, 1 µCi/mL) in PBS.

    • Initiate the uptake by mixing the RBC suspension with the uptake solution at 4°C.

  • Time Course and Termination:

    • At specific time intervals (e.g., 5, 10, 15, 20 seconds), take an aliquot of the cell suspension.

    • Immediately terminate the uptake by adding the aliquot to a large volume of ice-cold PBS (stop solution) and centrifuging.

  • Cell Lysis and Scintillation Counting:

    • Wash the pelleted cells to remove any extracellular tracer.

    • Lyse the washed cells with a lysis buffer.

    • Add the cell lysate to a scintillation vial with scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity in each sample using a scintillation counter.

    • Plot the uptake of [¹⁴C]3-OMG over time to determine the initial rate of transport.

Conclusion

This compound stands as a robust and reliable tool for the study of glucose transport due to its profound metabolic stability. The methylation at the C-3 position effectively prevents its entry into major metabolic pathways, ensuring that its cellular uptake and distribution are primarily governed by transport kinetics. The quantitative data and experimental protocols provided in this guide underscore its utility for researchers in physiology, pharmacology, and drug development. While minute levels of metabolism can be detected under specific experimental conditions, its overall metabolic inertness solidifies its role as the gold standard for investigating glucose transporter function in vitro and in vivo.

References

Unveiling the Biological Landscape of 3-O-Methyl-D-glucopyranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Non-Metabolizable Glucose Analog for Advancing Biomedical Research and Drug Discovery

Abstract

3-O-Methyl-D-glucopyranose (3-OMG) is a synthetic, non-metabolizable analog of D-glucose that has become an invaluable tool in the study of carbohydrate transport and metabolism. Its structural similarity to glucose allows it to interact with glucose transporters, while the methylation at the C-3 position prevents its phosphorylation by hexokinase and subsequent entry into the glycolytic pathway. This unique property makes 3-OMG an ideal probe for dissecting the kinetics and regulation of glucose transport systems in a variety of biological contexts, from single cells to whole organisms. This technical guide provides a comprehensive overview of the biological functions of 3-OMG, with a focus on its application in research. We present quantitative data on its transport kinetics, detailed experimental protocols for its use, and visual representations of the signaling pathways it influences. This document is intended to serve as a resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Core Biological Functions and Mechanisms of Action

This compound is primarily recognized as a competitive inhibitor of glucose transport and, at higher concentrations, an inhibitor of glucose-stimulated insulin secretion. Its biological effects stem from its ability to mimic glucose at the level of membrane transport, without being a substrate for intracellular metabolism.

A Probe for Glucose Transport Systems

The principal application of 3-OMG is in the characterization of glucose transport across biological membranes. As a non-metabolizable analog, it allows for the measurement of transport rates in isolation from subsequent metabolic events. 3-OMG is transported by the same carrier-mediated systems as D-glucose, including both facilitative glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs). This has enabled researchers to elucidate the kinetics of these transporters in various tissues, including the intestine, red blood cells, and across the blood-brain barrier.

Inhibition of Glucose-Induced Insulin Secretion

At high concentrations (in the millimolar range), 3-OMG has been shown to inhibit glucose-induced insulin release from pancreatic islet B-cells. This inhibitory effect is thought to occur through multiple mechanisms. Firstly, by competing with glucose for transport into the B-cell, 3-OMG can reduce the intracellular glucose concentration, thereby diminishing the primary stimulus for insulin secretion. Secondly, there is evidence that 3-OMG can directly interfere with the metabolic signaling pathways that couple glucose metabolism to insulin exocytosis. This includes an impairment of glucose phosphorylation by glucokinase. The inhibition of glucose metabolism leads to a cascade of downstream effects, including alterations in ion channel activity, such as increased potassium (86Rb) outflow and decreased calcium (45Ca) net uptake, which are critical for the regulation of insulin vesicle fusion with the plasma membrane.

Modulation of Enzyme Activity

Beyond its effects on transport and insulin secretion, 3-OMG can influence the activity of certain enzymes. It has been demonstrated to inhibit the phosphorylation of glucose by hexokinase. In some organisms, such as the yeast Cryptococcus laurentii and Saccharomyces cerevisiae, 3-OMG has been observed to stimulate the production of glycosidases. It is proposed that 3-OMG acts as a structural analog of glucose, displacing it from regulatory sites to alleviate catabolite repression, a process that may be linked to intracellular cAMP levels.

Quantitative Data on Biological Activity

The following tables summarize key quantitative parameters related to the biological activity of this compound.

Table 1: Transport Kinetics of this compound

Biological SystemTransport ParameterValueReference(s)
Isolated Rat HepatocytesVmax (exchange entry)86.2 ± 9.7 mmol/litre of cell water per min
Km (exchange entry)18.1 ± 5.9 mM
Vmax (exchange exit)78.8 ± 5.3 mmol/litre of cell water per min
Km (exchange exit)17.6 ± 3.5 mM
Vmax (zero trans exit)84.1 ± 8.4 mmol/litre of cell water per min
Km (zero trans exit)16.8 ± 4.6 mM
Newborn Pig Red Blood CellsKm (efflux at 15°C)15.2 mM
Km (efflux at 22°C)18.2 mM
Energy of Activation34,000 cal mol-1
Rat Small IntestineActive Transport Fraction (50-400 mM luminal concentration)> 94%

Experimental Protocols

The following are generalized protocols for key experiments utilizing this compound. Researchers should adapt these protocols to their specific experimental systems and requirements.

Measurement of Intestinal Glucose Transport using an Ussing Chamber

This protocol describes the measurement of 3-OMG transport across an isolated segment of the intestine mounted in an Ussing chamber. This technique allows for the determination of active and passive transport components.

Materials:

  • Ussing chamber system

  • Krebs-Ringer bicarbonate (KRB) buffer, gassed with 95% O2 / 5% CO2

  • This compound (radiolabeled, e.g., [14C]3-OMG, or unlabeled)

  • Scintillation counter (if using radiolabeled 3-OMG) or appropriate analytical instrument for unlabeled 3-OMG

  • Animal model (e.g., rat, mouse)

Procedure:

  • Tissue Preparation: Euthanize the animal and excise a segment of the desired intestinal region (e.g., jejunum, ileum). Immediately place the tissue in ice-cold, oxygenated KRB buffer.

  • Mounting: Carefully open the intestinal segment along the mesenteric border and mount it between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

  • Equilibration: Fill both chambers with equal volumes of pre-warmed (37°C) and gassed KRB buffer. Allow the tissue to equilibrate for a period of 20-30 minutes, during which baseline electrical parameters (transepithelial voltage and resistance) can be monitored to ensure tissue viability.

  • Transport Assay:

    • To the mucosal (apical) chamber, add a known concentration of 3-OMG (and radiolabeled tracer if applicable).

    • At specified time intervals, take samples from the serosal (basolateral) chamber.

    • Replenish the serosal chamber with fresh KRB buffer to maintain a constant volume.

  • Quantification:

    • If using radiolabeled 3-OMG, measure the radioactivity in the serosal samples using a scintillation counter.

    • If using unlabeled 3-OMG, quantify its concentration using an appropriate analytical method (e.g., HPLC, GC-MS).

  • Data Analysis: Calculate the flux of 3-OMG across the intestinal epithelium. To distinguish between active and passive transport, experiments can be performed in the presence and absence of sodium (as SGLT1 is sodium-dependent) or in the presence of specific inhibitors like phlorizin.

Assessment of Blood-Brain Barrier Transport of 3-OMG in vivo

This protocol outlines a method for measuring the transport of 3-OMG across the blood-brain barrier (BBB) in a live animal model, such as a rat.

Materials:

  • Animal model (e.g., rat) with appropriate catheterization for intravenous infusion and arterial blood sampling.

  • [14C]this compound

  • Infusion pump

  • Blood collection supplies

  • Brain tissue collection and processing equipment

  • Quantitative autoradiography or scintillation counting equipment

Procedure:

  • Animal Preparation: Anesthetize the animal and surgically place catheters in a femoral vein (for infusion) and a femoral artery (for blood sampling).

  • Infusion: Begin a continuous intravenous infusion of [14C]3-OMG at a rate designed to achieve and maintain a steady-state plasma concentration.

  • Blood Sampling: Collect arterial blood samples at regular intervals throughout the infusion period to monitor the plasma concentration of [14C]3-OMG.

  • Brain Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly excise the brain.

  • Tissue Processing and Analysis:

    • Quantitative Autoradiography: Freeze the brain and prepare thin sections for exposure to autoradiographic film. The optical density of the resulting images can be used to determine the regional brain concentration of [14C]3-OMG.

    • Scintillation Counting: Homogenize specific brain regions and measure the radioactivity using a scintillation counter to determine the average concentration of [14C]3-OMG in that region.

  • Data Analysis: Using the plasma concentration time course and the final brain tissue concentration, calculate the unidirectional transfer constant (Ki) for 3-OMG across the BBB.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

Inhibition_of_Insulin_Secretion cluster_extracellular Extracellular Space cluster_cell Pancreatic B-Cell Glucose Glucose GLUT Glucose Transporter Glucose->GLUT 3-OMG 3-O-Methyl- D-glucopyranose 3-OMG->GLUT Competitive Inhibition Glucokinase Glucokinase 3-OMG->Glucokinase Inhibition Intracellular_Glucose Intracellular Glucose GLUT->Intracellular_Glucose Intracellular_Glucose->Glucokinase Metabolism Glycolysis & Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP K_ATP_Channel K-ATP Channel (Closes) ATP_ADP->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel (Opens) Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Release Insulin Release Ca_Influx->Insulin_Release Glucokinase->Metabolism

Figure 1: Mechanism of 3-OMG-mediated inhibition of glucose-stimulated insulin secretion.

Catabolite_Repression_Relief cluster_glucose_repression Standard Glucose Repression cluster_omg_effect Effect of this compound High_Glucose High Extracellular Glucose Glucose_Uptake Glucose Uptake & Metabolism High_Glucose->Glucose_Uptake Repressor_Complex Active Repressor Complex Glucose_Uptake->Repressor_Complex Glycosidase_Genes Glycosidase Gene Expression Repressor_Complex->Glycosidase_Genes Increased_Expression Increased Glycosidase Gene Expression 3-OMG 3-O-Methyl- D-glucopyranose Regulatory_Site Regulatory Site 3-OMG->Regulatory_Site Displaces Glucose Inactive_Repressor Inactive Repressor Complex Regulatory_Site->Inactive_Repressor Inactive_Repressor->Increased_Expression

Figure 2: Proposed mechanism for relief of catabolite repression by 3-OMG in yeast.

Conclusion

This compound is a powerful and versatile tool for researchers in physiology, pharmacology, and biochemistry. Its ability to act as a non-metabolizable substrate for glucose transporters allows for the precise dissection of transport kinetics and the study of cellular processes that are regulated by glucose transport, independent of its metabolism. The data and protocols presented in this guide are intended to facilitate the effective use of 3-OMG in a variety of research applications. As our understanding of the intricate roles of glucose transport in health and disease continues to grow, the utility of this compound as a research tool is poised to expand, contributing to new discoveries and the development of novel therapeutic strategies.

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose versus D-glucose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

Abstract

This technical guide provides a comprehensive comparison of 3-O-Methyl-D-glucopyranose (3-OMG) and its parent molecule, D-glucose. It is intended for researchers, scientists, and professionals in drug development who are engaged in metabolic research, particularly in the context of glucose transport and insulin signaling. This document delves into the structural, physicochemical, and biological distinctions between these two hexoses. Detailed experimental protocols for their differentiation and analysis, including glucose uptake assays, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), are provided. Furthermore, a key signaling pathway illustrating their differential roles is visualized to facilitate a deeper understanding of their applications in metabolic studies.

Introduction

D-glucose is a fundamental monosaccharide that serves as a primary source of energy for most living organisms. Its transport into cells and subsequent metabolism are tightly regulated processes, central to cellular homeostasis. In contrast, this compound is a synthetic derivative of D-glucose in which the hydroxyl group at the C-3 position is replaced by a methoxy group. This seemingly minor structural modification confers a critical biological property: 3-OMG is recognized and transported by the same glucose transporters (GLUTs) as D-glucose but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1][2] This resistance to intracellular phosphorylation and metabolism makes 3-OMG an invaluable tool for studying glucose transport mechanisms in isolation from subsequent metabolic events.[1][2]

This guide will explore the key differences between these two molecules, providing quantitative data, detailed experimental methodologies, and visual representations of their interactions within cellular signaling pathways.

Structural and Physicochemical Properties

The fundamental difference between D-glucose and 3-OMG lies in the methylation of the hydroxyl group at the C-3 position in the pyranose ring of 3-OMG. This modification has implications for their respective physicochemical properties.

PropertyD-glucoseThis compound
Molecular Formula C₆H₁₂O₆C₇H₁₄O₆
Molecular Weight 180.16 g/mol 194.18 g/mol
Melting Point α-D-glucose: 146 °C167-169 °C
β-D-glucose: 150 °C
Solubility in Water Highly soluble (approx. 909 g/L at 25°C)Soluble (50 mg/mL)
Specific Optical Rotation ([α]D) Equilibrium in water: +52.7°+55° to +57° (c=1 in water)

Biological Activity and Metabolism

The primary distinction in the biological activity of D-glucose and 3-OMG stems from their differential metabolic fates following cellular uptake.

  • D-glucose: Upon entering the cell via GLUT transporters, D-glucose is rapidly phosphorylated by hexokinase to form glucose-6-phosphate. This phosphorylation traps glucose inside the cell and commits it to various metabolic pathways, including glycolysis for ATP production, the pentose phosphate pathway for nucleotide synthesis, and glycogenesis for storage.

  • This compound: 3-OMG is transported across the cell membrane by the same GLUT transporters that facilitate D-glucose uptake.[3] However, due to the methyl group at the C-3 position, it is not a substrate for hexokinase and therefore is not phosphorylated or metabolized further.[1][2] It remains as free 3-OMG within the cell until it is transported out, allowing for the specific study of glucose transport kinetics.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to differentiate and characterize D-glucose and this compound.

Glucose Uptake Assay in Adipocytes using [³H]-3-O-Methyl-D-glucose

This protocol describes a method to measure insulin-stimulated glucose transport in adipocytes using radiolabeled 3-OMG.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO₄, 1 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)

  • [³H]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Insulin

  • Cytochalasin B

  • Phloretin

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate pre-adipocytes (e.g., 3T3-L1) to mature adipocytes in appropriate culture plates.

  • Serum Starvation: Prior to the assay, wash the cells with serum-free medium and incubate in the same medium for 2-4 hours to lower basal glucose uptake.

  • Insulin Stimulation: Wash the cells with KRH buffer. Incubate the cells with or without a stimulating concentration of insulin (e.g., 100 nM) in KRH buffer for 20-30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing [³H]-3-O-Methyl-D-glucose (e.g., 0.1 mM, 0.5 µCi/mL) and unlabeled 3-OMG. For non-specific uptake control, add a GLUT inhibitor like cytochalasin B (e.g., 20 µM) or phloretin (e.g., 200 µM) to a set of wells.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by aspirating the uptake solution and washing the cells rapidly three times with ice-cold KRH buffer containing a GLUT inhibitor.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% SDS in water).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (counts in the presence of inhibitor) from the total uptake to determine the specific glucose uptake. Normalize the data to protein concentration if necessary.

Comparative ¹H-NMR Spectroscopy Analysis

This protocol outlines a general procedure for the comparative analysis of D-glucose and this compound using ¹H-NMR spectroscopy.

Materials:

  • D-glucose

  • This compound

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Prepare separate solutions of D-glucose and this compound in D₂O at a known concentration (e.g., 10 mg/mL).

  • NMR Acquisition:

    • Transfer the solutions to clean, dry NMR tubes.

    • Acquire ¹H-NMR spectra for each sample at a controlled temperature (e.g., 25°C).

    • Use a standard pulse sequence with water suppression.

  • Data Analysis:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • D-glucose: Observe the complex anomeric proton signals for α-D-glucopyranose (doublet, ~5.2 ppm) and β-D-glucopyranose (doublet, ~4.6 ppm) due to mutarotation in solution. The remaining ring protons will appear in the region of 3.2-4.0 ppm.

    • This compound: Identify the characteristic singlet signal of the methyl protons around 3.4-3.6 ppm. The anomeric proton signals will also be present, and their chemical shifts will differ from those of D-glucose. The proton at the C-3 position will show a downfield shift compared to D-glucose due to the deshielding effect of the methoxy group.

    • Compare the integration of the anomeric signals to determine the ratio of α and β anomers at equilibrium for both compounds.[4][5]

Comparative Mass Spectrometry Analysis

This protocol provides a general workflow for the differentiation of D-glucose and 3-O-Methyl-D-glucose using mass spectrometry.

Materials:

  • D-glucose

  • This compound

  • Methanol or other suitable solvent

  • Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

Procedure:

  • Sample Preparation: Prepare dilute solutions of D-glucose and this compound in a suitable solvent for the chosen ionization technique (e.g., methanol for electrospray ionization - ESI).

  • Mass Spectrometry Analysis:

    • Infuse the samples into the mass spectrometer.

    • Acquire mass spectra in positive or negative ion mode. Adduct formation with ions like Na⁺ is common for sugars in positive mode.

  • Data Analysis:

    • D-glucose: The mass spectrum will show a peak corresponding to the molecular ion or an adduct. For example, with sodium adduction, the peak will be at m/z 180.16 + 22.99 = 203.15.

    • This compound: The mass spectrum will show a peak corresponding to its molecular ion or an adduct. With sodium adduction, the peak will be at m/z 194.18 + 22.99 = 217.17.

    • The clear mass difference of 14.02 Da (due to the CH₂ group difference between -OH and -OCH₃) allows for unambiguous differentiation.

    • Tandem MS (MS/MS) can be used to further characterize the fragmentation patterns, which will differ due to the presence of the methyl group in 3-OMG.

Signaling Pathway Visualization: Insulin-Mediated GLUT4 Translocation

The differential metabolic fate of D-glucose and 3-OMG is critical in the context of insulin signaling and glucose uptake in insulin-sensitive tissues like muscle and adipose tissue. The following diagram illustrates the insulin signaling pathway leading to the translocation of the glucose transporter GLUT4 to the plasma membrane, and the subsequent transport of both D-glucose and 3-OMG.

Insulin_Signaling_GLUT4_Translocation cluster_pm Plasma Membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation Translocation Akt->GLUT4_translocation Promotes GLUT4_vesicle GLUT4 Vesicles AS160->GLUT4_vesicle Inhibits Translocation GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Fuses with Plasma_Membrane Plasma Membrane D_glucose_ext D-glucose (extracellular) D_glucose_int D-glucose (intracellular) D_glucose_ext->D_glucose_int Transport Three_OMG_ext This compound (extracellular) Three_OMG_int This compound (intracellular) Three_OMG_ext->Three_OMG_int Transport Metabolism Glycolysis & Other Pathways D_glucose_int->Metabolism Phosphorylated by Hexokinase No_Metabolism No Metabolism Three_OMG_int->No_Metabolism Not a substrate for Hexokinase

Figure 1. Insulin Signaling Pathway and Differential Transport and Metabolism of D-glucose and this compound.

Comparative Chemical Reactivity: The Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is crucial in food chemistry and also relevant to the formation of advanced glycation end products (AGEs) in vivo. The reactivity in the Maillard reaction is influenced by the sugar's structure.

  • D-glucose: As a reducing sugar with a free aldehyde group in its open-chain form, D-glucose readily participates in the Maillard reaction. The initial step involves the condensation of the aldehyde group with a free amino group.

  • This compound: The methylation at the C-3 position does not prevent 3-OMG from being a reducing sugar, as the hemiacetal at C-1 can still open to form a free aldehyde. However, the presence of the methyl group can sterically hinder the reaction and may alter the electronic properties of the molecule, potentially leading to a different reaction rate and profile of Maillard reaction products compared to D-glucose. While both can participate, the kinetics and product distribution are likely to differ.

Conclusion

This compound serves as an indispensable tool in metabolic research due to its unique property of being a transportable but non-metabolizable analog of D-glucose. This guide has highlighted the key structural, physicochemical, and biological differences between 3-OMG and D-glucose. The provided experimental protocols offer practical guidance for their differentiation and analysis in a laboratory setting. The visualization of the insulin signaling pathway underscores the utility of 3-OMG in dissecting the intricacies of glucose transport. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the design and interpretation of experiments aimed at elucidating the mechanisms of glucose homeostasis and developing novel therapeutics for metabolic disorders.

References

The Discovery of 3-O-Methyl-D-glucopyranose: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the seminal discovery of 3-O-Methyl-D-glucopyranose, a methylated monosaccharide that has become a valuable tool in physiological and biochemical research. The initial identification and characterization of this compound can be traced back to the 1914 work of William Smith Denham and Hilda Woodhouse. Their research, focused on the hydrolysis of methylated cellulose, led to the isolation and description of a crystalline 2:3-dimethyl-α-methylglucoside, from which the parent 3-O-methylated glucose can be derived. This whitepaper provides an in-depth look at the experimental protocols of the era, presents the quantitative data reported by the original researchers, and visualizes the chemical logic and workflows that underpinned this significant discovery in carbohydrate chemistry.

Historical Context and Discovery

In the early 20th century, the structure of polysaccharides like cellulose was a subject of intense investigation. The methylation of free hydroxyl groups, followed by hydrolysis to identify the resulting methylated monosaccharides, was a key technique for elucidating the linkages between sugar units. It was within this context that Denham and Woodhouse at the University of St. Andrews conducted their research on the methylation of cellulose. In their 1914 paper published in the Journal of the Chemical Society, Transactions, they described the hydrolysis of a methylated cellulose derivative. This process yielded a mixture of methylated glucose compounds, from which they successfully isolated and characterized a previously unknown dimethylated glucose derivative.[1]

Their work provided evidence for the existence of a hydroxyl group at the C-3 position in the glucose units of cellulose, a crucial finding in understanding its polymeric structure. The isolation of this dimethyl derivative was a direct precursor to the formal characterization of this compound.

Experimental Protocols

The methodologies employed by Denham and Woodhouse reflect the techniques of the period. The following protocols are reconstructed from their 1914 publication.

Preparation of Methylated Cellulose

The starting material was obtained by treating cellulose with a 15% sodium hydroxide solution, followed by reaction with methyl sulphate. This process was repeated to increase the degree of methylation.

Hydrolysis of Methylated Cellulose

The methylated cellulose was hydrolyzed to break the glycosidic bonds and liberate the constituent methylated glucose units.

  • Procedure: 100 grams of methylated cellulose was mixed with 750 c.c. of a 5% solution of hydrogen chloride in absolute alcohol.

  • The mixture was heated in a boiling water bath for a duration of 100 hours.

  • To monitor the reaction, the optical rotation of the solution was measured periodically until it reached a constant value.

  • After cooling, the alcoholic solution was neutralized by shaking with solid lead carbonate.

  • The solution was then filtered and the alcohol was removed by distillation under reduced pressure.

  • The resulting sirup was dissolved in a small volume of alcohol and poured into a large volume of water.

  • The aqueous solution was extracted with chloroform to separate the methylated sugars from other hydrolysis byproducts.

  • The chloroform extract was dried with anhydrous sodium sulphate and concentrated to a sirup.

Isolation of 2:3-Dimethyl-α-methylglucoside

The sirupy mixture of methylated sugars was subjected to fractional distillation under high vacuum to separate the different methylated derivatives.

  • Procedure: The sirup was distilled under a pressure of 0.1 mm Hg.

  • A fraction collected between 120°C and 135°C was found to contain the dimethyl-α-methylglucoside.

  • This fraction spontaneously crystallized upon cooling.

  • The crystalline solid was purified by recrystallization from a mixture of benzene and light petroleum.

Data Presentation

The quantitative data reported by Denham and Woodhouse for the newly discovered dimethylated glucose derivative are summarized below.

PropertyReported Value
Melting Point82.5 °C
Specific Optical Rotation[α]D +147.2° in absolute alcohol
Elemental Analysis (C)Found: 48.6% (Calculated for C₉H₁₈O₆: 48.6%)
Elemental Analysis (H)Found: 8.2% (Calculated for C₉H₁₈O₆: 8.1%)

Note: The reported values are for 2:3-Dimethyl-α-methylglucoside, the crystalline derivative isolated by Denham and Woodhouse. Hydrolysis of this compound would yield 2,3-di-O-methyl-D-glucose, and further selective demethylation would be required to obtain this compound.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the key steps in the hydrolysis of methylated cellulose and the subsequent isolation of the dimethylated glucose derivative as described by Denham and Woodhouse.

experimental_workflow start Methylated Cellulose hydrolysis Hydrolysis (5% HCl in Ethanol, 100h) start->hydrolysis neutralization Neutralization (Lead Carbonate) hydrolysis->neutralization extraction Chloroform Extraction neutralization->extraction distillation Fractional Distillation (0.1 mm Hg, 120-135°C) extraction->distillation crystallization Crystallization & Recrystallization (Benzene/Petroleum) distillation->crystallization product Crystalline 2:3-Dimethyl- α-methylglucoside crystallization->product

Caption: Workflow for the isolation of 2:3-Dimethyl-α-methylglucoside.

Logical Relationship of the Discovered Compound

This diagram shows the relationship between the isolated compound and the target molecule, this compound.

logical_relationship isolated 2:3-Dimethyl- α-methylglucoside (Isolated by Denham & Woodhouse) hydrolyzed 2,3-di-O-methyl- D-glucose isolated->hydrolyzed Acid Hydrolysis target 3-O-Methyl- D-glucopyranose hydrolyzed->target Selective Demethylation (C2)

Caption: Chemical relationship of the isolated compound to this compound.

Conclusion

The work of Denham and Woodhouse in 1914 was foundational in the field of carbohydrate chemistry. While their primary goal was to elucidate the structure of cellulose, their meticulous experimental work led to the first isolation and characterization of a dimethylated glucose derivative that serves as a direct precursor to this compound. The detailed protocols and quantitative data from their publication, outlined in this whitepaper, highlight the precision of early 20th-century chemical research and mark the definitive discovery of the 3-O-methylated glucose structure. This discovery paved the way for the synthesis of this compound itself, which has since become an indispensable, non-metabolizable analog for studying glucose transport and metabolism in a vast array of biological systems.

References

A Technical Guide to 3-O-Methyl-D-glucopyranose: An Essential Tool in Glucose Transport Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose is a non-metabolizable synthetic analog of D-glucose that has become an invaluable tool in the study of cellular glucose transport and metabolism. Its structural similarity to glucose allows it to be recognized and transported by glucose transporter (GLUT) proteins, yet the presence of a methyl group at the C3 position prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1] This key characteristic means that this compound is transported into the cell but not further metabolized, making it an ideal probe for specifically studying the transport step of glucose uptake.[1] This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, applications in research, detailed experimental protocols for its use in glucose uptake assays, and a summary of its transport kinetics.

Synonyms and Chemical Properties

Proper identification of this compound is crucial for sourcing and experimental consistency. It is known by several synonyms, and its key chemical properties are summarized in the table below.

Identifier Value
IUPAC Name (2R,3S,4R,5R,6R)-6-(hydroxymethyl)-5-methoxyoxane-2,3,4-triol
Common Synonyms 3-O-Methyl-D-glucose, 3-O-Methylglucose, 3-Methylglucose, Methylglucose
CAS Number 13224-94-7
Molecular Formula C₇H₁₄O₆
Molecular Weight 194.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Melting Point 167-169 °C

Applications in Research and Drug Development

The primary application of this compound lies in its use as a competitive inhibitor of glucose transport to study the kinetics and regulation of GLUT proteins.[2] This has significant implications for several fields of research and drug development:

  • Diabetes and Metabolic Disorders: By quantifying the transport of this compound, researchers can investigate defects in glucose uptake in insulin-sensitive tissues like muscle and adipose cells, a hallmark of type 2 diabetes.[3] It is also instrumental in diagnosing conditions like Glucose Transporter Protein Syndrome (GTPS), a rare genetic disorder caused by impaired GLUT1 function.[4]

  • Oncology: Cancer cells often exhibit increased glucose uptake to fuel their rapid proliferation (the Warburg effect). This compound can be used to study the activity of GLUTs in cancer cells, providing a tool to screen for potential therapeutic agents that target glucose transport as an anti-cancer strategy.

  • Neuroscience: Glucose is the primary energy source for the brain. This compound is used to study glucose transport across the blood-brain barrier and into neurons and glial cells, which is crucial for understanding normal brain function and the pathophysiology of neurological disorders.[5]

Quantitative Data: Transport Kinetics of this compound

The affinity (Km) and maximum transport velocity (Vmax) of this compound for different GLUT isoforms have been characterized in various cell systems. This data is essential for designing and interpreting glucose uptake experiments.

Cell Type/System GLUT Isoform Km (mM) Vmax (nmol/min/cell or other units)
Xenopus oocytesGLUT126.23.5 nmol/min/cell
Xenopus oocytesGLUT44.30.7 nmol/min/cell
Bovine (expressed in Xenopus oocytes)GLUT19.8 ± 3.02582 to 4914 pmol/oocyte/15 minutes
Human (expressed in Xenopus oocytes)GLUT111.7 ± 3.62773 to 4914 pmol/oocyte/15 minutes
Rat Hepatoma (AS-30D) cellsNot specified0.52 ± 0.755 ± 20 nmol/min/mg protein
HeLa cellsNot specified9.3 ± 317.2 ± 6 nmol/min/mg protein

Experimental Protocols

Cellular Glucose Uptake Assay in Cultured Cells using Radiolabeled 3-O-Methyl-D-glucose

This protocol provides a general framework for measuring 3-O-Methyl-D-glucose uptake in adherent cell cultures.

Materials:

  • Cultured cells grown in 12-well or 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

  • Radiolabeled [³H]- or [¹⁴C]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Phloretin or Cytochalasin B (inhibitors for determining non-specific uptake)

  • 0.1 M NaOH

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to near confluence.

  • Starvation: Prior to the assay, wash the cells twice with warm KRH buffer and then incubate in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Initiation of Uptake:

    • Prepare uptake solutions containing radiolabeled 3-O-Methyl-D-glucose at the desired concentration in KRH buffer.

    • For determining non-specific uptake, prepare a parallel set of uptake solutions containing a high concentration of an inhibitor like phloretin (e.g., 200 µM) or cytochalasin B (e.g., 20 µM).

    • Remove the starvation buffer from the cells and add the uptake solution to each well to initiate the transport assay.

  • Incubation: Incubate the cells at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake. The optimal time should be determined empirically for each cell type.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold KRH buffer containing the inhibitor to stop the transport and remove extracellular radiolabel.

  • Cell Lysis: Add 0.1 M NaOH to each well to lyse the cells and solubilize the protein.

  • Quantification:

    • Transfer a portion of the cell lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Use another portion of the lysate to determine the protein concentration (e.g., using a BCA assay) for normalization of the uptake data.

  • Calculation:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of inhibitor) from the total uptake.

    • Express the results as pmol or nmol of 3-O-Methyl-D-glucose taken up per minute per milligram of protein.

Erythrocyte 3-O-Methyl-D-glucose Uptake Assay for Diagnosis of Glucose Transporter Protein Syndrome (GTPS)

This specialized assay is used to assess GLUT1 function in red blood cells.[4]

Materials:

  • Whole blood collected in sodium-heparin or citrate-phosphate-dextrose tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • [¹⁴C]-3-O-Methyl-D-glucose (e.g., 0.5 mmol/L, 1 µCi/mL)

  • Ice-cold PBS with an inhibitor (e.g., phloretin)

  • Cell lysis solution

  • Scintillation fluid and counter

Procedure:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood to pellet the erythrocytes.

    • Wash the red blood cells three times with ice-cold PBS.

    • Resuspend the packed erythrocytes to a defined hematocrit (e.g., 50%) in PBS.

  • Uptake Assay:

    • Pre-cool the erythrocyte suspension and the uptake solution containing [¹⁴C]-3-O-Methyl-D-glucose to 4°C.

    • Initiate the uptake by mixing the erythrocyte suspension with the uptake solution.

  • Time Course and Termination:

    • At specific time intervals (e.g., 5, 10, 15, 20 seconds), take aliquots of the reaction mixture.

    • Immediately stop the transport by adding the aliquot to a larger volume of ice-cold PBS containing an inhibitor and centrifuge to pellet the cells.

  • Washing and Lysis:

    • Wash the pelleted erythrocytes multiple times with ice-cold inhibitor-containing PBS to remove all extracellular radioactivity.

    • Lyse the final cell pellet.

  • Quantification:

    • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis:

    • Plot the uptake of [¹⁴C]-3-O-Methyl-D-glucose over time to determine the initial rate of transport.

    • Compare the uptake rate in patient samples to that of healthy controls. In GTPS patients, the uptake is significantly reduced.[4]

Mandatory Visualizations

Glucose_Transport_Inhibition cluster_membrane Cell Membrane GLUT1 GLUT1 Transporter Glucose_in Glucose (intracellular) GLUT1->Glucose_in Transport OMG_in This compound (intracellular) GLUT1->OMG_in Transport Glucose_out Glucose (extracellular) Glucose_out->GLUT1 Binds and is transported OMG_out This compound (extracellular) OMG_out->GLUT1 Competitively binds and is transported Metabolism Glycolysis Glucose_in->Metabolism Phosphorylation by Hexokinase OMG_in->Metabolism Not phosphorylated

Caption: Competitive inhibition of glucose transport by this compound.

Glucose_Uptake_Workflow start Seed cells in multi-well plate starve Wash and starve cells in glucose-free buffer start->starve prepare_uptake Prepare uptake solution with radiolabeled 3-O-Methyl-D-glucose (+/- inhibitor) starve->prepare_uptake initiate Add uptake solution to cells prepare_uptake->initiate incubate Incubate for a defined time (e.g., 1-5 min) initiate->incubate terminate Stop uptake by washing with ice-cold buffer + inhibitor incubate->terminate lyse Lyse cells (e.g., with NaOH) terminate->lyse quantify Measure radioactivity (scintillation counting) and protein concentration lyse->quantify analyze Calculate specific uptake and normalize to protein content quantify->analyze

Caption: Experimental workflow for a cellular glucose uptake assay.

References

3-O-Methyl-D-glucopyranose: A Comprehensive Technical Guide to Safety and Handling for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose is a valuable tool in biomedical research, particularly in the study of glucose transport and metabolism. As a non-metabolizable analog of glucose, it allows for the specific investigation of glucose transporter systems without the confounding effects of downstream metabolic pathways.[1][2] Its application spans from basic research in cellular glucose uptake to preclinical studies in diabetes and metabolic disorders.[2][3] This guide provides an in-depth overview of the safety and handling procedures for this compound, along with detailed experimental protocols for its use in key research applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and use.

PropertyValueReference
Synonyms 3-O-Methylglucose, 3-O-Methyl-α-D-glucopyranose[4][5]
CAS Number 13224-94-7[4][5]
Molecular Formula C₇H₁₄O₆[2]
Molecular Weight 194.18 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 167-169 °C[4][5]
Solubility Soluble in water[5]
Optical Rotation [α]D²⁰ = +54° to +58° (c=1 in H₂O, 24 hours)[2]
Purity ≥ 98% (by HPLC)[2]
Storage Conditions Store at 0-8 °C in a tightly closed container[2]

Hazard Identification and Safety Precautions

While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols. The toxicological properties of this compound have not been fully investigated.

Potential Health Effects
  • Eye Contact: May cause eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May cause irritation of the digestive tract.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

PPE CategoryRecommendation
Eye/Face Protection Safety glasses with side shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection A NIOSH-approved dust mask or respirator is recommended, especially when handling large quantities or if dust is generated.

Engineering controls, such as a chemical fume hood, should be used to minimize inhalation exposure.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

  • Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption. Recommended storage temperature is between 0°C and 8°C.[2]

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek medical attention.

Accidental Release Measures

In case of a spill, follow these steps to ensure proper cleanup and containment.

Spill_Response Start Spill Occurs Evacuate Evacuate immediate area Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (gloves, goggles, respirator) Ventilate->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully sweep or scoop up spilled solid Contain->Collect Container Place in a sealed container for disposal Collect->Container Clean Clean the spill area with soap and water Container->Clean Dispose Dispose of waste according to local regulations Clean->Dispose End Spill Cleaned Dispose->End

Caption: Workflow for responding to a this compound spill.

Fire and Explosion Hazard Data

  • Flammability: Not flammable.

  • Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Hazardous Combustion Products: Carbon monoxide and carbon dioxide.

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

  • Hazardous Polymerization: Will not occur.

Experimental Protocols

This compound is a key reagent in various experimental assays. The following are detailed protocols for its use in glucose transport and metabolic stability studies.

In Vitro Glucose Uptake Assay in Cultured Cells

This protocol describes a common method for measuring glucose transporter activity in adherent cell cultures using radiolabeled this compound.[6]

Glucose_Uptake_Assay cluster_prep Cell Preparation cluster_treatment Treatment and Uptake cluster_analysis Analysis Cell_Culture Culture cells to confluency in multi-well plates Serum_Starve Serum-starve cells overnight Cell_Culture->Serum_Starve Wash_1 Wash cells with Krebs-Ringer-HEPES (KRH) buffer Serum_Starve->Wash_1 Pre_Incubate Pre-incubate with or without insulin/stimulant Wash_1->Pre_Incubate Add_Tracer Add KRH buffer containing [³H]-3-O-Methyl-D-glucopyranose Pre_Incubate->Add_Tracer Incubate Incubate for a defined period (e.g., 5-10 minutes) Add_Tracer->Incubate Stop_Uptake Stop uptake by washing with ice-cold KRH buffer Incubate->Stop_Uptake Lyse_Cells Lyse cells with NaOH or SDS Stop_Uptake->Lyse_Cells Scintillation Transfer lysate to scintillation vials Lyse_Cells->Scintillation Count Measure radioactivity using a scintillation counter Scintillation->Count Normalize Normalize counts to protein concentration Count->Normalize

Caption: Experimental workflow for an in vitro glucose uptake assay.

Methodology:

  • Cell Culture: Plate cells (e.g., adipocytes, myotubes, or cancer cell lines) in 12- or 24-well plates and grow to confluence.

  • Serum Starvation: The day before the assay, replace the growth medium with a serum-free medium and incubate overnight. This step reduces basal glucose uptake.

  • Washing: Gently wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the cells in KRH buffer with or without the desired stimulant (e.g., insulin) for the appropriate time (e.g., 30 minutes for insulin).

  • Initiate Uptake: Remove the pre-incubation buffer and add KRH buffer containing radiolabeled [³H]-3-O-Methyl-D-glucopyranose (e.g., 0.1 mM, 1 µCi/mL).

  • Incubation: Incubate the cells at 37°C for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.

  • Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer to stop the transport process.

  • Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Normalization: Determine the protein concentration in each well (e.g., using a BCA protein assay) and normalize the radioactivity counts to the protein content.

Intestinal Glucose Absorption Study in a Rat Model

This protocol outlines a method for assessing intestinal glucose transport in vivo using this compound in a rat model.[7][8]

Methodology:

  • Animal Preparation: Anesthetize the rat and perform a laparotomy to expose the small intestine.

  • Intestinal Loop Isolation: Isolate a segment of the jejunum or ileum and cannulate both ends to create a closed loop.

  • Perfusion: Perfuse the intestinal loop with a solution containing a known concentration of this compound and a non-absorbable marker (e.g., [¹⁴C]-polyethylene glycol).

  • Sample Collection: Collect the perfusate exiting the loop at specific time intervals.

  • Blood Sampling: Collect blood samples from the portal vein and a systemic artery to measure the appearance of this compound in the circulation.

  • Analysis: Analyze the concentration of this compound in the perfusate and blood samples using a suitable method, such as liquid scintillation counting for radiolabeled compound or GC-MS for unlabeled compound.[9]

  • Calculation of Absorption: Calculate the rate of absorption based on the disappearance of this compound from the perfusate and its appearance in the blood, corrected for water flux using the non-absorbable marker.

Metabolic Stability Assay in Liver Microsomes

This protocol provides a general framework for evaluating the metabolic stability of a compound, which is a critical step in early drug development. While this compound is known to be metabolically stable, this protocol can be adapted for other compounds.[10][11]

Metabolic_Stability_Assay cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis and Calculation Prepare_Reaction Prepare reaction mixture: - Liver microsomes - Test compound - Phosphate buffer Pre_Incubate Pre-incubate at 37°C Prepare_Reaction->Pre_Incubate Initiate_Reaction Initiate reaction by adding NADPH Pre_Incubate->Initiate_Reaction Time_Points Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench reaction with cold acetonitrile Time_Points->Quench_Reaction Centrifuge Centrifuge to pellet protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_Half_Life Calculate in vitro half-life (t½) Analyze_Supernatant->Calculate_Half_Life Calculate_Clearance Calculate intrinsic clearance (CLint) Calculate_Half_Life->Calculate_Clearance

Caption: Workflow for a metabolic stability assay using liver microsomes.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (from human, rat, or other species), the test compound (at a fixed concentration, e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.

  • Initiate Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) of the compound.

Toxicological Information

The toxicological properties of this compound have not been extensively studied.

  • Acute Toxicity: LD50/LC50 data are not available.[4]

  • Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, or NTP.[4]

  • Mutagenicity: No information available.

  • Teratogenicity: No information available.

Given the limited toxicological data, it is prudent to handle this compound with care and to minimize exposure.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is not regulated as a hazardous material for transport.

Conclusion

This compound is an essential research tool with a favorable safety profile when handled according to standard laboratory practices. This guide provides the necessary information for its safe handling, storage, and use in key experimental applications. Researchers, scientists, and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) before using this compound and adhere to all institutional safety guidelines.

References

Preliminary Studies on 3-O-Methyl-D-glucopyranose Uptake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable analog of glucose that serves as a valuable tool for studying glucose transport mechanisms. Its uptake into cells is primarily mediated by facilitative glucose transporters (GLUTs), most notably GLUT1. Because it is transported but not metabolized, 3-OMG allows for the specific measurement of glucose transport activity, distinct from downstream metabolic processes. This technical guide provides a comprehensive overview of preliminary studies on 3-OMG uptake, including quantitative data, detailed experimental protocols, and the signaling pathways that regulate this process. This information is intended to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving 3-OMG.

Data Presentation: Quantitative Analysis of this compound Uptake

The following tables summarize key quantitative data from various studies on 3-OMG uptake, providing a comparative look at transport kinetics and diagnostic parameters across different biological systems.

Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport

Cell/Tissue TypeSpeciesKm (mM)Vmax (mmol/L of cell water/min)Reference
Isolated Hepatocytes (Exchange Entry)Rat18.1 ± 5.986.2 ± 9.7[1]
Isolated Hepatocytes (Exchange Exit)Rat17.6 ± 3.578.8 ± 5.3[1]
Isolated Hepatocytes (Zero Trans Exit)Rat16.8 ± 4.684.1 ± 8.4[1]
Ileum Brush-BorderRabbit18.1Not Reported
Erythrocytes (Newborn)Pig15.2 (at 15°C), 18.2 (at 22°C)Not Reported
AdipocytesRatNot ReportedNot Reported[2]
Hepatoma AS-30D CellsRat0.52 ± 0.755 ± 20 (nmol/min/mg protein)[3]
HeLa CellsHuman9.3 ± 317.2 ± 6 (nmol/min/mg protein)[3]

Table 2: 3-O-Methyl-D-glucose Uptake in Erythrocytes for Diagnosis of Glucose Transporter Protein Syndrome (GTPS)

Subject GroupSample Size (n)3-OMG Uptake (% of Control)Key FindingsReference
GTPS Patients2244 ± 8Statistically significant lower uptake compared to controls.[4]
Control Subjects70100 ± 22Establishes baseline for normal GLUT1 function in erythrocytes.[4]
Diagnostic Cut-off 60% Sensitivity: 86%, Specificity: 97%[4]

Experimental Protocols

This section provides detailed methodologies for conducting 3-O-Methyl-D-glucose uptake assays. Both radiolabeled and non-radiolabeled methods are described.

Protocol 1: Radiolabeled 3-O-[14C]Methyl-D-glucose Uptake Assay in Adherent Cultured Cells

This protocol is adapted from methodologies used for measuring glucose uptake in various cultured cell lines.

Materials:

  • Adherent cells cultured in 12-well plates

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCl, 1 mM MgSO4, 1 mM CaCl2, 5 mM KH2PO4, 20 mM HEPES, pH 7.4) supplemented with 2% BSA.

  • 3-O-[14C]Methyl-D-glucose (radiolabeled 3-OMG) stock solution

  • Unlabeled 3-O-Methyl-D-glucose

  • Insulin or other stimulating agents (optional)

  • Phloretin or other glucose transport inhibitors (for negative controls)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 0.1% Sodium Dodecyl Sulfate (SDS) or other suitable lysis buffer

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Serum Starvation:

    • Culture cells to near confluence in 12-well plates.

    • Remove culture medium and wash cells twice with serum-free medium.

    • Serum starve the cells for 2-4 hours in serum-free medium to lower basal glucose uptake.

  • Pre-incubation and Stimulation:

    • Wash cells twice with KRPH buffer.

    • Pre-incubate cells in 1 mL of KRPH buffer for 30-40 minutes at 37°C.

    • For insulin-stimulated uptake, add insulin to a final concentration of 100 nM and incubate for 20-30 minutes at 37°C. For basal uptake, add vehicle control.

  • Initiation of 3-OMG Uptake:

    • Prepare the uptake solution containing 3-O-[14C]Methyl-D-glucose (typically 0.1-1.0 µCi/mL) and unlabeled 3-OMG (to a final concentration of 0.1-10 mM, depending on the experiment) in KRPH buffer.

    • Remove the pre-incubation buffer and add 500 µL of the uptake solution to each well to start the uptake.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined empirically to ensure initial linear uptake rates.

  • Termination of Uptake:

    • To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold PBS. This step is critical to remove extracellular radiolabeled 3-OMG.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 500 µL of 0.1% SDS to each well and incubate for 10 minutes at room temperature.

    • Transfer the cell lysate to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to normalize the CPM values.

    • Calculate the rate of 3-OMG uptake as pmol/mg protein/min.

Protocol 2: Non-Radiolabeled 3-O-Methyl-D-glucose Uptake Assay using a Commercial Kit

Several commercial kits are available for measuring glucose uptake using non-radiolabeled glucose analogs like 2-deoxyglucose (2-DG). While specific protocols for 3-OMG kits are less common, the general principles are similar, involving enzymatic detection of the accumulated analog. The following is a generalized protocol based on commercially available glucose uptake assay kits.

Materials:

  • Cells cultured in a 96-well plate

  • Commercial Glucose Uptake Assay Kit (containing 2-DG or a similar analog, lysis buffer, neutralization buffer, enzyme mix, and detection reagent)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • Insulin or other stimulating agents (optional)

Procedure:

  • Cell Preparation and Stimulation:

    • Follow the same cell culture, serum starvation, and stimulation steps as described in Protocol 1, but perform them in a 96-well plate format.

  • Initiation of Glucose Analog Uptake:

    • Add the glucose analog (e.g., 2-DG) provided in the kit to each well and incubate for the recommended time (typically 20-40 minutes) at 37°C.

  • Termination and Lysis:

    • Remove the uptake solution and wash the cells with PBS as per the kit's instructions.

    • Lyse the cells using the provided lysis buffer. Some protocols may require a heating step to inactivate endogenous enzymes.

  • Enzymatic Detection:

    • Neutralize the cell lysate with the provided neutralization buffer.

    • Add the enzyme mix and detection reagent to each well. This typically involves a series of enzymatic reactions that lead to the generation of a fluorescent or colorimetric product.

    • Incubate for the recommended time at 37°C.

  • Measurement and Analysis:

    • Measure the absorbance or fluorescence using a plate reader at the specified wavelength.

    • Generate a standard curve using the provided standard.

    • Calculate the amount of glucose analog taken up by the cells and normalize to protein concentration or cell number.

Signaling Pathways and Experimental Workflows

The uptake of 3-OMG is primarily regulated by the expression and trafficking of GLUT1. Several key signaling pathways are involved in this regulation.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and metabolism, including glucose uptake. Activation of this pathway, often by growth factors like insulin, leads to increased GLUT1 expression and its translocation to the plasma membrane.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor (e.g., Insulin) Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GLUT1_Trafficking GLUT1 Translocation to Plasma Membrane Akt->GLUT1_Trafficking Promotes TranscriptionFactors Transcription Factors (e.g., HIF-1α, c-Myc) mTORC1->TranscriptionFactors Activates GLUT1_mRNA GLUT1 mRNA TranscriptionFactors->GLUT1_mRNA Increases Transcription GLUT1_Protein GLUT1 Protein GLUT1_mRNA->GLUT1_Protein Translation GLUT1_Protein->GLUT1_Trafficking PlasmaMembrane Plasma Membrane Uptake 3-OMG Uptake PlasmaMembrane->Uptake Mediates GLUT1_Trafficking->PlasmaMembrane

Caption: PI3K/Akt/mTOR pathway regulating GLUT1 expression and 3-OMG uptake.

EGFR Signaling and GLUT1 Interaction

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, frequently activated in cancer, can also influence glucose metabolism by regulating GLUT1. Recent studies have shown that GLUT1 can physically interact with phosphorylated EGFR, potentially stabilizing it and modulating its downstream signaling, which in turn can affect cell proliferation and glucose uptake.

EGFR_GLUT1_Interaction EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR Phosphorylated EGFR EGFR->pEGFR Dimerization & Autophosphorylation GLUT1 GLUT1 pEGFR->GLUT1 Interacts with & Stabilizes Ras Ras pEGFR->Ras Activates GLUT1->pEGFR GlucoseUptake Increased 3-OMG Uptake GLUT1->GlucoseUptake Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Interaction of GLUT1 with the EGFR signaling pathway.

Experimental Workflow for Investigating Signaling Pathway-Mediated 3-OMG Uptake

This workflow outlines the steps to investigate the role of a specific signaling pathway in regulating 3-OMG uptake.

Experimental_Workflow Start Start: Hypothesis on Signaling Pathway Involvement CellCulture 1. Culture Cells of Interest Start->CellCulture Treatment 2. Treat with Pathway Inhibitor/Activator CellCulture->Treatment UptakeAssay 3. Perform 3-OMG Uptake Assay Treatment->UptakeAssay WesternBlot 4. Analyze Pathway Activation (Western Blot for p-Akt, p-ERK, etc.) Treatment->WesternBlot GeneExpression 5. Analyze GLUT1 Expression (qPCR, Western Blot) Treatment->GeneExpression DataAnalysis 6. Correlate Pathway Activity with 3-OMG Uptake and GLUT1 Levels UptakeAssay->DataAnalysis WesternBlot->DataAnalysis GeneExpression->DataAnalysis Conclusion Conclusion: Determine Pathway's Role in Regulating 3-OMG Uptake DataAnalysis->Conclusion

Caption: Workflow for studying signaling pathway effects on 3-OMG uptake.

Conclusion

The study of this compound uptake provides a powerful and specific method for elucidating the mechanisms of glucose transport and its regulation. The quantitative data, detailed experimental protocols, and understanding of the underlying signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals. By utilizing these methodologies, scientists can further unravel the complexities of glucose metabolism in both physiological and pathological states, paving the way for novel therapeutic interventions.

References

The Core Mechanism of 3-O-Methyl-D-glucopyranose Transport: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms governing the transport of 3-O-Methyl-D-glucopyranose (3-O-MG), a non-metabolizable glucose analog pivotal for studying glucose transport kinetics. This document details the primary protein families involved in 3-O-MG transport, presents quantitative kinetic and inhibition data, outlines detailed experimental protocols for transport assays, and visualizes the key regulatory signaling pathways.

Primary Mechanisms of 3-O-MG Transport

The transport of this compound across cellular membranes is primarily mediated by two major classes of glucose transporter proteins: the facilitative glucose transporters (GLUT or SLC2A family) and the sodium-glucose cotransporters (SGLT or SLC5A family).

  • Facilitative Diffusion via GLUT Transporters: GLUT proteins mediate the passive, bidirectional transport of 3-O-MG down its concentration gradient. This process does not require energy and is a key mechanism for glucose uptake in most cell types. Several GLUT isoforms, including GLUT1 and GLUT4, have been shown to transport 3-O-MG.

  • Secondary Active Transport via SGLT Transporters: SGLT proteins, such as SGLT1 and SGLT2, mediate the active transport of 3-O-MG against its concentration gradient. This process is coupled to the electrochemical gradient of sodium ions (Na+), which is maintained by the Na+/K+-ATPase pump. This mechanism is particularly important for glucose and 3-O-MG absorption in the small intestine and reabsorption in the kidneys.

Quantitative Data on 3-O-MG Transport

The following tables summarize the kinetic parameters (Michaelis-Menten constant, K_m, and maximum transport velocity, V_max) for 3-O-MG transport by various transporters and in different cell types, as well as the inhibitory constants (K_i) for common transport inhibitors.

Table 1: Kinetic Parameters of 3-O-MG Transport

Transporter/Cell TypeK_m (mM)V_max (nmol/mg protein/min)Experimental System
GLUT1 ~20Not specified3T3-L1 cells
GLUT4 ~7Not specified3T3-L1 cells
Human Erythrocytes Not specifiedNot specifiedInflux measurement
Rat Adipocytes 2.36 +/- 0.299.03 +/- 1.19 (pmol/s per µl lipid)Isolated adipocytes
Newborn Pig Red Blood Cells 15.2 (15°C), 18.2 (22°C)Not specifiedEfflux measurement[1]
Isolated Rat Hepatocytes 18.1 +/- 5.9 (exchange entry)86.2 +/- 9.7 (mmol/L cell water/min)Isolated hepatocytes
Human Polymorphonuclear Leukocytes ~4Not specifiedExchange measurement[2]
Rabbit Ileum 18.1Not specifiedBrush-border transport

Table 2: Inhibition Constants (K_i) for 3-O-MG Transport Inhibitors

InhibitorTransporterK_i (nM)Notes
Phlorizin hSGLT1300[3][4]Non-selective SGLT inhibitor[3][4]
hSGLT239[3][4]
hSGLT1140[5][6]
hSGLT211[6]
Cytochalasin B GLUT10.56 - 1.43 mM (as K_I for displacement)Non-competitive inhibition[7]
Dipyridamole GLUT transportersIC50 = 5 µM (in rat adipocytes)Also a nucleoside transport inhibitor

Experimental Protocols for Measuring 3-O-MG Transport

Accurate measurement of 3-O-MG transport is crucial for characterizing transporter function and identifying potential therapeutic agents. Below are detailed protocols for conducting 3-O-MG uptake assays in various experimental systems.

Radiolabeled 3-O-MG Uptake Assay in Adherent Cells

This protocol is suitable for measuring 3-O-MG transport in cultured adherent cells, such as 3T3-L1 adipocytes or L6 myoblasts.

Materials:

  • Adherent cells cultured in multi-well plates (e.g., 24-well)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4)

  • [³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Inhibitors of interest (e.g., cytochalasin B for GLUTs, phlorizin for SGLTs)

  • Phloretin (to stop the transport reaction)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: Seed cells in 24-well plates and grow to confluence. Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

  • Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free medium to lower basal glucose transport.

  • Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells in KRH buffer for 30 minutes at 37°C. For experiments involving inhibitors, add the inhibitor during this step.

  • Initiation of Uptake: To initiate the transport assay, remove the pre-incubation buffer and add KRH buffer containing a known concentration of radiolabeled 3-O-MG and, if applicable, unlabeled 3-O-MG for kinetic studies. Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer containing a high concentration of phloretin (e.g., 200 µM) to inhibit further transport.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay).

3-O-MG Transport Assay in Xenopus Oocytes

Xenopus oocytes are a powerful system for heterologous expression and functional characterization of specific transporter isoforms.

Materials:

  • Mature female Xenopus laevis frogs

  • Collagenase solution

  • Modified Barth's Saline (MBS)

  • cRNA encoding the transporter of interest

  • Microinjection setup

  • Radiolabeled 3-O-MG

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Scintillation vials and counter

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the transporter of interest or with water (as a control). Incubate the oocytes for 2-4 days at 16-18°C in MBS to allow for protein expression.

  • Uptake Assay:

    • Wash the oocytes with ND96 solution.

    • Place individual oocytes in wells of a multi-well plate.

    • Add ND96 solution containing radiolabeled 3-O-MG.

    • Incubate for a specific time at room temperature.

    • Stop the uptake by rapidly washing the oocytes several times with ice-cold ND96 solution.

  • Lysis and Scintillation Counting: Place each oocyte in a scintillation vial, add a lysis buffer (e.g., 1% SDS), and then add scintillation cocktail. Measure the radioactivity.

In Vivo Measurement of 3-O-MG Transport

This method allows for the assessment of 3-O-MG transport in whole organisms, providing physiologically relevant data.

Materials:

  • Experimental animals (e.g., rats, mice)

  • Radiolabeled 3-O-MG

  • Anesthesia

  • Surgical tools for tissue collection

  • Homogenization buffer

  • Scintillation counter

Procedure:

  • Animal Preparation: Anesthetize the animal.

  • 3-O-MG Administration: Administer a bolus of radiolabeled 3-O-MG via intravenous or intraperitoneal injection.

  • Blood and Tissue Sampling: At specific time points after injection, collect blood samples and harvest tissues of interest (e.g., muscle, adipose tissue, brain).

  • Sample Processing:

    • For blood samples, separate plasma and measure radioactivity.

    • For tissue samples, homogenize the tissue in a suitable buffer.

  • Quantification: Measure the radioactivity in plasma and tissue homogenates using a scintillation counter.

  • Data Analysis: Calculate tissue uptake of 3-O-MG, often expressed as a tissue-to-plasma concentration ratio.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways that regulate 3-O-MG transport and a typical experimental workflow for an uptake assay.

Signaling Pathways

insulin_signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates (Inactivates GAP activity) GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Regulates GLUT4_membrane GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_membrane Promotes Fusion Glucose_uptake Increased 3-O-MG Uptake GLUT4_membrane->Glucose_uptake

Caption: Insulin signaling pathway leading to GLUT4 translocation.

pka_pkc_sglt1 PKA Protein Kinase A (PKA) SGLT1_intracellular SGLT1 in Intracellular Vesicles PKA->SGLT1_intracellular Promotes Exocytosis PKC Protein Kinase C (PKC) PKC->SGLT1_intracellular Regulates Trafficking SGLT1_membrane SGLT1 Insertion into Plasma Membrane SGLT1_intracellular->SGLT1_membrane SGLT1_activity Increased SGLT1 Activity SGLT1_membrane->SGLT1_activity

Caption: Regulation of SGLT1 trafficking by PKA and PKC.

Experimental Workflow

uptake_workflow start Start prep_cells Prepare Adherent Cells in Multi-well Plate start->prep_cells starve Serum Starve Cells prep_cells->starve preincubate Pre-incubate with Buffer (± Inhibitor) starve->preincubate initiate Initiate Uptake with Radiolabeled 3-O-MG preincubate->initiate terminate Terminate Uptake & Wash with Stop Solution initiate->terminate lyse Lyse Cells terminate->lyse quantify Quantify Radioactivity (Scintillation Counting) lyse->quantify normalize Normalize to Protein Content quantify->normalize end End normalize->end

Caption: Workflow for a radiolabeled 3-O-MG uptake assay.

Conclusion

The transport of this compound is a complex process orchestrated by the coordinated action of GLUT and SGLT transporters. Understanding the kinetics, regulation, and inhibition of this transport is fundamental for research in metabolic diseases, oncology, and drug development. The methodologies and data presented in this guide provide a robust framework for scientists to design and interpret experiments aimed at elucidating the intricacies of glucose transport and its modulation by various physiological and pharmacological agents.

References

Methodological & Application

Application Notes and Protocols for 3-O-Methyl-D-glucopyranose (3-OMG) Glucose Transport Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Facilitated glucose transport across the plasma membrane is a critical process for cellular metabolism and is primarily mediated by a family of glucose transporter (GLUT) proteins. The study of glucose transport is fundamental to understanding various physiological and pathological states, including diabetes, obesity, and cancer. 3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable analog of D-glucose, making it an ideal tracer for assessing glucose transport.[1] Unlike 2-deoxy-D-glucose (2-DG), 3-OMG is transported into the cell by GLUTs but is not phosphorylated by hexokinase, and therefore does not enter the glycolytic pathway.[1][2] This characteristic allows for the specific measurement of glucose transport rates without the confounding effects of subsequent metabolic steps. This document provides detailed protocols for a 3-OMG glucose transport assay in cultured cells, along with data presentation guidelines and a diagram of the insulin signaling pathway that regulates glucose uptake.

Principle of the Assay

The this compound (3-OMG) glucose transport assay is based on the principle that 3-OMG is recognized and transported by the same facilitative glucose transporters (GLUTs) as D-glucose. Once inside the cell, 3-OMG is not metabolized and therefore equilibrates across the cell membrane.[2] By using a labeled version of 3-OMG (typically radiolabeled with ³H or ¹⁴C), the amount of tracer transported into the cells over a specific period can be quantified, providing a direct measure of glucose transporter activity. This assay can be used to study the effects of various stimuli, such as insulin, and inhibitors on glucose transport in different cell types, including adipocytes and muscle cells.

Data Presentation

Quantitative data from 3-OMG glucose transport assays should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Effect of Insulin on 3-O-Methyl-D-glucose Uptake in 3T3-L1 Adipocytes

Insulin Concentration (nM)3-OMG Uptake (pmol/min/mg protein)Fold Increase over Basal
0 (Basal)15.2 ± 1.81.0
135.8 ± 3.22.4
1078.5 ± 6.15.2
100125.3 ± 10.48.2

Note: The data presented are representative and may vary depending on experimental conditions and cell passage number.

Table 2: Effect of GLUT Inhibitors on Insulin-Stimulated 3-O-Methyl-D-glucose Uptake

Treatment3-OMG Uptake (pmol/min/mg protein)% Inhibition
Basal14.8 ± 1.5-
Insulin (100 nM)122.6 ± 9.80
Insulin + Cytochalasin B (10 µM)25.4 ± 2.980
Insulin + Phloretin (200 µM)45.1 ± 4.263

Note: The data presented are representative. The effectiveness of inhibitors can vary between cell types and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing a radiolabeled 3-O-Methyl-D-glucose transport assay in cultured 3T3-L1 adipocytes.

Materials and Reagents
  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • DMEM with 10% Calf Serum (CS)

  • Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for differentiation

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • [³H]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Insulin

  • Cytochalasin B or other GLUT inhibitors

  • Phloretin

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

  • BCA Protein Assay Kit

Experimental Procedure

Step 1: 3T3-L1 Adipocyte Differentiation

  • Culture 3T3-L1 preadipocytes in DMEM with 10% CS until confluent.

  • Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS supplemented with 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.

  • After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • After another 48 hours, switch to DMEM with 10% FBS and maintain the cells for an additional 4-6 days, changing the medium every 48 hours. Mature adipocytes will be visible with accumulated lipid droplets.

Step 2: 3-O-Methyl-D-glucose Uptake Assay

  • Seed differentiated 3T3-L1 adipocytes in 12-well plates.

  • Wash the cells twice with warm KRH buffer.

  • Serum-starve the cells by incubating in KRH buffer containing 0.2% BSA for 2 hours at 37°C.

  • Wash the cells once with KRH buffer.

  • Pre-incubate the cells for 30 minutes at 37°C in KRH buffer with or without insulin at the desired concentrations (e.g., 0, 1, 10, 100 nM). For inhibitor studies, add the inhibitor during this step.

  • Initiate glucose uptake by adding KRH buffer containing [³H]-3-O-Methyl-D-glucose (final concentration ~0.1 µCi/mL) and unlabeled 3-O-methylglucose (final concentration 100 µM).

  • Incubate for 5 minutes at 37°C. Note that the uptake is linear for a short period.[2]

  • To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer.

  • Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature with gentle shaking.

  • Transfer 400 µL of the lysate to a scintillation vial containing 4 mL of scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Use the remaining lysate to determine the protein concentration using a BCA protein assay to normalize the uptake data.

Step 3: Data Analysis

  • Calculate the rate of 3-OMG uptake and express it as pmol/min/mg of protein.

  • For insulin stimulation experiments, calculate the fold increase over the basal (unstimulated) condition.

  • For inhibitor studies, calculate the percentage of inhibition relative to the insulin-stimulated control.

Mandatory Visualization

Insulin Signaling Pathway for Glucose Transport

insulin_signaling_pathway cluster_pm Plasma Membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PDK1->Akt Phosphorylates & Activates AS160 AS160 Akt->AS160 Phosphorylates & Inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Regulates GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Translocates to GLUT4_translocation Translocation Plasma_Membrane Plasma Membrane Extracellular_Glucose Extracellular Glucose Glucose_Uptake Glucose Uptake Intracellular_Glucose Intracellular Glucose Extracellular_Glucose->Intracellular_Glucose Transport

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for 3-OMG Glucose Transport Assay

experimental_workflow start Start: Differentiated 3T3-L1 Adipocytes wash1 Wash with KRH Buffer start->wash1 starve Serum Starve (2h, 37°C) wash1->starve wash2 Wash with KRH Buffer starve->wash2 preincubate Pre-incubate with/without Insulin/Inhibitors (30 min, 37°C) wash2->preincubate add_3omg Add [³H]-3-OMG (5 min, 37°C) preincubate->add_3omg stop_wash Stop Uptake & Wash with Ice-Cold KRH Buffer add_3omg->stop_wash lyse Lyse Cells (0.1 M NaOH) stop_wash->lyse scintillation Measure Radioactivity (Scintillation Counting) lyse->scintillation protein_assay Determine Protein Concentration (BCA Assay) lyse->protein_assay analyze Analyze Data scintillation->analyze protein_assay->analyze

Caption: Workflow for the this compound glucose transport assay.

References

Application Notes and Protocols for Radiolabeled 3-O-Methyl-D-glucose in Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-O-Methyl-D-glucose (3-OMG)

3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of D-glucose, making it an invaluable tool for studying glucose transport mechanisms in various biological systems.[1] Unlike D-glucose, 3-OMG is transported into the cell by glucose transporters (GLUTs) but is not phosphorylated by hexokinase, the first enzymatic step in glycolysis.[1][2] This crucial characteristic prevents its further metabolism and intracellular accumulation as a phosphorylated product.[2] Consequently, radiolabeled 3-OMG allows for the direct and specific measurement of glucose transporter activity, isolated from downstream metabolic processes. Its equilibration across the cell membrane provides a dynamic measure of bidirectional glucose transport.[2]

The primary application of radiolabeled 3-OMG is in the characterization of glucose transport kinetics and the functional assessment of GLUT isoforms. It is particularly useful in diagnosing conditions related to impaired glucose transport, such as Glucose Transporter Protein Syndrome (GTPS), which is caused by defects in GLUT1.[3] Furthermore, it serves as a critical tool in drug development for screening compounds that may modulate glucose uptake.

Key Applications

  • Functional characterization of glucose transporters: Determining the kinetic parameters (K_m and V_max) of different GLUT isoforms.

  • Diagnosis of glucose transport disorders: Assessing GLUT1 function in erythrocytes for the diagnosis of GTPS.[3]

  • Pharmacological screening: Evaluating the effect of novel therapeutic agents on glucose transport activity.

  • Studying signaling pathways: Investigating the regulation of glucose uptake by various signaling cascades, such as the insulin and mTOR pathways.

Data Presentation: Quantitative Analysis of 3-OMG Transport

The following tables summarize key quantitative data related to the transport of 3-O-Methyl-D-glucose.

Table 1: Michaelis-Menten Constants (K_m) for 3-O-Methyl-D-glucose Equilibrium Exchange in Class 1 Glucose Transporters.

Transporter IsoformK_m (mM)Primary Tissue Location
GLUT121Ubiquitous, high in erythrocytes and brain
GLUT242Liver, pancreatic β-cells, intestine, kidney
GLUT310.6Neurons, placenta
GLUT44.5Skeletal muscle, adipose tissue, heart (insulin-responsive)

Data sourced from a review on GLUT3 transporters.[4]

Table 2: Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Isolated Rat Hepatocytes.

Transport ConditionV_max (mmol/L of cell water per min)K_m (mM)
Equilibrium Exchange Entry86.2 ± 9.718.1 ± 5.9
Equilibrium Exchange Exit78.8 ± 5.317.6 ± 3.5
Zero Trans Exit84.1 ± 8.416.8 ± 4.6

These measurements were performed at 20°C and pH 7.4.[5]

Table 3: Erythrocyte 3-O-Methyl-D-glucose Uptake in the Diagnosis of Glucose-Transporter-Protein Syndrome (GTPS).

GroupN3-OMG Uptake (% of Control)
Control70100 ± 22
GTPS Patients2244 ± 8

This assay demonstrates a reproducible and accurate laboratory test for diagnosing GTPS.[3]

Signaling Pathways Regulating Glucose Uptake

The transport of glucose into cells, particularly in insulin-sensitive tissues like skeletal muscle and adipose tissue, is tightly regulated by complex signaling pathways. Radiolabeled 3-OMG is a valuable tool to probe the functional consequences of activating or inhibiting these pathways on glucose transporter activity.

Insulin Signaling Pathway and GLUT4 Translocation

Insulin is a key regulator of glucose homeostasis. Its binding to the insulin receptor on the cell surface initiates a signaling cascade that results in the translocation of GLUT4-containing vesicles from intracellular storage to the plasma membrane, thereby increasing glucose uptake.[6] The PI3K/Akt pathway is central to this process.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Activates PI3K PI3K IRS->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates AS160 AS160 Akt->AS160 Inhibits Rab_GTP Rab-GTP AS160->Rab_GTP Inactivation of Rab-GAP activity GLUT4_vesicles GLUT4 Storage Vesicles Rab_GTP->GLUT4_vesicles Promotes GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicles->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake mTOR_Signaling Nutrients Nutrients (e.g., Glucose) mTORC1 mTORC1 Nutrients->mTORC1 Activates Growth_Factors Growth Factors (e.g., Insulin) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt PI3K_Akt->mTORC1 Activates mTORC2 mTORC2 PI3K_Akt->mTORC2 Activates Protein_Synthesis Protein Synthesis (e.g., HIF1α) mTORC1->Protein_Synthesis GLUT4_Translocation GLUT4 Translocation mTORC2->GLUT4_Translocation GLUT_Expression Regulation of GLUT Expression Protein_Synthesis->GLUT_Expression Glucose_Uptake Glucose Uptake GLUT_Expression->Glucose_Uptake GLUT4_Translocation->Glucose_Uptake Experimental_Workflow A 1. Cell Culture & Differentiation B 2. Serum Starvation A->B C 3. Wash with Glucose-Free Buffer B->C D 4. Pre-incubation +/- Stimulants/Inhibitors C->D E 5. Initiate Uptake with Radiolabeled 3-OMG D->E F 6. Incubate for a Defined Time E->F G 7. Terminate with Ice-Cold Stop Solution F->G H 8. Cell Lysis G->H I 9. Quantify Radioactivity (Scintillation Counting) H->I J 10. Measure Protein Concentration H->J K 11. Data Analysis & Normalization I->K J->K

References

Application Note: Quantification of 3-O-Methyl-D-glucose by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucose (3-O-MG) is a non-metabolizable analog of glucose that is transported into cells by the same glucose transporters. This characteristic makes it an invaluable tool in metabolic research, particularly for studying glucose transport kinetics independently of downstream metabolism. Accurate and sensitive quantification of 3-O-MG in biological matrices is crucial for these studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of 3-O-MG, providing high selectivity and sensitivity. This application note details a comprehensive GC-MS method for the quantification of 3-O-Methyl-D-glucose, including sample preparation, derivatization, and instrument parameters.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of 3-O-Methyl-D-glucose and related compounds, derived from established methodologies. These values can serve as a reference for method development and validation.

AnalyteDerivatization MethodRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Lower Limit of Detection (LOD)
3-O-Methyl-D-glucose Methoxime-trimethylsilyl etherNot specifiedNot specifiedNot specifiedNot specified
3-O-Methyl-D-glucose Acetylation after reductionNot specifiedVaries with reduction methodVaries with reduction method0.03 mg/L[1]
D-Glucose Methoxime-trimethylsilyl etherNot specifiedNot specifiedNot specifiedNot specified
D-Glucose Methyloxime peracetateNot specifiedUnique C1-C2 fragment[2]Not specifiedLower than enzymatic assays[2]
[U-13C6] D-glucose (Internal Standard) Methyloxime peracetateNot specifiedm/z = 133[2]Not specifiedNot applicable
myo-Inositol (Internal Standard) Acetylation after reductionNot specifiedVariesVariesNot applicable

Experimental Protocol

This protocol outlines a general procedure for the quantification of 3-O-Methyl-D-glucose in plasma samples using GC-MS.

Materials and Reagents
  • 3-O-Methyl-D-glucose (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., myo-inositol or a stable isotope-labeled glucose)

  • Pyridine

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Deionized water

  • Plasma samples

  • Centrifuge tubes

  • GC vials with inserts

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Sample Preparation (Plasma)
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • For protein precipitation, add 400 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is essential to increase the volatility of the sugar for GC analysis.[3][4] A common and effective method is oximation followed by silylation.

  • To the dried sample residue, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Vortex briefly and incubate at 90°C for 30 minutes to form the methoxime derivatives.

  • Cool the sample to room temperature.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Vortex briefly and incubate at 70°C for 60 minutes to form the trimethylsilyl (TMS) ethers.

  • Cool to room temperature and transfer the solution to a GC vial with an insert for analysis.

GC-MS Instrumental Parameters

The following are typical starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless or split (e.g., 10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity and specificity or Full Scan for method development.
Data Analysis and Quantification
  • Identify the peaks corresponding to the derivatized 3-O-Methyl-D-glucose and the internal standard based on their retention times and mass spectra.

  • For quantification, use a calibration curve prepared by spiking known concentrations of 3-O-Methyl-D-glucose into a blank matrix (e.g., control plasma) and subjecting them to the same sample preparation and derivatization procedure.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of 3-O-Methyl-D-glucose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of 3-O-Methyl-D-glucose.

experimental_workflow sample_collection Sample Collection (e.g., Plasma) protein_precipitation Protein Precipitation (Methanol) sample_collection->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation derivatization Derivatization (Oximation & Silylation) evaporation->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_processing Data Processing & Quantification gc_ms_analysis->data_processing logical_relationship analyte 3-O-Methyl-D-glucose (Non-volatile) derivatization Derivatization analyte->derivatization Increases Volatility volatile_analyte Volatile Derivative derivatization->volatile_analyte gc_separation GC Separation (Based on Volatility & Polarity) volatile_analyte->gc_separation ms_detection MS Detection (Based on m/z) gc_separation->ms_detection Separated Analytes quantification Quantification ms_detection->quantification Signal Intensity

References

Application Notes and Protocols: Synthesis of Glycosides from 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosides play a pivotal role in a vast array of biological processes and are integral to the development of new therapeutics, ranging from antibiotics to anticancer agents. The strategic synthesis of complex glycosides is therefore a cornerstone of modern medicinal chemistry and drug discovery. 3-O-Methyl-D-glucopyranose is a valuable and versatile starting material in this field. Its methylated hydroxyl group at the C-3 position provides a fixed point of differentiation on the pyranose ring, influencing the reactivity of the remaining hydroxyl groups and allowing for more controlled and regioselective glycosylation reactions. These application notes provide detailed protocols and data for the synthesis of glycosides utilizing this compound, tailored for professionals in pharmaceutical and biotechnological research.[1]

General Principles of Glycoside Synthesis

The formation of a glycosidic bond, the linkage between a carbohydrate and another molecule (the aglycone), is a fundamental transformation in carbohydrate chemistry. This process typically involves the activation of the anomeric carbon of a glycosyl donor and its subsequent reaction with a nucleophilic hydroxyl group on a glycosyl acceptor. Key challenges in glycoside synthesis include controlling the stereochemistry at the anomeric center (α or β) and achieving regioselectivity when multiple hydroxyl groups are present on the acceptor molecule.

To address the challenge of regioselectivity with polyhydroxylated molecules like this compound, a common strategy involves the use of protecting groups to mask all but the desired hydroxyl group for glycosylation.

Synthetic Strategies and Protocols

The synthesis of glycosides from this compound can be approached through several well-established methods. The following sections detail protocols for key synthetic steps, including regioselective protection and subsequent glycosylation. While specific examples directly employing this compound are limited in readily available literature, the following protocols are based on well-established procedures for analogous glucose derivatives and are expected to be highly applicable.

Regioselective Protection of this compound

To control the site of glycosylation, it is often necessary to selectively protect the hydroxyl groups of this compound, leaving a single hydroxyl group available for reaction. A common strategy involves the formation of a 4,6-O-benzylidene acetal, which protects the primary hydroxyl at C-6 and the secondary hydroxyl at C-4. This leaves the hydroxyl groups at C-2 and C-1 (anomeric) as the primary sites for subsequent reactions.

Protocol 1: Synthesis of Methyl 4,6-O-Benzylidene-3-O-methyl-α-D-glucopyranoside

This protocol is adapted from established procedures for the benzylidene protection of methyl glucopyranosides.

Materials:

  • Methyl 3-O-methyl-α-D-glucopyranoside

  • Benzaldehyde dimethyl acetal

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 3-O-methyl-α-D-glucopyranoside in anhydrous DMF.

  • Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

  • Heat the reaction mixture under reduced pressure to remove methanol formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with triethylamine.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 4,6-O-benzylidene-3-O-methyl-α-D-glucopyranoside.

Expected Outcome: This procedure yields a key intermediate where the C-2 hydroxyl group is available for glycosylation.

Glycosylation Reactions

With a selectively protected this compound derivative in hand, various glycosylation methods can be employed to form the desired glycosidic linkage. The Koenigs-Knorr reaction is a classic and reliable method.

Protocol 2: Koenigs-Knorr Glycosylation of Methyl 4,6-O-Benzylidene-3-O-methyl-α-D-glucopyranoside

This protocol describes the glycosylation at the C-2 position using a glycosyl bromide donor.

Materials:

  • Methyl 4,6-O-benzylidene-3-O-methyl-α-D-glucopyranoside (glycosyl acceptor)

  • Acetobromoglucose (or other per-O-acylated glycosyl bromide as the glycosyl donor)

  • Silver(I) carbonate or silver(I) oxide

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Celite

  • Methanol

  • Sodium methoxide solution (for deacetylation)

  • Amberlite IR-120 (H+) resin

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the glycosyl acceptor and freshly activated 4 Å molecular sieves in anhydrous DCM, add the glycosyl bromide donor.

  • Cool the mixture in an ice bath and add silver(I) carbonate (or oxide) in portions.

  • Allow the reaction to warm to room temperature and stir in the dark until TLC analysis indicates the consumption of the starting materials.

  • Filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.

  • For deprotection of the acetyl groups, dissolve the protected disaccharide in methanol and add a catalytic amount of sodium methoxide solution.

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.

  • The resulting product is the deprotected glycoside.

Quantitative Data:

The following table presents representative yields for glycosylation reactions of similar methyl glucopyranoside acceptors, which can be expected to be comparable for reactions with methyl 4,6-O-benzylidene-3-O-methyl-α-D-glucopyranoside.

Glycosyl AcceptorGlycosyl DonorPromoterSolventYield (%)Reference
Methyl 4,6-O-benzylidene-α-D-glucopyranosideAcetobromoglucoseAg2CO3DCM~70-80%[1]
Methyl 4,6-O-benzylidene-β-D-glucopyranosidePer-O-benzoyl-α-D-mannopyranosyl bromideAg2CO3DCM~60-75%[1]

Experimental Workflows and Diagrams

Visualizing the synthetic pathways can aid in understanding the experimental design and logical flow of the synthesis.

Glycoside_Synthesis_Workflow cluster_protection Regioselective Protection cluster_glycosylation Glycosylation cluster_deprotection Deprotection start This compound intermediate Methyl 4,6-O-benzylidene-3-O-methyl-α-D-glucopyranoside start->intermediate Protocol 1 product Protected Glycoside intermediate->product Protocol 2 donor Glycosyl Donor (e.g., Acetobromoglucose) donor->product final_product Final Glycoside product->final_product Deprotection Step

Caption: General workflow for the synthesis of glycosides from this compound.

Modern Glycosylation Methods

In addition to classical methods, modern techniques offer alternative approaches to glycoside synthesis, often with improved efficiency and stereoselectivity.

Regioselective Glycosylation using Boronic Acid Catalysis

Arylboronic acids can be used to transiently mask hydroxyl groups, directing glycosylation to a specific position without the need for extensive protecting group manipulation. This one-pot procedure can be highly efficient.

Conceptual Protocol 3: Boronic Acid-Mediated Regioselective Glycosylation

Procedure Outline:

  • Dissolve this compound and an arylboronic acid (e.g., phenylboronic acid) in a suitable solvent.

  • This forms a transient boronate ester, masking certain hydroxyl groups.

  • Introduce the glycosyl donor and a promoter to initiate the glycosylation reaction at the remaining free hydroxyl group.

  • Upon completion, the boronate ester is hydrolyzed during aqueous workup, yielding the regioselectively formed glycoside.

Boronic_Acid_Workflow start This compound transient_complex Transient Boronate Ester Complex start->transient_complex boronic_acid Arylboronic Acid boronic_acid->transient_complex glycosylated_complex Glycosylated Boronate Complex transient_complex->glycosylated_complex glycosyl_donor Glycosyl Donor glycosyl_donor->glycosylated_complex Glycosylation final_product Regioselectively Glycosylated Product glycosylated_complex->final_product Hydrolysis

Caption: Workflow for regioselective glycosylation using transient boronic acid masking.

Applications in Drug Development

Glycosides derived from this compound are of significant interest in drug development. The presence of the methyl group at the 3-position can alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. For instance, this modification can enhance metabolic stability by blocking a potential site of enzymatic degradation. Furthermore, the tailored synthesis of specific glycosides allows for the exploration of structure-activity relationships, aiding in the optimization of lead compounds. Synthesized glycosides can serve as mimetics of natural oligosaccharides, enabling the study of carbohydrate-protein interactions that are crucial in many disease processes.

Conclusion

The synthesis of glycosides from this compound offers a powerful platform for the creation of novel and biologically active molecules. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to design and execute the synthesis of a wide range of glycosidic structures. By leveraging both classical and modern synthetic methodologies, scientists can efficiently generate diverse libraries of glycosides for screening in various drug discovery programs, ultimately contributing to the development of the next generation of therapeutics.

References

Application Notes and Protocols: 3-O-Methyl-D-glucopyranose as a Probe for GLUT1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable analog of D-glucose that serves as a valuable tool for studying glucose transport kinetics, particularly through the glucose transporter 1 (GLUT1).[1] Unlike D-glucose, 3-OMG is transported into the cell by GLUTs but is not phosphorylated and therefore not further metabolized, allowing for the specific measurement of transport activity.[1] Its properties make it an ideal probe for a variety of in vitro and in vivo applications, including the diagnosis of GLUT1 deficiency syndrome (Glut1 DS), the characterization of GLUT1 inhibitors, and the investigation of signaling pathways that regulate GLUT1 activity.[2][3][4]

GLUT1 is a ubiquitously expressed transmembrane protein responsible for the basal glucose uptake in many tissues.[5] Its dysregulation is implicated in various diseases, including cancer and metabolic disorders.[6] These application notes provide detailed protocols for utilizing 3-OMG to assess GLUT1 activity in different experimental systems.

Key Features of this compound

  • Transported by GLUT1: 3-OMG is a substrate for GLUT1 and is transported across the cell membrane.[7]

  • Non-metabolizable: It is not phosphorylated by hexokinase, preventing its entry into the glycolytic pathway and subsequent metabolic pathways.[1]

  • Competitive Inhibition: 3-OMG can competitively inhibit the transport of other GLUT1 substrates, such as 2-deoxy-D-glucose (2-DG).[8]

  • Radio-labeling: 3-OMG can be radiolabeled (commonly with ³H or ¹⁴C) to enable sensitive detection and quantification of its uptake.[2]

Applications

  • Diagnosis of GLUT1 Deficiency Syndrome (Glut1 DS): The 3-OMG uptake assay in erythrocytes is a key diagnostic tool for Glut1 DS, a neurological disorder caused by impaired glucose transport into the brain.[2][9] Patients with Glut1 DS exhibit significantly reduced 3-OMG uptake in their red blood cells.[2]

  • Characterization of GLUT1 Kinetics: 3-OMG is used to determine the kinetic parameters of GLUT1, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), in various cell types and expression systems like Xenopus oocytes.[10][11]

  • Screening for GLUT1 Inhibitors: The ability of 3-OMG to be transported by GLUT1 makes it a useful tool in high-throughput screening assays to identify and characterize potential GLUT1 inhibitors for therapeutic purposes, particularly in cancer research.[3][12]

  • Investigation of GLUT1 Regulation: 3-OMG uptake assays can be employed to study the modulation of GLUT1 activity by various signaling pathways, such as the PI3K/Akt pathway, and cellular conditions like hypoxia.[4][6]

Quantitative Data Presentation

Table 1: Kinetic Parameters of GLUT1 for 3-O-Methyl-D-glucose

Experimental SystemSpeciesKm (mM)VmaxReference
Xenopus oocytesRat26.23.5 nmol/min/cell[10]
3T3-L1 cells (acutely insulin-treated)Mouse~20-[11]
3T3-L1 cells (chronically insulin-treated)Mouse~20-[11]
Resealed human erythrocyte ghostsHuman3.23.2 µmol/s/mL[7]

Table 2: Diagnostic Parameters of Erythrocyte 3-OMG Uptake Assay for Glut1 DS

ParameterValue95% Confidence IntervalReference
Sensitivity86%78% to 94%[2]
Specificity97%93% to 100%[2]
Uptake Cut-off Point60% of control-[2]
Updated Uptake Cut-off Point74% of control-[9]

Experimental Protocols

Protocol 1: 3-O-Methyl-D-glucose Uptake Assay in Human Erythrocytes

This protocol is adapted from the method used for the diagnosis of Glut1 DS.[2]

Materials:

  • Freshly collected whole blood in sodium-heparin or citrate-phosphate-dextrose.

  • [¹⁴C]-3-O-Methyl-D-glucose (¹⁴C-3-OMG).

  • Phosphate-buffered saline (PBS), pH 7.4, ice-cold.

  • Lysis buffer (e.g., distilled water).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Erythrocyte Preparation:

    • Collect whole blood and keep it on ice.

    • Wash the erythrocytes three times with ice-cold PBS by centrifugation (e.g., 1000 x g for 5 minutes at 4°C) and aspiration of the supernatant and buffy coat.

    • Resuspend the erythrocyte pellet in PBS to a final hematocrit of 20%.

  • Uptake Assay:

    • Prepare a reaction mixture containing 0.5 mmol/L ¹⁴C-3-OMG (1 µCi/mL) in PBS at 4°C.

    • Initiate the uptake by adding the erythrocyte suspension to the reaction mixture.

    • At specific time intervals (e.g., 5, 10, 15, 20, and 25 seconds), take aliquots of the cell suspension and immediately stop the reaction by adding the aliquot to a tube containing ice-cold PBS with a GLUT1 inhibitor like phloretin to prevent further transport.

    • Quickly pellet the erythrocytes by centrifugation.

  • Quantification:

    • Aspirate the supernatant.

    • Lyse the erythrocyte pellet with lysis buffer.

    • Add scintillation cocktail to the lysate.

    • Quantify the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the radioactivity (counts per minute, CPM) against time.

    • The initial rate of uptake is determined from the linear portion of the curve.

    • Patient uptake is typically expressed as a percentage of the control uptake.

Protocol 2: 3-O-Methyl-D-glucose Uptake Assay in Cultured Adherent Cells

This protocol provides a general framework for measuring GLUT1 activity in cultured cells.

Materials:

  • Cultured cells grown in multi-well plates (e.g., 12-well or 24-well).

  • [³H]-3-O-Methyl-D-glucose (³H-3-OMG).

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable buffer).

  • Stop solution (ice-cold KRH buffer with a GLUT1 inhibitor, e.g., 20 µM cytochalasin B or 200 µM phloretin).

  • Lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH).

  • Scintillation cocktail.

  • Scintillation counter.

  • Protein assay reagent (e.g., BCA or Bradford).

Procedure:

  • Cell Culture and Preparation:

    • Seed cells in multi-well plates and grow to confluency.

    • Before the assay, wash the cells twice with warm KRH buffer to remove any residual glucose.

    • Pre-incubate the cells in KRH buffer for a defined period (e.g., 30 minutes) at 37°C to deplete intracellular glucose.

  • Uptake Assay:

    • Prepare a transport solution containing a known concentration of ³H-3-OMG (e.g., 0.1-1 mM, with a specific activity of ~1 µCi/mL) in KRH buffer.

    • To start the uptake, remove the pre-incubation buffer and add the transport solution to each well.

    • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to ensure initial linear uptake rates.

    • To stop the uptake, rapidly aspirate the transport solution and wash the cells three times with ice-cold stop solution.

  • Quantification:

    • Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

    • Use another aliquot of the lysate to determine the protein concentration for normalization.

  • Data Analysis:

    • Calculate the rate of 3-OMG uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).

    • For inhibitor studies, pre-incubate the cells with the inhibitor for a specific time before adding the transport solution containing both the inhibitor and ³H-3-OMG.

Protocol 3: 3-O-Methyl-D-glucose Uptake Assay in Xenopus laevis Oocytes

This protocol is for characterizing GLUT1 expressed heterologously in Xenopus oocytes.[10][13]

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding human GLUT1.

  • [¹⁴C]-3-O-Methyl-D-glucose (¹⁴C-3-OMG).

  • Modified Barth's Saline (MBS).

  • Stop solution (ice-cold MBS).

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.

    • Microinject each oocyte with a known amount of GLUT1 cRNA (e.g., 50 ng).

    • As a control, inject a separate group of oocytes with water.

    • Incubate the oocytes in MBS at 18°C for 2-4 days to allow for protein expression.

  • Uptake Assay:

    • Transfer individual oocytes to wells of a multi-well plate.

    • Wash the oocytes with MBS.

    • Initiate the uptake by adding MBS containing a known concentration of ¹⁴C-3-OMG (e.g., 1 mM, 1 µCi/mL).

    • Incubate for a defined time at room temperature.

    • Stop the reaction by rapidly washing the oocytes three times with ice-cold MBS.

  • Quantification:

    • Place each oocyte in a scintillation vial.

    • Lyse the oocyte by adding lysis buffer.

    • Add scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Subtract the radioactivity measured in water-injected oocytes (background) from the values obtained for GLUT1-expressing oocytes.

    • The uptake is typically expressed as pmol/oocyte/unit of time.

    • For kinetic analysis, perform the assay with varying concentrations of ¹⁴C-3-OMG to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Visualization of Key Concepts

Experimental_Workflow_3OMG_Uptake_Assay cluster_prep Sample Preparation cluster_assay Uptake Assay cluster_quant Quantification & Analysis prep_cells Prepare Cells (Erythrocytes, Cultured Cells, or Oocytes) wash_cells Wash to Remove Endogenous Glucose prep_cells->wash_cells add_3omg Incubate with Radiolabeled 3-OMG wash_cells->add_3omg Start Assay stop_reaction Stop Uptake with Cold Buffer +/- Inhibitor add_3omg->stop_reaction wash_again Wash to Remove Extracellular 3-OMG stop_reaction->wash_again lyse_cells Lyse Cells wash_again->lyse_cells scint_count Scintillation Counting lyse_cells->scint_count data_analysis Data Analysis (Normalize & Calculate Kinetics) scint_count->data_analysis

Caption: General workflow for a 3-O-Methyl-D-glucose uptake assay.

GLUT1_Regulation_Pathway cluster_stimulus External Stimuli cluster_signaling Intracellular Signaling cluster_response Cellular Response growth_factors Growth Factors (e.g., IL-3) pi3k PI3K growth_factors->pi3k hypoxia Hypoxia hif1a HIF-1α hypoxia->hif1a Induces akt Akt pi3k->akt mtor mTOR akt->mtor glut1_trafficking GLUT1 Trafficking to Plasma Membrane akt->glut1_trafficking Promotes mtor->glut1_trafficking Promotes glut1_expression Increased GLUT1 Gene Expression hif1a->glut1_expression Induces glucose_uptake Increased Glucose Uptake (Measured by 3-OMG) glut1_expression->glucose_uptake Leads to glut1_trafficking->glucose_uptake Leads to GLUT1_Inhibitor_Screening compound_library Compound Library assay 3-OMG Uptake Assay compound_library->assay cells_expressing_glut1 Cells Expressing GLUT1 cells_expressing_glut1->assay data_analysis Identify Compounds that Inhibit 3-OMG Uptake assay->data_analysis hit_compounds Hit Compounds (Potential GLUT1 Inhibitors) data_analysis->hit_compounds

References

Measuring Glucose Uptake in Primary Cells with 3-O-Methyl-D-Glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transport of glucose across the plasma membrane is a critical and often rate-limiting step in cellular metabolism. Measuring glucose uptake is fundamental to research in numerous fields, including diabetes, obesity, cancer, and metabolic disorders. 3-O-methyl-D-glucose (3-OMG) is a non-metabolizable analog of glucose that serves as a valuable tool for specifically studying glucose transport. Unlike other glucose analogs such as 2-deoxy-D-glucose (2-DG), 3-OMG is transported into the cell by glucose transporters (GLUTs) but is not subsequently phosphorylated and trapped.[1] This characteristic allows for the specific measurement of glucose transport kinetics.

This document provides detailed application notes and protocols for measuring glucose uptake in primary cells using radiolabeled 3-O-methyl-D-glucose.

Application Notes

Principle of the Assay

The 3-O-methyl-D-glucose uptake assay is based on the principle that [14C]- or [3H]-labeled 3-OMG is transported into primary cells via the same GLUT transporters as D-glucose. Because 3-OMG is not metabolized, its rate of accumulation inside the cell is directly proportional to the rate of glucose transport. The amount of radiolabeled 3-OMG taken up by the cells is quantified by liquid scintillation counting after washing away the extracellular tracer.

Advantages of Using 3-O-Methyl-D-Glucose

  • Specificity for Transport: As 3-OMG is not metabolized, the assay specifically measures the rate of glucose transport across the cell membrane, independent of downstream metabolic events like phosphorylation.[2]

  • Kinetic Studies: The reversible nature of 3-OMG transport allows for the study of both influx and efflux kinetics.[3]

Limitations and Important Considerations

  • Rapid Equilibration: Since 3-OMG is not trapped intracellularly, it will eventually reach equilibrium across the cell membrane. Therefore, it is crucial to perform uptake measurements during the initial linear phase of uptake, which may be very short (e.g., 1-5 minutes).[4][5]

  • Radiochemical Handling: The use of radiolabeled compounds requires appropriate safety precautions and licensing.

  • Primary Cell Variability: Primary cells isolated from different donors or tissues can exhibit significant variability. It is essential to include appropriate controls and perform multiple biological replicates.

Experimental Protocols

Protocol 1: Isolation of Primary Human Skeletal Muscle Cells

This protocol describes the isolation of primary myoblasts from human skeletal muscle biopsies, which can then be differentiated into myotubes for glucose uptake assays.

Materials:

  • Human skeletal muscle biopsy

  • Hank's Balanced Salt Solution (HBSS)

  • Collagenase D (5 mg/mL)

  • Dispase II (1.2 U/mL)

  • Complete growth medium (e.g., DMEM/F-12 with 20% FBS, 1% penicillin-streptomycin, and basic fibroblast growth factor)

  • TrypLE™ Express

  • Sterile scalpels, pipettes, conical tubes, and tissue culture plates

Procedure:

  • Place the muscle biopsy in a sterile 10 cm tissue culture plate and moisten with sterile 1x HBSS.

  • Using sterile scalpels, carefully remove any visible connective and adipose tissue.

  • Mince the muscle tissue into very small pieces.

  • Add an equal volume of thawed Collagenase D and Dispase II solutions to the minced tissue.

  • Incubate the plate in a humidified 5% CO2 incubator at 37°C for 15 minutes.

  • Pipette the digestion solution up and down several times and incubate for another 15 minutes.

  • Transfer the cell suspension to a sterile conical tube and centrifuge at 1,100 x g for 10 minutes at room temperature.

  • Resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Plate the cells on a gelatin-coated 10 cm plate.

  • Culture the cells, changing the medium every 2-3 days, until they reach confluence and can be differentiated into myotubes for experiments.

Protocol 2: Radiometric 3-O-Methyl-D-[14C]Glucose Uptake Assay in Primary Human Myotubes

This protocol is adapted from a method for cultured human skeletal muscle cells and is suitable for primary myotubes.

Materials:

  • Differentiated primary human myotubes in culture plates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • Insulin solution (100 nM in KRH buffer)

  • Transport solution: KRH buffer containing 0.2 µCi/mL 3-O-methyl-D-[14C]glucose, 0.5 µCi/mL L-[1-3H(N)]glucose (for extracellular space correction), 5 mM D-glucose, 0.1 mM unlabeled 3-O-methylglucose, and 0.1 mM unlabeled L-glucose.

  • Stop solution: Ice-cold 1 mM HgCl2 in saline.

  • Lysis buffer: 0.05 N Sodium Hydroxide (NaOH)

  • Scintillation cocktail

  • Protein assay reagent (e.g., BCA)

Procedure:

  • Wash the differentiated myotubes twice with warm KRH buffer.

  • Pre-incubate the cells in KRH buffer for 30 minutes at 37°C to deplete endogenous glucose.

  • For insulin-stimulated conditions, replace the KRH buffer with insulin solution and incubate for 30 minutes at 37°C. For basal conditions, add fresh KRH buffer.

  • Initiate glucose uptake by adding the transport solution to each well.

  • Incubate for 1-5 minutes at 37°C. The optimal time should be determined empirically to ensure linear uptake.

  • Terminate the transport by rapidly aspirating the transport solution and washing the cells four times with ice-cold stop solution.

  • Lyse the cells by adding 1 mL of lysis buffer and shaking for 10 minutes.

  • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Use another aliquot of the cell lysate to determine the protein concentration for data normalization.

Data Presentation

Table 1: Kinetic Parameters of 3-O-Methyl-D-Glucose Transport in Primary Rat Adipocytes

This table summarizes the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for 3-O-methyl-D-glucose transport in isolated rat adipocytes under basal and insulin-stimulated conditions. Data is presented as mean ± SEM.[3]

ConditionTransport DirectionKm (mM)Vmax (mM/s)
Basal Inward (Zero-trans)5.41 ± 0.980.034 ± 0.014
Outward (Zero-trans)4.09 ± 1.050.153 ± 0.023
Insulin Inward (Zero-trans)6.10 ± 1.651.20 ± 0.19
Outward (Zero-trans)2.66 ± 0.261.19 ± 0.07
Table 2: 3-O-Methyl-D-Glucose Uptake in Human Skeletal Muscle

This table presents representative data for 3-O-methyl-D-glucose uptake in human skeletal muscle under basal and insulin-stimulated conditions, as determined by dynamic PET imaging with [11C]3-OMG.[1] While this is an in vivo method, the principles of insulin-stimulated transport are comparable.

ConditionInward Transport Rate (k3) (min-1)Outward Transport Rate (k4) (min-1)
Basal 0.010 ± 0.0020.035 ± 0.005
Insulin 0.060 ± 0.0080.065 ± 0.009

Mandatory Visualization

Insulin_Signaling_Pathway cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS Phosphorylation GLUT4_mem GLUT4 Glucose_in Glucose PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Phosphorylation GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_mem Fusion Glucose_out Glucose Glucose_out->GLUT4_mem Transport

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis isolate Isolate Primary Cells (e.g., Adipocytes, Myocytes) culture Culture and Differentiate Cells isolate->culture preincubate Pre-incubate in Glucose-Free Buffer culture->preincubate stimulate Stimulate with Insulin (or other compounds) preincubate->stimulate add_tracer Add [14C]3-O-Methyl-D-Glucose stimulate->add_tracer incubate Incubate for a Short Duration (1-5 min) add_tracer->incubate stop Stop Uptake with Ice-Cold Stop Solution incubate->stop wash Wash Cells to Remove Extracellular Tracer stop->wash lyse Lyse Cells wash->lyse count Liquid Scintillation Counting lyse->count protein Protein Quantification lyse->protein normalize Normalize Counts to Protein Content count->normalize protein->normalize calculate Calculate Glucose Uptake Rate normalize->calculate

Caption: Experimental workflow for measuring 3-O-methyl-D-glucose uptake in primary cells.

References

Application Notes and Protocols for Studying GLUT Inhibitor Specificity with 3-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The facilitative glucose transporters (GLUTs) are a family of membrane proteins that mediate the transport of glucose and other hexoses across the cell membrane. Different GLUT isoforms (e.g., GLUT1, GLUT2, GLUT3, GLUT4) exhibit distinct tissue distribution, substrate affinities, and regulatory mechanisms, making them attractive targets for therapeutic intervention in diseases like cancer and diabetes.[1][2][3] Developing inhibitors with high specificity for a particular GLUT isoform is crucial to minimize off-target effects.

This document provides a detailed protocol for assessing the specificity of potential GLUT inhibitors using 3-O-methyl-D-glucose (3-OMG). 3-OMG is a non-metabolizable glucose analog that is transported into the cell by GLUTs but is not subsequently phosphorylated or metabolized.[4][5][6] This property allows for the specific measurement of the transport step, as it prevents the substrate from being trapped intracellularly, unlike 2-deoxy-D-glucose.[4][5] The assay relies on the principle of competitive inhibition, where the inhibitor competes with radiolabeled 3-OMG for binding to the transporter, leading to a reduction in intracellular radioactivity.

Experimental Principles

The core of this protocol is a competitive radioligand uptake assay. Cells expressing a specific GLUT isoform are incubated with a fixed concentration of radiolabeled 3-O-[³H]-methyl-D-glucose and varying concentrations of a test inhibitor. The efficacy of the inhibitor is determined by its ability to reduce the intracellular accumulation of the radiolabeled substrate. By performing this assay on different cell lines, each expressing a distinct GLUT isoform, a specificity profile for the inhibitor can be generated.

Key Experimental Protocol: 3-O-methyl-D-glucose Uptake Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for a specific GLUT isoform.

Materials and Reagents:

  • Cell Lines: A panel of cell lines, each engineered to express a single GLUT isoform of interest (e.g., GLUT1, GLUT2, GLUT3, GLUT4) in a null background (e.g., hexose transporter-deficient yeast or specific mammalian cell lines).[1][7]

  • Cell Culture Media: Appropriate media and supplements for the chosen cell lines.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)[8][9]

    • Lysis Buffer (e.g., 0.1% SDS or 0.1 M NaOH)[10]

    • Ice-cold Stop Solution (e.g., KRH buffer containing 10 µM cytochalasin B and 1 mM phloretin)[9][10]

  • Radiochemicals:

    • 3-O-[³H]-methyl-D-glucose (Specific activity: ~80 Ci/mmol)

  • Chemicals:

    • Unlabeled 3-O-methyl-D-glucose

    • Test Inhibitor Compound(s)

    • Known pan-GLUT inhibitor (e.g., Cytochalasin B, Phloretin) for positive control[9][10]

    • DMSO (for dissolving compounds)

  • Equipment:

    • 96-well cell culture plates

    • Multi-channel pipette

    • Liquid scintillation counter

    • Scintillation vials and cocktail

Experimental Workflow:

G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Culture cells expressing specific GLUT isoform B Seed cells into 96-well plates A->B D Wash cells with glucose-free buffer B->D C Prepare inhibitor dilutions and uptake solution E Pre-incubate with inhibitor or vehicle D->E F Add [3H]3-OMG Uptake Solution (initiate transport) E->F G Stop transport with ice-cold Stop Solution F->G H Wash cells to remove extracellular label G->H I Lyse cells H->I J Measure radioactivity via scintillation counting I->J K Calculate % Inhibition J->K L Plot dose-response curve and determine IC50 K->L G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GLUT GLUT Transporter OMG_in [3H]3-OMG GLUT->OMG_in Transport OMG [3H]3-OMG OMG->GLUT Binds & Transported Inhibitor Inhibitor Inhibitor->GLUT Binds & Blocks G Start Start with Test Compound Screen Perform 3-OMG Uptake Assay on GLUT Isoform 1 Start->Screen Active Is Compound Active? (% Inhibition > 50%) Screen->Active DoseResponse Generate Dose-Response Curve & Calculate IC50 for GLUT1 Active->DoseResponse Yes Stop Inactive Compound (End) Active->Stop No NextIsoform Test on Next GLUT Isoform (GLUT2, GLUT3, etc.) DoseResponse->NextIsoform Compare Compare IC50 values across all isoforms NextIsoform->Compare Specific High IC50 difference? (e.g., >10-fold) Compare->Specific Conclusion_S Conclusion: Compound is Selective Specific->Conclusion_S Yes Conclusion_NS Conclusion: Compound is Non-Selective Specific->Conclusion_NS No

References

Application of 3-O-Methyl-D-glucopyranose in Diabetes Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable synthetic analog of D-glucose. Its structural similarity to glucose allows it to be recognized and transported by the same glucose transport proteins (GLUTs), but the methyl group at the C-3 position prevents its phosphorylation by hexokinase, the first and rate-limiting step in glycolysis.[1] This crucial characteristic means that 3-OMG is transported into cells but not further metabolized, making it an invaluable tool in diabetes research for dissecting the intricacies of glucose transport and its dysregulation in diabetic states.[2][3][4]

This document provides detailed application notes and experimental protocols for the use of 3-OMG in diabetes research, focusing on its application in studying glucose transport kinetics, assessing insulin resistance, and investigating pancreatic β-cell function.

Key Applications in Diabetes Research

  • Quantification of Glucose Transport: 3-OMG is widely used to measure the rate of glucose transport across cell membranes, independent of downstream metabolic events.[4] This allows for the precise assessment of the activity of glucose transporters.

  • Assessment of Insulin Sensitivity: By measuring 3-OMG uptake in response to insulin stimulation in tissues like skeletal muscle and adipocytes, researchers can directly quantify insulin sensitivity and identify defects in the insulin signaling pathway that affect glucose transport.

  • Investigation of Pancreatic β-Cell Function: 3-OMG has been employed to study the mechanisms of glucose recognition and insulin secretion by pancreatic β-cells.[5][6] It has been shown to competitively inhibit the uptake of diabetogenic substances like streptozotocin (STZ), suggesting a shared recognition site on β-cells.[5][6] At high concentrations, 3-OMG can also inhibit glucose-stimulated insulin secretion, providing insights into the signaling pathways governing this process.[7]

  • Drug Discovery and Development: 3-OMG serves as a tool to screen for and characterize novel therapeutic agents that modulate glucose transport.

Data Presentation: Quantitative Analysis of this compound Transport

The following tables summarize key quantitative data on 3-OMG transport kinetics, providing a comparative overview for experimental design.

TransporterSystemKm (mM)Vmax (nmol/min/cell)Reference
GLUT1 Xenopus oocytes26.23.5[8]
GLUT4 Xenopus oocytes4.30.7[8]
ConditionTissueParameterValueReference
Healthy Control Human Skeletal MuscleInsulin-Stimulated 3-OMG TransportBaseline[9]
Type II Diabetic Human Skeletal MuscleInsulin-Stimulated 3-OMG Transport50% decrease compared to control[9]
ParameterValue
Km (exchange entry) 18.1 ± 5.9 mM
Vmax (exchange entry) 86.2 ± 9.7 mmol/L of cell water/min
Km (exchange exit) 17.6 ± 3.5 mM
Vmax (exchange exit) 78.8 ± 5.3 mmol/L of cell water/min
Km (zero trans exit) 16.8 ± 4.6 mM
Vmax (zero trans exit) 84.1 ± 8.4 mmol/L of cell water/min

Experimental Protocols

Protocol 1: In Vivo Measurement of Glucose Transport in a Streptozotocin (STZ)-Induced Diabetic Mouse Model

This protocol details the induction of diabetes in mice using STZ and the subsequent measurement of in vivo glucose transport using 3-OMG.

1. Induction of Type 1 Diabetes with Streptozotocin (STZ)

  • Materials:

    • Streptozotocin (STZ)

    • 0.1 M Sodium Citrate Buffer, pH 4.5

    • 8-10 week old male C57BL/6 mice

    • Insulin syringes (28-30 gauge)

  • Procedure:

    • Fast mice for 4-6 hours before STZ injection.

    • Prepare a fresh solution of STZ in cold sodium citrate buffer immediately before use. A common dosage is 50 mg/kg body weight for five consecutive days for a multiple low-dose protocol, which induces a more gradual onset of diabetes.

    • Inject the STZ solution intraperitoneally (IP).

    • Monitor blood glucose levels daily from the tail vein starting 3-5 days after the last injection. Diabetes is typically established when non-fasting blood glucose levels are consistently >250 mg/dL.

    • House diabetic mice with easy access to food and water.

2. In Vivo 3-O-Methyl-D-glucose Uptake Assay

  • Materials:

    • Radiolabeled [3H]-3-O-Methyl-D-glucose

    • Unlabeled 3-O-Methyl-D-glucose

    • Saline solution (0.9% NaCl)

    • Anesthesia (e.g., isoflurane)

    • Tissue collection tools (scalpels, forceps)

    • Liquid nitrogen

    • Scintillation vials and cocktail

    • Scintillation counter

  • Procedure:

    • Fast diabetic and control mice for 4-6 hours.

    • Anesthetize the mice.

    • Administer a bolus injection of [3H]-3-OMG (e.g., 10 µCi per mouse) via tail vein or retro-orbital injection. The exact timing for tissue collection should be optimized, but is typically between 15 and 60 minutes post-injection.

    • At the designated time point, collect blood samples via cardiac puncture.

    • Immediately dissect tissues of interest (e.g., skeletal muscle, adipose tissue, heart, brain).

    • Freeze the tissues in liquid nitrogen and store at -80°C until analysis.

    • Homogenize the tissues and measure the amount of [3H]-3-OMG uptake using a scintillation counter.

    • Normalize the data to tissue weight and the administered dose of [3H]-3-OMG.

Protocol 2: Ex Vivo Measurement of 3-O-Methyl-D-glucose Uptake in Isolated Tissues

This protocol describes the measurement of 3-OMG uptake in isolated tissues, such as skeletal muscle strips or adipocytes, to assess insulin sensitivity.

  • Materials:

    • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

    • Radiolabeled [3H]-3-O-Methyl-D-glucose

    • Unlabeled 3-O-Methyl-D-glucose

    • Insulin

    • Phloretin (a glucose transport inhibitor)

    • Tissue dissecting tools

    • Incubation chamber with gassing (95% O2 / 5% CO2)

    • Scintillation vials and cocktail

    • Scintillation counter

  • Procedure:

    • Isolate tissues of interest (e.g., soleus muscle, epididymal fat pads) from control and diabetic animals.

    • Pre-incubate the tissues in KRB buffer for 30-60 minutes at 37°C, with continuous gassing.

    • For insulin-stimulated glucose uptake, add insulin to the incubation buffer at the desired concentration (e.g., 100 nM) for 30 minutes.

    • Initiate the uptake assay by transferring the tissues to fresh KRB buffer containing [3H]-3-OMG (e.g., 1 µCi/mL) and unlabeled 3-OMG (to achieve the desired final concentration). Include a parallel set of tubes with an inhibitor like phloretin to determine non-specific uptake.

    • Incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of transport.

    • Terminate the uptake by washing the tissues rapidly with ice-cold KRB buffer containing the inhibitor.

    • Lyse the tissues and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Pancreatic Beta-Cell cluster_1 Inhibition by this compound Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Metabolism Glycolysis & ATP Production GLUT2->Metabolism KATP_channel KATP Channel (Closure) Metabolism->KATP_channel Increased ATP/ADP Ratio Glucokinase Glucokinase/ Hexokinase Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers Exocytosis Three_OMG This compound (High Concentration) Three_OMG->Glucokinase Inhibits

Caption: Inhibition of Glucose-Stimulated Insulin Secretion by 3-OMG.

G cluster_0 Animal Preparation cluster_1 3-OMG Administration and Tissue Collection cluster_2 Sample Processing and Analysis Induce_Diabetes Induce Diabetes (STZ) & Confirm Hyperglycemia Fasting Fast Animals (4-6 hours) Induce_Diabetes->Fasting Anesthesia Anesthetize Mice Fasting->Anesthesia Inject_3OMG Inject Radiolabeled 3-OMG Anesthesia->Inject_3OMG Incubation In Vivo Incubation Inject_3OMG->Incubation Collect_Samples Collect Blood & Tissues Incubation->Collect_Samples Homogenize Homogenize Tissues Collect_Samples->Homogenize Scintillation_Counting Measure Radioactivity (Scintillation Counting) Homogenize->Scintillation_Counting Data_Analysis Normalize & Analyze Data Scintillation_Counting->Data_Analysis

Caption: In Vivo 3-OMG Glucose Uptake Assay Workflow.

References

Application Notes and Protocols for Studying Blood-Brain Barrier Transport Using 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a valuable molecular tool for investigating the transport of hexoses across the blood-brain barrier (BBB). As a structural analog of D-glucose, 3-OMG is recognized and transported by the same glucose transporters, primarily GLUT1, which is highly expressed on the endothelial cells of the BBB.[1] The critical advantage of 3-OMG is its metabolic stability; it is not phosphorylated or metabolized by brain cells, unlike D-glucose.[2][3] This characteristic prevents its intracellular trapping and metabolic conversion, allowing for the specific and accurate measurement of its transport kinetics across the BBB.[2][3] Consequently, 3-OMG serves as an ideal tracer for quantifying glucose transport and assessing BBB integrity and function in various physiological and pathological conditions.

These application notes provide a comprehensive overview of the use of 3-OMG in BBB transport studies, including detailed protocols for in vivo, in situ, and in vitro experimental models.

Mechanism of this compound Transport Across the Blood-Brain Barrier

The transport of 3-OMG from the blood into the brain is a carrier-mediated process facilitated by the GLUT1 transporter. This process is saturable and competes with D-glucose for the same transporter. The non-metabolizable nature of 3-OMG ensures that its accumulation in the brain tissue is solely dependent on its transport across the BBB, making it a reliable indicator of GLUT1 transporter activity.

cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma 3-OMG_blood This compound GLUT1 GLUT1 Transporter 3-OMG_blood->GLUT1 Transport Glucose_blood D-Glucose Glucose_blood->GLUT1 Transport (Competitive) 3-OMG_brain This compound (Accumulates) GLUT1->3-OMG_brain Glucose_brain D-Glucose (Metabolized) GLUT1->Glucose_brain Metabolism Glycolysis Glucose_brain->Metabolism

Figure 1: Transport of 3-OMG across the BBB via the GLUT1 transporter.

Quantitative Data on this compound BBB Transport

The following tables summarize key quantitative parameters for 3-OMG transport across the BBB, providing a basis for comparison across different experimental models and conditions.

Table 1: Michaelis-Menten Kinetic Parameters for Hexose Transport Across the Rat BBB

HexoseKm (mM)Vmax (µmol/g/min)
3-O-Methyl-D-glucose401.56
D-Glucose91.56
2-Deoxy-D-glucose61.56

Data sourced from Pardridge & Oldendorf, 1975.[4]

Table 2: In Vivo Distribution and Transport of 3-O-Methyl-D-glucose in Rats

ParameterValueTissue
Distribution Space0.52Brain
Inward Transport Rate Constant (K1) - Gray MatterReduced by 24% (with hyperinsulinemia)Brain
Outward Transport Rate Constant (k2) - Gray MatterReduced by 31% (with hyperinsulinemia)Brain
Inward Transport Rate Constant (K1) - White MatterReduced by 7% (with hyperinsulinemia)Brain
Outward Transport Rate Constant (k2) - White MatterReduced by 16% (with hyperinsulinemia)Brain

Data sourced from Pardridge et al., 1990 and Lucignani et al., 1987.[2][5]

Experimental Protocols

Protocol 1: In Vivo Measurement of 3-OMG Brain Uptake in Rodents

This protocol describes a common in vivo method for determining the brain uptake of radiolabeled 3-OMG.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Anesthetize Animal A2 Expose Femoral Artery and Vein A1->A2 A3 Prepare [14C]3-OMG Infusion Solution A2->A3 B1 Administer [14C]3-OMG via Intravenous Infusion A3->B1 B2 Collect Timed Arterial Blood Samples B1->B2 B3 Maintain Constant Plasma Concentration B2->B3 B4 Sacrifice Animal at Predetermined Time B3->B4 C1 Rapidly Remove and Freeze Brain B4->C1 C2 Determine [14C]3-OMG in Plasma and Brain Tissue C1->C2 C3 Perform Quantitative Autoradiography (Optional) C1->C3 C4 Calculate Brain Uptake Parameters (e.g., K1, k2) C2->C4 C3->C4

Figure 2: Workflow for in vivo measurement of 3-OMG brain uptake.

Materials:

  • This compound, [methyl-14C]- (or other suitable radiolabel)

  • Anesthetic (e.g., pentobarbital)

  • Saline solution

  • Rodents (e.g., rats)

  • Scintillation counter and vials

  • Brain tissue homogenizer

  • (Optional) Equipment for quantitative autoradiography

Procedure:

  • Animal Preparation: Anesthetize the animal and expose the femoral artery and vein for infusion and blood sampling.

  • Infusion: Administer a programmed intravenous infusion of [14C]3-OMG to maintain a constant arterial plasma concentration.

  • Blood Sampling: Collect timed arterial blood samples throughout the infusion period to monitor the plasma concentration of the radiotracer.

  • Tissue Collection: At the end of the experiment (e.g., 60 minutes), decapitate the animal, and rapidly remove and freeze the brain to prevent post-mortem changes.

  • Sample Analysis:

    • Measure the radioactivity in plasma samples using a scintillation counter.

    • Homogenize brain tissue and measure the radioactivity.

    • (Optional) For regional analysis, prepare brain sections for quantitative autoradiography to determine the local cerebral tissue concentrations of [14C]3-OMG.[5]

  • Data Analysis: Calculate the rate constants for inward (K1) and outward (k2) transport of [14C]3-OMG across the BBB using a kinetic model that fits the time courses of plasma and tissue concentrations.[5]

Protocol 2: In Situ Brain Perfusion Technique

This technique allows for precise control over the composition of the perfusate and eliminates the influence of peripheral metabolism.

cluster_prep Surgical Preparation cluster_perfusion Perfusion cluster_analysis Analysis A1 Anesthetize and Heparinize Rat A2 Expose Common Carotid Artery A1->A2 A3 Ligate External Carotid Artery Branches A2->A3 A4 Insert Catheter into Common Carotid Artery A3->A4 B2 Initiate Perfusion at a Constant Rate A4->B2 B1 Prepare Perfusion Fluid with [14C]3-OMG B1->B2 B3 Sever Ventricles to Allow Outflow B2->B3 C1 Stop Perfusion at a Defined Time B3->C1 C2 Decapitate and Remove Brain C1->C2 C3 Determine Radioactivity in Brain and Perfusate C2->C3 C4 Calculate Permeability-Surface Area (PS) Product C3->C4

Figure 3: Workflow for the in situ brain perfusion technique.

Materials:

  • [14C]3-O-Methyl-D-glucose

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Anesthetic and heparin

  • Perfusion pump

  • Surgical instruments

Procedure:

  • Surgical Preparation: Anesthetize the rat and perform a midline neck incision to expose the common carotid arteries. Ligate the external carotid artery and its branches, and insert a catheter into the common carotid artery.

  • Perfusion: Begin perfusion with a physiological buffer containing a known concentration of [14C]3-OMG at a constant flow rate.

  • Termination: After a short perfusion period (e.g., 5-30 seconds), stop the perfusion and decapitate the animal.

  • Sample Collection and Analysis: Rapidly remove the brain, and measure the radioactivity in the brain tissue and the perfusate.

  • Calculation: Calculate the brain uptake clearance or the permeability-surface area (PS) product using the Renkin-Crone equation.

Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay

This protocol utilizes a co-culture model of brain endothelial cells and astrocytes on a Transwell insert to mimic the BBB in vitro.

cluster_culture Cell Culture and Model Assembly cluster_assay Permeability Assay cluster_analysis Data Analysis A1 Culture Brain Endothelial Cells and Astrocytes A2 Seed Astrocytes on the Underside of Transwell Insert A1->A2 A3 Seed Endothelial Cells on the Apical Side A2->A3 A4 Allow Co-culture to Establish a Tight Barrier (Monitor TEER) A3->A4 B1 Add [14C]3-OMG to the Apical (Blood) Chamber A4->B1 B2 Incubate at 37°C B1->B2 B3 Collect Samples from the Basolateral (Brain) Chamber at Timed Intervals B2->B3 C1 Measure Radioactivity in Apical and Basolateral Samples B3->C1 C2 Calculate the Apparent Permeability Coefficient (Papp) C1->C2

References

Application Notes and Protocols: 3-O-Methyl-D-glucopyranose in Erythrocyte Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-O-MG) is a non-metabolizable analog of glucose that serves as a valuable tool for studying glucose transport kinetics. Its uptake into cells is mediated by glucose transporters (GLUTs), primarily GLUT1 in human erythrocytes. Because it is not metabolized, 3-O-MG allows for the specific measurement of transport activity without the confounding effects of downstream metabolic pathways. This makes it an ideal substrate for characterizing GLUT1 function, diagnosing GLUT1 deficiency syndrome, and screening for potential inhibitors of glucose transport. These application notes provide detailed protocols for utilizing 3-O-MG in erythrocyte transport assays, along with relevant quantitative data and insights into the underlying biological pathways.

Principle of the Assay

The 3-O-MG erythrocyte transport assay is based on the principle of measuring the rate of uptake of radiolabeled 3-O-MG into red blood cells. By incubating a suspension of erythrocytes with a known concentration of [¹⁴C] or [³H]-labeled 3-O-MG, the activity of the GLUT1 transporter can be quantified. The transport process is terminated at specific time points, and the amount of radiolabel that has entered the cells is measured using liquid scintillation counting. This allows for the determination of transport rates and the investigation of factors that may modulate this process, such as genetic defects or the presence of inhibitory compounds.

Data Presentation

Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose (3-O-MG) Transport in Erythrocytes
SpeciesConditionK_m_ (mM)V_max_ (mmol L⁻¹ min⁻¹)Temperature (°C)Reference
HumanEquilibrium Exchange22~14916[1]
HumanExchange Influx3.612216[1]
HumanSen-Widdas Exit~2-16[1]
RatZero-trans Net Uptake2.3 ± 0.480.055 ± 0.003 (µmol (ml cell water)⁻¹ min⁻¹)24
RatNet Exit2.1 ± 0.120.12 ± 0.01 (µmol (ml cell water)⁻¹ min⁻¹)24
RatInfinite-trans Exchange Uptake2.24 ± 0.140.20 ± 0.04 (µmol (ml cell water)⁻¹ min⁻¹)24
Newborn PigEfflux15.2-15
Newborn PigEfflux18.2-22
Table 2: Inhibition of 3-O-MG Transport in Human Erythrocytes
InhibitorInhibition TypeK_i_ (mM)IC₅₀Reference
4,6-O-Ethylidene-α-D-glucopyranose-~11 (on outside)-[1]
4,6-O-Ethylidene-α-D-glucopyranose-~4 (exit experiments)-[1]
AmitriptylineNoncompetitive (vs. Cytochalasin B binding)0.56 - 1.43-
NortriptylineNoncompetitive (vs. Cytochalasin B binding)0.56 - 1.43-
DesipramineNoncompetitive (vs. Cytochalasin B binding)0.56 - 1.43-
ImipramineNoncompetitive (vs. Cytochalasin B binding)0.56 - 1.43-
Cytochalasin BCompetitive (with glucose on inner surface)-~0.52 µM (for [¹⁴C]2DG)[2][3]
Table 3: 3-O-MG Uptake in GLUT1 Deficiency Syndrome Diagnosis
Subject Groupn3-O-MG Uptake (% of Controls)Reference
Patients2244 ± 8[4]
Controls70100 ± 22[4]

Experimental Protocols

Protocol 1: Diagnosis of GLUT1 Deficiency Syndrome using 3-O-MG Uptake

This protocol is adapted from the method used for the clinical diagnosis of GLUT1 deficiency syndrome.[4]

1. Materials:

  • Whole blood collected in sodium-heparin or citrate-phosphate-dextrose tubes.

  • [¹⁴C]-3-O-Methyl-D-glucose (specific activity ~1 µCi/mL).

  • Phosphate-buffered saline (PBS), pH 7.4, ice-cold.

  • Lysis buffer (e.g., distilled water).

  • Scintillation cocktail.

  • Microcentrifuge tubes.

  • Liquid scintillation counter.

2. Erythrocyte Preparation:

  • Centrifuge the whole blood sample at 500 x g for 10 minutes at 4°C to pellet the erythrocytes.

  • Aspirate and discard the plasma and buffy coat.

  • Wash the erythrocytes three times with 10 volumes of ice-cold PBS, centrifuging at 500 x g for 5 minutes after each wash.

  • After the final wash, resuspend the erythrocyte pellet in ice-cold PBS to a hematocrit of 20-25%. Keep the cell suspension on ice.

3. 3-O-MG Uptake Assay:

  • Prepare a stock solution of [¹⁴C]-3-O-MG in PBS to a final concentration of 0.5 mmol/L with a radioactivity of 1 µCi/mL.

  • Pre-cool all solutions and equipment to 4°C.

  • In a microcentrifuge tube, add 100 µL of the prepared erythrocyte suspension.

  • Initiate the uptake by adding 100 µL of the [¹⁴C]-3-O-MG solution.

  • Incubate at 4°C with gentle agitation.

  • At 5-second intervals (for a time course up to 20-30 seconds), terminate the reaction by adding 1 mL of ice-cold PBS and immediately centrifuging at 12,000 x g for 30 seconds.

  • Rapidly aspirate the supernatant.

  • Wash the cell pellet twice more with 1 mL of ice-cold PBS.

4. Sample Processing and Data Analysis:

  • After the final wash, lyse the erythrocyte pellet by adding 500 µL of lysis buffer.

  • Add 5 mL of scintillation cocktail to the lysed sample.

  • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize the CPM values.

  • Calculate the rate of 3-O-MG uptake and express it as a percentage of the control samples.

Protocol 2: Screening for GLUT1 Inhibitors using 3-O-MG Uptake

This protocol is designed for screening potential inhibitors of GLUT1 in a research or drug development setting.

1. Materials:

  • Same as Protocol 1.

  • Test compounds (potential inhibitors) dissolved in an appropriate vehicle (e.g., DMSO).

  • Positive control inhibitor (e.g., Cytochalasin B).

2. Erythrocyte Preparation:

  • Follow the same procedure as in Protocol 1.

3. Inhibition Assay:

  • Prepare a stock solution of [¹⁴C]-3-O-MG in PBS at a concentration equal to the K_m_ of 3-O-MG for GLUT1 (e.g., ~2-5 mM for human erythrocytes).

  • In microcentrifuge tubes, pre-incubate 100 µL of the erythrocyte suspension with various concentrations of the test compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C or room temperature). Include a positive control inhibitor.

  • Initiate the uptake by adding 100 µL of the [¹⁴C]-3-O-MG solution.

  • Incubate for a fixed time point within the linear range of uptake (determined from a preliminary time-course experiment, e.g., 15-30 seconds).

  • Terminate the reaction and wash the cells as described in Protocol 1.

4. Sample Processing and Data Analysis:

  • Process the samples for scintillation counting as described in Protocol 1.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • Further kinetic studies (e.g., varying the substrate concentration in the presence of a fixed inhibitor concentration) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the K_i_ value.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Erythrocyte Preparation cluster_assay 3-O-MG Uptake Assay cluster_analysis Data Analysis blood Whole Blood Collection centrifuge1 Centrifugation (500g, 10 min) blood->centrifuge1 wash Wash x3 with ice-cold PBS centrifuge1->wash resuspend Resuspend in PBS (20-25% Hematocrit) wash->resuspend pre_incubate Pre-incubation with Inhibitor/Vehicle resuspend->pre_incubate To Assay initiate_uptake Add [¹⁴C]-3-O-MG pre_incubate->initiate_uptake incubate Incubation (e.g., 4°C or 37°C) initiate_uptake->incubate terminate Terminate with ice-cold PBS incubate->terminate centrifuge2 Centrifugation (12,000g, 30s) terminate->centrifuge2 wash2 Wash x2 with ice-cold PBS centrifuge2->wash2 lyse Lyse Erythrocytes wash2->lyse To Analysis scintillation Add Scintillation Cocktail lyse->scintillation count Liquid Scintillation Counting scintillation->count normalize Normalize to Protein Content count->normalize calculate Calculate Uptake Rate / % Inhibition normalize->calculate

Caption: Experimental workflow for the 3-O-MG erythrocyte transport assay.

glut1_regulation cluster_cytosol Cytosol GLUT1 GLUT1 Transporter Transport Transport Inhibition GLUT1->Transport Inhibits Net Transport Intracellular Intracellular Space GLUT1->Intracellular Transport ATP ATP ATP->GLUT1 Binds to Cytosolic Domain ADP_AMP ADP / AMP ADP_AMP->ATP Antagonizes Binding Glucose Glucose / 3-O-MG Extracellular Extracellular Space Extracellular->GLUT1 Glucose / 3-O-MG

Caption: Simplified signaling pathway of GLUT1 regulation by ATP in erythrocytes.

Concluding Remarks

The this compound erythrocyte transport assay is a robust and versatile tool for investigating glucose transport. Its application ranges from the clinical diagnosis of rare genetic disorders to the preclinical screening of novel therapeutic agents. The detailed protocols and compiled data provided in these notes are intended to facilitate the successful implementation and interpretation of this important assay in a variety of research and development settings. Careful attention to experimental detail, including precise timing, temperature control, and appropriate controls, is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Development of Novel Antimicrobial Agents from 3-O-methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel antimicrobial agents derived from 3-O-methyl-D-glucopyranose. This document outlines the rationale, synthetic strategies, and antimicrobial evaluation methods for creating new therapeutic candidates based on this carbohydrate scaffold.

Introduction

Carbohydrates and their derivatives represent a promising and largely unexplored source of novel pharmaceutical compounds.[1] Their inherent chirality and multiple hydroxyl groups offer a unique platform for structural diversification to generate molecules with potent biological activities. This compound is a versatile carbohydrate derivative that serves as an excellent starting material for the synthesis of new chemical entities.[2] Its methoxy group enhances solubility and reactivity, making it a suitable building block for developing glycoside-based antimicrobial agents.[2] The derivatization of the remaining free hydroxyl groups on the glucopyranose ring with various lipophilic and electronically active moieties can lead to compounds with significant antimicrobial efficacy.

The development of resistance to existing antimicrobial drugs necessitates the exploration of new chemical scaffolds. Carbohydrate-based compounds are thought to act at the genomic level, potentially inhibiting essential microbial transcription or replication mechanisms.[1] This unique mode of action could provide a valuable alternative to conventional antibiotics.

Proposed Developmental Workflow

The overall process for developing antimicrobial agents from this compound involves a multi-step approach, from initial synthesis to final antimicrobial evaluation.

Antimicrobial Agent Development Workflow A Start: this compound B Chemical Derivatization (e.g., Acylation, Benzoylation) A->B C Purification and Characterization (NMR, MS) B->C D Primary Antimicrobial Screening (Disk Diffusion Assay) C->D E Quantitative Analysis (MIC/MBC Determination) D->E Active Compounds G Structure-Activity Relationship (SAR) Studies D->G Inactive Compounds F Lead Compound Identification E->F F->G H Further Optimization G->H

Caption: A logical workflow for the development of antimicrobial agents from this compound.

Synthetic Protocol: Acylation of this compound

This protocol describes a general method for the acylation of the free hydroxyl groups of this compound, a common strategy for enhancing the antimicrobial activity of carbohydrate scaffolds.[3]

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acylating agent (e.g., Lauroyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the acylating agent (e.g., lauroyl chloride, >3 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in n-hexane).

  • Characterize the purified product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial Screening Protocols

This method is used for the initial screening of the synthesized compounds for their antimicrobial activity.[4]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs (6 mm)

  • Standard antibiotic (e.g., Ampicillin) and antifungal (e.g., Nystatin) discs

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

  • Evenly spread the inoculum onto the surface of the agar plates.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized compounds (e.g., 100 µ g/disc ).

  • Place the impregnated discs, along with standard antibiotic/antifungal and solvent control discs, on the inoculated agar surface.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the active compounds.

Materials:

  • Active synthesized compounds

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Microbial inoculum

  • Resazurin solution (as a viability indicator)

Procedure for MIC Determination:

  • Perform serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive (inoculum only) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions.

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

  • The MIC is the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).

Procedure for MBC Determination:

  • Take an aliquot from the wells that show no visible growth in the MIC assay.

  • Spread the aliquot onto fresh agar plates.

  • Incubate the plates.

  • The MBC is the lowest concentration that results in no microbial growth on the agar plates.

Data Presentation

The quantitative data obtained from the antimicrobial screening should be summarized in tables for clear comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

CompoundDerivativeTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
1 This compoundS. aureus->512>512
E. coli->512>512
2 2,4,6-tri-O-lauroyl-3-O-methyl-D-glucopyranoseS. aureus1864128
E. coli12128256
3 2,4,6-tri-O-benzoyl-3-O-methyl-D-glucopyranoseS. aureus223264
E. coli1564128
Std. AmpicillinS. aureus25816
E. coli2848

Note: This data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Signaling Pathway

The results from the antimicrobial screening can be used to establish a Structure-Activity Relationship (SAR), which provides insights into the chemical features necessary for antimicrobial activity.

SAR Signaling Pathway Scaffold This compound Scaffold Modification Modification of Free -OH Groups Scaffold->Modification Lipophilicity Increased Lipophilicity (e.g., long alkyl chains) Modification->Lipophilicity Electronic Electronic Effects (e.g., aromatic rings) Modification->Electronic Membrane Increased Membrane Permeability Lipophilicity->Membrane Target Improved Target Interaction Electronic->Target Activity Enhanced Antimicrobial Activity Membrane->Activity Target->Activity

Caption: A diagram illustrating the structure-activity relationship logic for antimicrobial activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-O-Methyl-D-glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the incubation time of 3-O-Methyl-D-glucose (3-OMG) in glucose uptake assays. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-Methyl-D-glucose (3-OMG) and why is it used in uptake assays?

A1: 3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of glucose.[1][2][3][4] It is transported into cells by the same glucose transporters (GLUTs) as D-glucose but is not phosphorylated by hexokinase, meaning it is not trapped inside the cell and does not enter downstream metabolic pathways like glycolysis.[1][2][4][5] This characteristic allows for the specific measurement of glucose transport kinetics, as the uptake rate directly reflects the activity of the glucose transporters on the cell membrane.[3][6]

Q2: What is a typical incubation time for a 3-OMG uptake assay?

A2: The optimal incubation time is highly dependent on the cell type and experimental conditions. Because 3-OMG is not trapped intracellularly, it eventually reaches equilibrium across the cell membrane.[1][5] Therefore, measurements must be taken during the initial, linear phase of uptake. This linear phase can be very short.[1][5] For some cells, like erythrocytes, uptake measurements are taken at intervals as short as 5 seconds.[7] For cultured cells like adipocytes, the linear range might extend for several minutes. A time-course experiment is essential to determine the optimal window for your specific model system.

Q3: How does the uptake of 3-OMG differ from 2-Deoxy-D-glucose (2-DG)?

A3: The primary difference is that 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This traps the molecule inside the cell, allowing for an accumulation of signal over time, which reflects total glucose uptake over the entire incubation period.[1][5] In contrast, 3-OMG is not phosphorylated and continuously moves across the membrane in both directions.[1][5] Assays with 3-OMG measure the rate of transport and must be timed carefully to capture the initial linear uptake before equilibrium is reached.

Q4: What factors can influence the 3-OMG incubation time?

A4: Several factors can affect the optimal incubation time:

  • Cell Type: Different cells express varying levels and types of glucose transporters (e.g., GLUT1, GLUT4), leading to different transport rates.[6][8]

  • Temperature: Glucose transport is a temperature-dependent process.[6] Assays are often performed at specific temperatures (e.g., 4°C or 37°C) to control the rate of transport.[7]

  • Substrate Concentration: The concentration of 3-OMG used can affect the kinetics of uptake, which follows Michaelis-Menten kinetics.[6]

  • Stimulation Conditions: For insulin-responsive cells like adipocytes or muscle cells, pre-treatment with insulin dramatically increases the rate of glucose uptake by promoting the translocation of GLUT4 transporters to the plasma membrane.[9][10][11][12] This will shorten the time to equilibrium.

Troubleshooting Guide

This section addresses common issues encountered when optimizing 3-OMG incubation time.

Problem Possible Cause(s) Recommended Solution(s)
Low Signal / No Uptake 1. Incubation time is too short: The amount of 3-OMG entering the cells is below the detection limit. 2. Cell health is poor: Cells are not viable or have low transporter expression. 3. Sub-optimal stimulation: In insulin-responsive cells, the insulin stimulation may have been insufficient.1. Perform a time-course experiment: Extend the incubation times (e.g., test 1, 5, 10, 20, 30 minutes) to find the linear range. 2. Check cell viability: Use a Trypan Blue or MTT assay. Ensure cells are at an appropriate confluency (80-90%).[13] 3. Optimize insulin stimulation: Verify insulin concentration and incubation time (e.g., 1 µM for 20 minutes).[14]
High Variability Between Replicates 1. Inconsistent timing: Small variations in the start/stop times of the incubation can cause large differences, especially with short incubation periods. 2. Temperature fluctuations: Inconsistent temperatures between wells or plates affect transport rates. 3. Pipetting errors: Inaccurate pipetting of radioactive 3-OMG or wash buffers.1. Use a multi-channel pipette: Start and stop reactions for multiple wells simultaneously. Practice the timing of additions and washes. 2. Use a water bath or incubator: Ensure all plates/tubes are maintained at a constant and uniform temperature throughout the assay. 3. Ensure careful and consistent pipetting techniques. [13]
Uptake Plateaus Too Quickly 1. High transporter expression: The cell line may have a very high density of glucose transporters. 2. Incubation time is too long: The measured time points are all past the linear uptake phase and are at or near equilibrium.1. This is expected for cells with high transport capacity. The goal is to capture the initial rate. 2. Shorten the incubation intervals: Perform a time-course experiment with much shorter time points (e.g., 15, 30, 60, 120 seconds) to accurately define the initial linear phase.
High Background Signal 1. Insufficient washing: Extracellular [¹⁴C] or [³H]-3-OMG has not been adequately removed. 2. Non-specific binding: The probe may bind to the cell surface or the plastic of the culture plate.1. Increase the number and volume of washes: Use ice-cold PBS or stop buffer to rapidly halt transport and efficiently remove the extracellular probe.[13][15] 2. Include proper controls: Use a competitive inhibitor like a high concentration of D-glucose or a GLUT inhibitor like Cytochalasin B to determine the level of non-specific binding.[15]

Experimental Protocols & Data

Protocol: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines the steps to identify the linear range of 3-OMG uptake in an adherent cell line (e.g., 3T3-L1 adipocytes).

1. Cell Preparation:

  • Seed 3T3-L1 preadipocytes in 24-well plates and differentiate them into mature adipocytes.[16]

  • Two days before the assay, wash the cells twice with PBS and switch to a serum-free medium for overnight starvation.[14]

2. Assay Preparation:

  • Prepare Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

  • The day of the assay, wash cells three times with PBS.

  • Pre-incubate cells in KRPH buffer for 40-60 minutes to starve them of glucose.[14]

3. Insulin Stimulation (for stimulated condition):

  • Stimulate one set of wells by adding insulin (e.g., final concentration of 100 nM - 1 µM) for 20-30 minutes at 37°C.[14] Leave the other set ("basal") without insulin.

4. 3-OMG Uptake:

  • Prepare an uptake solution containing radiolabeled [¹⁴C]-3-OMG or [³H]-3-OMG in KRPH buffer.

  • To start the uptake, remove the starvation buffer and add the 3-OMG uptake solution to the wells. This is Time = 0 .

  • Incubate the plate at 37°C for various time points (e.g., 1, 2, 5, 10, 20, and 30 minutes).

5. Terminating Uptake:

  • At each time point, rapidly terminate the transport by aspirating the uptake solution and immediately washing the cells three times with ice-cold PBS.

6. Cell Lysis and Measurement:

  • Lyse the cells in each well using a lysis buffer (e.g., 0.1% SDS).

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

7. Data Analysis:

  • Normalize the counts per minute (CPM) to the protein concentration in each well.

  • Plot the normalized uptake (e.g., in pmol/mg protein) against time. The optimal incubation time falls within the initial linear portion of this curve.

Data Presentation: Expected Time-Course Results

The following table summarizes hypothetical data from a time-course experiment in differentiated adipocytes, illustrating how to identify the linear range.

Incubation Time (minutes) Basal Uptake (pmol/mg protein) Insulin-Stimulated Uptake (pmol/mg protein) Linearity Notes
150250Both conditions appear linear.
295490Both conditions appear linear.
52201150Both conditions appear linear.
103501950Insulin-stimulated uptake is beginning to slow.
204502200Basal uptake is slowing; Insulin-stimulated is near plateau.
304602250Both conditions have reached or are near equilibrium.

Visualizations

Workflow and Signaling Diagrams

The following diagrams illustrate the experimental workflow for optimizing incubation time and the key signaling pathway involved in insulin-stimulated glucose uptake.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis seed Seed & Differentiate Cells starve Serum Starve Cells (Overnight) seed->starve glucose_starve Glucose Starve Cells (KRPH Buffer, 40-60 min) starve->glucose_starve stim Stimulate with Insulin (or vehicle for basal) glucose_starve->stim uptake Add [14C]-3-OMG Start Timer (T=0) stim->uptake incubate Incubate for Variable Time Points (1, 2, 5, 10, 20 min) uptake->incubate stop Stop Uptake (Aspirate & Wash with Ice-Cold PBS) incubate->stop lyse Lyse Cells & Measure Protein stop->lyse count Scintillation Counting lyse->count plot Plot Uptake vs. Time count->plot identify Identify Linear Range for Optimal Time plot->identify

Workflow for optimizing 3-OMG incubation time.

G cluster_membrane Plasma Membrane cluster_cyto Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Activates GLUT4_mem GLUT4 Glucose_in 3-OMG GLUT4_mem->Glucose_in Transport Glucose 3-OMG Glucose->GLUT4_mem Transport PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GSV GLUT4 Storage Vesicle (GSV) Akt->GSV Promotes Translocation GSV->GLUT4_mem Fusion

Insulin signaling pathway for GLUT4 translocation.

References

troubleshooting low signal in 3-O-methyl-D-glucose uptake assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in 3-O-methyl-D-glucose (3-OMG) uptake assays.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-methyl-D-glucose (3-OMG) and why is it used in glucose uptake assays?

A1: 3-O-methyl-D-glucose is a non-metabolizable analog of glucose.[1][2][3] It is recognized and transported into cells by glucose transporters (GLUTs), but it is not phosphorylated or further processed in glycolysis.[3][4] This makes it an ideal tool to specifically measure the rate of glucose transport across the cell membrane without the confounding effects of downstream metabolic pathways.[1][5]

Q2: How does the 3-OMG uptake assay work?

A2: The assay involves incubating cells with radiolabeled 3-OMG for a short period. The cells are then washed to remove any extracellular tracer, and the amount of intracellular 3-OMG is quantified, typically by liquid scintillation counting.[6][7][8] The resulting signal is proportional to the rate of glucose transport.

Q3: Why is the incubation time with 3-OMG critical and often very short?

A3: Since 3-OMG is not metabolized, it does not get trapped inside the cell and can be transported back out.[4] This means the tracer will eventually reach equilibrium between the intracellular and extracellular compartments.[4] To accurately measure the initial rate of uptake, it is crucial to perform the measurement during the linear phase of uptake, which is often very short.[4]

Troubleshooting Guide: Low Signal

Low signal in a 3-OMG uptake assay can be frustrating. The following guide provides potential causes and solutions to help you troubleshoot your experiment.

Cell-Related Issues
Potential Cause Recommended Solution
Poor Cell Viability or Low Cell Density Confirm cell health using a viability assay (e.g., Trypan Blue). Ensure that cells are seeded at an appropriate density and have reached 80-90% confluency on the day of the assay.[9]
Low Glucose Transporter (GLUT) Expression Ensure that the cell line used expresses a sufficient level of the GLUT transporter you are studying. Some cell lines may require stimulation (e.g., with insulin for GLUT4) to translocate GLUTs to the cell surface.[10] Consider serum starvation overnight to potentially increase the expression of glucose transporters on the cell surface.[11]
Cell Monolayer Detachment Handle cell plates gently during washing steps. Use pre-warmed buffers to avoid temperature shock.
Assay Procedure Issues
Potential Cause Recommended Solution
Sub-optimal Incubation Time The uptake of 3-OMG is rapid and equilibrates quickly.[4] Your incubation time may be too long, and you may be missing the initial linear phase. Perform a time-course experiment (e.g., with measurements at 1, 2, 5, and 10 minutes) to determine the optimal incubation time for your specific cell line.
Inefficient Washing Insufficient washing can lead to high background from residual extracellular 3-OMG, which can mask a low specific signal. Increase the number and volume of washes with ice-cold phosphate-buffered saline (PBS).[9]
Sub-optimal Temperature Glucose transport is a temperature-dependent process. Ensure that the incubation is performed at a consistent and appropriate temperature, typically 37°C.[2]
Reagent and Equipment Issues
Potential Cause Recommended Solution
Degraded Radiolabeled 3-OMG Ensure that the radiolabeled 3-OMG is not expired and has been stored correctly. Consider purchasing a fresh batch if degradation is suspected.
Incorrect 3-OMG Concentration The concentration of 3-OMG used can affect the uptake kinetics. While a standard concentration is often used, it may be necessary to optimize this for your specific cell type and experimental conditions.
Scintillation Counting Issues Ensure that the liquid scintillation counter is properly calibrated and that you are using a compatible scintillation cocktail. Check for quenching in your samples.

Experimental Protocols

Standard 3-O-methyl-D-glucose Uptake Assay Protocol

This protocol provides a general framework. Optimization of incubation times and concentrations for your specific cell line is recommended.

  • Cell Seeding: Seed cells in a multi-well plate to achieve 80-90% confluency on the day of the experiment.[11]

  • Cell Washing: Gently wash the cell monolayer twice with a warm physiological buffer such as Krebs-Ringer-Phosphate-HEPES (KRPH).[11]

  • Starvation (Optional but Recommended): Pre-incubate cells in glucose-free KRPH buffer for 30-60 minutes at 37°C.[11] This step helps to deplete intracellular glucose and can enhance transporter expression at the cell surface.

  • Stimulation (Optional): For studies involving insulin-stimulated glucose uptake, incubate the cells with insulin (e.g., 100 nM) in KRPH buffer for 20-30 minutes at 37°C.[11]

  • Initiate Uptake: Add the uptake solution containing radiolabeled 3-OMG (e.g., [3H]-3-OMG or [14C]-3-OMG) at the desired final concentration and specific activity (e.g., 0.1-1 µCi/mL).

  • Incubation: Incubate for the predetermined optimal time (e.g., 1-10 minutes) at 37°C.

  • Terminate Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.[12] The cold temperature will inhibit further transport.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS) to each well and incubating for at least 30 minutes at room temperature.[12]

  • Quantification: Transfer the lysate to a scintillation vial, add a compatible scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Normalization: To account for variations in cell number, determine the protein concentration of each lysate sample (e.g., using a BCA assay) and normalize the radioactivity counts per milligram of protein.[12][13]

Quantitative Data Summary

The following table summarizes typical concentrations and time points cited in the literature for 3-OMG uptake assays. These values can serve as a starting point for assay optimization.

ParameterExample ValueCell Type/ContextReference
3-OMG Concentration 0.5 mmol/LErythrocytes[6][7][8]
Radiolabel Activity 1 µCi/mLErythrocytes[6][7][8]
Incubation Temperature 4°CErythrocytes[6][7][8]
Incubation Temperature 37°CPolymorphonuclear leukocytes[2]
Uptake Termination 5-second intervalsErythrocytes[6][7][8][14]

Visualizing the Process

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis seed Seed Cells in Multi-well Plate wash1 Wash with Warm Buffer seed->wash1 starve Starve in Glucose-Free Buffer wash1->starve stimulate Stimulate (e.g., Insulin) starve->stimulate add_3omg Add Radiolabeled 3-OMG starve->add_3omg stimulate->add_3omg incubate Incubate (Short Duration) add_3omg->incubate terminate Terminate with Cold PBS Wash incubate->terminate lyse Lyse Cells terminate->lyse count Liquid Scintillation Counting lyse->count normalize Normalize to Protein Content count->normalize G cluster_membrane Cell Membrane glut GLUT Transporter intracellular Intracellular Space omg_in 3-O-methyl-D-glucose glut->omg_in extracellular Extracellular Space omg_out 3-O-methyl-D-glucose omg_out->glut Transport

References

Technical Support Center: Radiolabeled 3-O-Methyl-D-glucose (3-OMG) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of radiolabeled 3-O-Methyl-D-glucose (3-OMG) solutions. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is radiolabeled 3-O-Methyl-D-glucose (3-OMG) and what is it used for?

A1: 3-O-Methyl-D-glucose is a non-metabolizable analog of D-glucose.[1][2][3] When labeled with a radioisotope (e.g., 14C or 3H), it is used as a tracer to study glucose transport across cell membranes in various tissues, including the brain.[4][5] Because it is transported into cells but not significantly metabolized, it allows for the independent estimation of glucose transport parameters.[2][3]

Q2: What are the primary factors that affect the stability of radiolabeled 3-OMG solutions?

A2: The stability of radiolabeled compounds like 3-OMG is primarily affected by radiolytic decomposition (autoradiolysis), where the radiation emitted by the radioisotope causes the compound to break down.[6] Other critical factors include storage temperature, solvent, light exposure, and the specific activity of the compound.[6][7]

Q3: How should I properly store my radiolabeled 3-OMG solution to ensure its stability?

A3: To minimize degradation, radiolabeled 3-OMG solutions should be stored at low temperatures, ideally at -20°C or -80°C.[6][7] They should be protected from light and stored in a tightly sealed container to prevent solvent evaporation and contamination.[6][7] For aqueous solutions, sterile filtration is recommended. It is also advisable to store the compound in a suitable solvent other than water when possible to reduce autoradiolysis.[6]

Q4: What is the typical shelf-life of a radiolabeled 3-OMG solution?

A4: The shelf-life depends on several factors, including the radioisotope used, the specific activity, storage conditions, and the solvent. Due to radiolytic decomposition, radiolabeled compounds decay faster than their unlabeled counterparts.[6] Always refer to the manufacturer's certificate of analysis for specific shelf-life information and re-evaluate the radiochemical purity if the compound has been stored for an extended period.

Q5: What is radiochemical purity and why is it important?

A5: Radiochemical purity (RCP) is the proportion of the total radioactivity in a sample that is present in the desired chemical form.[8] It is crucial because radiochemical impurities can interfere with experimental results, leading to inaccurate data or misinterpretation of biological processes. For example, impurities may not be transported by glucose transporters or may have different biological activities.

Troubleshooting Guide

Issue 1: I suspect my radiolabeled 3-OMG solution has degraded. What should I do?

  • Answer: If you suspect degradation, the first step is to determine the radiochemical purity (RCP) of the solution. This is typically done using chromatographic methods such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) equipped with a radioactivity detector.[8][9] If the RCP is below an acceptable level for your experiment (often >95%), the solution should not be used.

Issue 2: My experimental results are inconsistent or unexpected. Could this be due to the stability of the 3-OMG solution?

  • Answer: Yes, inconsistent results can be a sign of compound degradation. Radiolytic byproducts can compete with 3-OMG for transport or have other biological effects, leading to variability in your data. It is recommended to test the radiochemical purity of a new batch upon receipt and periodically thereafter, especially if you observe unexpected results.

Issue 3: I observe multiple spots/peaks when analyzing my 3-OMG solution by TLC/HPLC. What does this indicate?

  • Answer: The presence of multiple radioactive spots on a TLC plate or multiple peaks in an HPLC chromatogram indicates the presence of radiochemical impurities.[8] One spot/peak should correspond to the intact radiolabeled 3-OMG, while others represent degradation products or other impurities. This confirms that the solution has undergone some degree of decomposition.

Data Presentation

Table 1: General Storage Recommendations for Radiolabeled Compounds

FormulationStorage TemperatureAdditional Recommendations
Solid (Lyophilized Powder) Room Temperature (20-25°C) or colderStore in a tightly sealed container in a dry, dark place. Protect from moisture.[7][10]
In Solvent (e.g., Ethanol, Toluene) -20°C or -80°CStore in tightly sealed vials to prevent solvent evaporation. Aliquoting may reduce freeze-thaw cycles.[6]
In Aqueous Solution -20°C or -80°C (Frozen)Use of radical scavengers (e.g., ethanol) can help reduce autoradiolysis. Sterile filtration is recommended.[6]

Note: These are general guidelines. Always consult the manufacturer's specific recommendations for your product.

Table 2: Factors Influencing Radiolytic Decomposition (Autoradiolysis)

FactorInfluence on StabilityMitigation Strategy
Specific Activity Higher specific activity leads to a higher rate of decomposition.[11]Use the lowest specific activity suitable for the experiment.
Radioactive Concentration Higher concentration increases the radiation dose to the sample.Dilute the sample to a lower radioactive concentration if possible.
Solvent Solvents can absorb some of the radiation energy or participate in secondary reactions. Aromatic solvents can sometimes offer protection. Water can produce free radicals.[12]Choose an appropriate solvent; consider adding a radical scavenger like ethanol to aqueous solutions.[13]
Temperature Lower temperatures slow down the rate of chemical reactions, including secondary degradation processes.[6]Store at the lowest recommended temperature (-20°C or -80°C).
Physical Form Amorphous solids are generally less stable than crystalline solids. Solutions are often less stable than solids.[6]If possible, store as a solid and dissolve just prior to use.

Experimental Protocols

Protocol 1: Determination of Radiochemical Purity by Thin-Layer Chromatography (TLC)

This protocol provides a general method for assessing the radiochemical purity of a 14C- or 3H-labeled 3-OMG solution.

Materials:

  • TLC plates (e.g., Silica Gel G)

  • Developing chamber

  • Mobile phase (solvent system): A common system for sugars is n-butanol:acetic acid:water (4:1:1 v/v/v). The optimal system may need to be determined empirically.

  • Radiolabeled 3-OMG sample

  • Non-radiolabeled 3-OMG standard

  • Visualization agent (if using a non-radiolabeled standard), e.g., diphenylamine-aniline-phosphoric acid reagent.

  • TLC scanner or digital autoradiography system.

Procedure:

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.

  • Spot the Plate: Carefully spot a small volume (1-2 µL) of the radiolabeled 3-OMG solution onto the origin. If using, spot the non-radiolabeled standard in an adjacent lane.

  • Develop the Chromatogram: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[8] Cover the chamber and allow the solvent to migrate up the plate until it reaches about 1 cm from the top.

  • Dry the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize and Quantify:

    • For the radiolabeled sample, analyze the plate using a radio-TLC scanner or expose it to a phosphor screen for digital autoradiography.[14][15]

    • The primary radioactive spot should correspond to the intact 3-OMG. Any other spots are considered radiochemical impurities.

    • Calculate the radiochemical purity by integrating the radioactivity in the 3-OMG spot and dividing it by the total radioactivity in the entire lane.

    • RCP (%) = (Counts in 3-OMG spot / Total counts in lane) x 100

Visualizations

Stability_Testing_Workflow cluster_0 Initial Assessment cluster_1 Experimental Use & Troubleshooting Receive Receive Radiolabeled 3-OMG Solution Check_Purity Perform Initial RCP Test (TLC or HPLC) Receive->Check_Purity Store Store Appropriately (-20°C or -80°C, protected from light) Check_Purity->Store Purity > 95% Discard Discard Solution Check_Purity->Discard Purity < 95% Experiment Use in Experiment Store->Experiment Results Analyze Results Experiment->Results Proceed Proceed with Research Results->Proceed Consistent Results Troubleshoot Troubleshoot Experiment Results->Troubleshoot Inconsistent Results Recheck_Purity Re-test RCP of 3-OMG Solution Troubleshoot->Recheck_Purity Recheck_Purity->Experiment Purity > 95% Recheck_Purity->Discard Purity < 95%

Caption: Workflow for assessing and maintaining the stability of 3-OMG.

Troubleshooting_Decision_Tree Start Inconsistent or Unexpected Experimental Results Observed Q1 Is the radiolabeled 3-OMG solution old or stored improperly? Start->Q1 A1_Yes High probability of degradation. Test Radiochemical Purity (RCP). Q1->A1_Yes Yes A1_No Degradation is still possible. Consider other experimental variables. Q1->A1_No No Q2 RCP > 95%? A1_Yes->Q2 A2_Yes 3-OMG solution is likely stable. Investigate other experimental factors (e.g., cell culture, reagents, instrument). A2_No Solution has degraded. Discard the current stock and use a new, purity-verified batch.

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: 3-O-Methyl-D-glucose (3-OMG) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-O-Methyl-D-glucose (3-OMG) assays to measure glucose transport.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-Methyl-D-glucose and why is it used in glucose uptake assays?

A1: 3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of D-glucose.[1][2] This means it is transported into the cell by the same glucose transporters (GLUTs) as glucose but is not phosphorylated by hexokinase and therefore not further metabolized.[1][2] Its accumulation inside the cell is directly proportional to the rate of glucose transport, making it an excellent tool for studying glucose transporter activity.[2]

Q2: What are the common methods for detecting 3-OMG?

A2: The two primary methods for detecting and quantifying 3-OMG are:

  • Radiolabeling: Using radioisotopes like ³H or ¹⁴C-labeled 3-OMG, where the amount of uptake is measured by liquid scintillation counting.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): This method often involves pre-column derivatization of 3-OMG to allow for sensitive detection by UV or fluorescence detectors.[6][7]

Q3: Is 3-OMG completely metabolically stable?

A3: For the most part, yes. Studies have shown that 97-100% of 3-OMG remains unmetabolized in the brain and over 90% in the heart and liver after administration.[8] However, very small amounts of acidic metabolites (1-7%) can be formed in some tissues.[8] This is generally considered negligible for most glucose transport assays.

Troubleshooting Guides

Issue 1: Low or No 3-OMG Uptake

If you are observing lower than expected or no 3-OMG uptake in your experimental system, consider the following potential causes and solutions.

Possible Cause Suggestion & Explanation
Cell Viability Issues Suggestion: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) on your cells before and after the experiment. Explanation: Dead or unhealthy cells will not have the metabolic capacity to actively transport 3-OMG.
Inactive Glucose Transporters Suggestion: Ensure that your cells are in a state where glucose transporters are active and present on the cell surface. For insulin-responsive cells (e.g., adipocytes, muscle cells), pre-stimulation with insulin is crucial. Explanation: Many GLUTs, particularly GLUT4, are regulated by signaling pathways that control their translocation to the plasma membrane.[9][10]
Presence of Inhibitors Suggestion: Review all components of your assay buffer and cell culture medium for known glucose transport inhibitors. Explanation: Competitive inhibitors (e.g., high concentrations of glucose, galactose), or non-competitive inhibitors (e.g., cytochalasin B, certain flavonoids) can block 3-OMG uptake.[11]
Incorrect Assay Timing Suggestion: Optimize the incubation time for 3-OMG uptake. Explanation: 3-OMG is not trapped intracellularly and will eventually reach equilibrium.[5][12] The uptake is linear for only a short period, so it is crucial to measure within this window.[5][12]
Suboptimal Assay Temperature Suggestion: Ensure the assay is performed at the optimal temperature for your cell type (typically 37°C for mammalian cells). Explanation: Glucose transport is a temperature-dependent process. Lower temperatures will significantly reduce the rate of uptake.
Issue 2: High Background Signal

A high background signal can mask the specific uptake of 3-OMG, leading to inaccurate results. Here are common causes and how to address them.

Possible Cause Suggestion & Explanation
Insufficient Washing Suggestion: Increase the number and volume of wash steps after 3-OMG incubation. Ensure aspiration of all wash buffer between steps. Explanation: Inadequate washing can leave residual extracellular radiolabeled 3-OMG, which contributes to a high background signal.[13]
Non-Specific Binding Suggestion: Include a negative control with a known glucose transport inhibitor (e.g., cytochalasin B) to determine non-specific binding. Explanation: Some 3-OMG may bind non-specifically to the cell surface or the culture plate. Subtracting the signal from the inhibitor-treated wells from all other wells can correct for this.[14]
Contaminated Reagents Suggestion: Use fresh, high-quality reagents and sterile technique. Explanation: Contamination in your buffers or 3-OMG stock can lead to spurious signals.[13]
Issues with Detection Method (Radiolabeled Assays) Suggestion: For liquid scintillation counting, check for chemiluminescence or photoluminescence by dark-adapting samples before counting. Ensure proper color quenching correction. Explanation: Certain compounds in the sample can interfere with the scintillation process, leading to artificially high or low counts.[15][16]
Issues with Detection Method (HPLC) Suggestion: Run a blank sample (no 3-OMG) to check for interfering peaks in your chromatogram. Explanation: Components of the cell lysate or assay buffer may co-elute with your derivatized 3-OMG, causing a high baseline or interfering peaks.[17][18]

Potential Interferences in 3-OMG Assays

The following table summarizes substances that can potentially interfere with 3-OMG assays.

Interfering Substance Type of Interference Mechanism Reference
D-glucose, D-galactose, D-mannose Competitive InhibitionCompete with 3-OMG for binding to glucose transporters.[11]
Cytochalasin B, Forskolin Non-Competitive InhibitionBind to glucose transporters and inhibit their transport function.[11]
Quercetin, Myricetin Competitive InhibitionFlavonoids that can directly inhibit GLUT-mediated transport.
Phloretin Non-Competitive InhibitionA well-known inhibitor of glucose transport.
High concentrations of certain ions (e.g., Fe²⁺, Cu²⁺) Quenching (LSC)Can interfere with the energy transfer in the scintillation cocktail, reducing the signal.[15]
Sodium Azide Quenching (LSC)A common preservative that can quench the scintillation signal at high concentrations.[15]

Experimental Protocols

Protocol 1: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Cultured Adherent Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Cultured cells in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable assay buffer)

  • ³H or ¹⁴C-labeled 3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Insulin (for insulin-stimulated uptake)

  • Cytochalasin B (for non-specific uptake control)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: Seed cells in 24-well plates and grow to near confluence. On the day of the assay, wash the cells twice with warm KRH buffer.

  • Pre-incubation: Add 0.5 mL of KRH buffer to each well. For insulin-stimulated uptake, add insulin to the desired final concentration and incubate for 30-60 minutes at 37°C. For non-specific uptake controls, add cytochalasin B.

  • Initiate Uptake: Add radiolabeled 3-OMG to a final concentration of 0.1-1.0 µCi/mL and unlabeled 3-OMG to the desired final concentration (e.g., 10-100 µM).

  • Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This step needs to be optimized to be within the linear range of uptake.

  • Stop Uptake: Terminate the assay by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation.

  • Quantification: Transfer the lysate from each well to a scintillation vial. Add 4-5 mL of scintillation cocktail, cap the vials, and vortex.

  • Counting: Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Determine the amount of 3-OMG uptake (e.g., in pmol/min/mg protein) after correcting for non-specific uptake.

Protocol 2: 3-O-Methyl-D-glucose Measurement by HPLC with PMP Derivatization

This protocol is adapted from a method for analyzing 3-OMG in plasma and may require optimization for cell culture samples.[6][7]

Materials:

  • Cell lysate containing 3-OMG

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)

  • Sodium hydroxide (NaOH) solution (0.4 M)

  • Hydrochloric acid (HCl) solution (0.4 M)

  • Chloroform

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., acetonitrile and ammonium acetate buffer)

Procedure:

  • Sample Preparation: Collect cell lysates and perform protein precipitation (e.g., with methanol). Centrifuge to pellet the protein and collect the supernatant.

  • Derivatization:

    • To 100 µL of the supernatant, add 50 µL of 0.4 M NaOH and 50 µL of 0.5 M PMP solution.

    • Vortex briefly and incubate at 70°C for 50 minutes.

    • Cool the samples to room temperature and stop the reaction by adding 50 µL of 0.4 M HCl.

  • Extraction: Add 950 µL of chloroform to the sample to remove excess PMP. Vortex for 5 minutes and centrifuge at high speed for 5 minutes.

  • HPLC Analysis:

    • Inject 20 µL of the aqueous supernatant into the HPLC system.

    • Use a C18 column maintained at a constant temperature (e.g., 40°C).

    • The mobile phase can be a mixture of acetonitrile and an ammonium acetate buffer, run at a flow rate of 1 mL/min.

    • Detect the PMP-derivatized 3-OMG using a UV detector at 245 nm.

  • Quantification: Create a standard curve using known concentrations of 3-OMG that have undergone the same derivatization and extraction procedure. Calculate the concentration of 3-OMG in the samples based on the standard curve.

Visualizations

insulin_signaling_pathway insulin Insulin ir Insulin Receptor insulin->ir Binds irs IRS Proteins ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt/PKB pdk1->akt Phosphorylates as160 AS160 akt->as160 Phosphorylates/ Inactivates glut4_vesicle GLUT4 Storage Vesicle as160->glut4_vesicle Inhibits (when active) glut4_pm GLUT4 Translocation to Plasma Membrane glut4_vesicle->glut4_pm Translocates glucose_uptake Increased 3-OMG/Glucose Uptake glut4_pm->glucose_uptake

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

experimental_workflow start Start: Seed Cells wash1 Wash Cells with Assay Buffer start->wash1 preincubate Pre-incubate (e.g., with/without insulin) wash1->preincubate add_3omg Add Radiolabeled 3-OMG preincubate->add_3omg incubate Incubate for Uptake add_3omg->incubate stop Stop Uptake & Wash with Ice-Cold PBS incubate->stop lyse Lyse Cells stop->lyse quantify Quantify Radioactivity (Liquid Scintillation) lyse->quantify end End: Analyze Data quantify->end

Caption: Experimental workflow for a radiolabeled 3-OMG uptake assay.

troubleshooting_logic start Low 3-OMG Uptake? check_viability Check Cell Viability start->check_viability Yes healthy Cells Healthy? check_viability->healthy check_inhibitors Review Assay for Inhibitors inhibitor_present Inhibitor Present? check_inhibitors->inhibitor_present optimize_time Optimize Incubation Time time_optimized Time Optimized? optimize_time->time_optimized check_stimulation Verify Transporter Activation (e.g., Insulin) stimulated Stimulation Confirmed? check_stimulation->stimulated healthy->check_inhibitors Yes solution1 Improve Cell Culture Conditions healthy->solution1 No inhibitor_present->optimize_time No solution2 Remove Inhibitor from Assay Components inhibitor_present->solution2 Yes time_optimized->check_stimulation Yes solution3 Perform Time-Course Experiment time_optimized->solution3 No solution4 Confirm Agonist Activity and Concentration stimulated->solution4 No end Problem Resolved stimulated->end Yes

Caption: Troubleshooting logic for low 3-O-Methyl-D-glucose uptake.

References

Technical Support Center: 3-O-Methyl-D-glucose (3-OMG) Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-O-Methyl-D-glucose (3-OMG) for glucose transport studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to the rapid equilibration of 3-OMG in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 3-O-Methyl-D-glucose (3-OMG) used in glucose transport studies?

A1: 3-OMG is a valuable tool for studying glucose transport for a key reason: it is transported into the cell by glucose transporters (GLUTs) but is not subsequently metabolized.[1] Unlike 2-deoxy-D-glucose (2-DG), which is phosphorylated and trapped intracellularly, 3-OMG equilibrates across the cell membrane. This characteristic allows for the specific measurement of glucose transport activity, independent of downstream metabolic processes like glycolysis.

Q2: What is the primary challenge in using 3-OMG for transport assays?

A2: The main challenge is its rapid equilibration across the cell membrane. Because 3-OMG is not metabolized and trapped, it quickly reaches a state of equilibrium where the intracellular and extracellular concentrations are equal. This results in a very short time frame where uptake is linear, making it difficult to accurately measure the initial rate of transport.[1][2]

Q3: How does the rapid equilibration of 3-OMG affect experimental design?

A3: The rapid equilibration necessitates very short incubation times to measure the initial, linear rate of uptake. This can be technically challenging, often requiring measurements at time points of seconds to a few minutes. Careful optimization of the assay window is crucial to obtain reliable and reproducible data.

Q4: When is it more appropriate to use 3-OMG instead of 2-deoxy-D-glucose (2-DG)?

A4: 3-OMG is ideal when the goal is to isolate and measure the activity of glucose transporters themselves, without the influence of intracellular glucose metabolism. It is particularly useful for kinetic studies aiming to determine transport parameters like Vmax and Km. In contrast, 2-DG is better suited for studies where the overall glucose uptake and subsequent phosphorylation by hexokinase are of interest, as it provides a measure of both transport and the first step of glycolysis.

Troubleshooting Guide

Problem 1: Non-linear uptake curves even at very short time points.

  • Question: I'm trying to measure the initial rate of 3-OMG uptake, but my data points are not linear, even when I take measurements at 15, 30, and 60 seconds. What could be the issue and how can I fix it?

  • Answer: This is a common issue due to the extremely rapid transport of 3-OMG in some cell types. Here’s a step-by-step guide to troubleshoot this:

    • Further Reduce Incubation Time: The window for linear uptake may be even shorter than 15 seconds. Attempt to measure uptake at even earlier time points, such as 5-second intervals.[3] This may require specialized equipment for rapid mixing and stopping of the reaction.

    • Lower the Temperature: Performing the uptake assay at a lower temperature (e.g., 4°C) can significantly slow down the transport rate, extending the linear phase of uptake.[3] Be sure to acclimatize the cells to the lower temperature before starting the experiment.

    • Optimize Substrate Concentration: The concentration of 3-OMG can affect the transport rate. Try using a lower concentration of radiolabeled 3-OMG. This can sometimes help to slow the initial influx and extend the linear range.

    • Use a Transport Inhibitor as a Stop Solution: Ensure that the transport process is stopped immediately and completely. A common method is to use an ice-cold stop solution containing a high concentration of a glucose transport inhibitor, such as cytochalasin B or phloretin.

Problem 2: High background signal or non-specific binding.

  • Question: I am observing a high background signal in my control wells (e.g., with a transport inhibitor), leading to a low signal-to-noise ratio. How can I reduce this?

  • Answer: High background can obscure the true transport signal. Here are some strategies to minimize it:

    • Increase Washing Steps: After stopping the uptake, ensure that the cells are washed thoroughly with ice-cold buffer to remove any non-transported, extracellular 3-OMG. Increase the number and volume of washes.

    • Optimize Inhibitor Concentration and Incubation Time: Ensure that the transport inhibitor is used at an effective concentration and that it is pre-incubated with the cells for a sufficient time to completely block transport before the addition of 3-OMG in the control wells.

    • Check for Cell Lysis: If cells are lysing during the experiment, the intracellular contents, including any transported 3-OMG, can be released and contribute to the background. Check cell viability and handle cells gently.

    • Use a Different Cell Separation Method: If you are using centrifugation, some extracellular medium might be trapped in the cell pellet. Consider using a filtration method with a glass fiber filter to more effectively separate the cells from the radioactive medium.

Data Presentation

Table 1: Comparison of Commonly Used Glucose Analogs for Transport Studies

Feature3-O-Methyl-D-glucose (3-OMG)2-Deoxy-D-glucose (2-DG)
Transport Transported by GLUTsTransported by GLUTs
Phosphorylation Not phosphorylated[1]Phosphorylated by hexokinase to 2-DG-6-phosphate
Intracellular Fate Equilibrates across the cell membrane[1]Trapped intracellularly as 2-DG-6-phosphate
Primary Measurement Glucose transporter activityGlucose uptake and phosphorylation
Key Advantage Measures transport independent of metabolismAccumulates in cells, allowing for longer incubation times
Key Disadvantage Rapid equilibration requires very short measurement times[1]Does not solely measure transport activity

Table 2: Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Isolated Rat Hepatocytes

Data from Craik, J. D., & Elliott, K. R. (1979). Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes. Biochemical Journal, 182(2), 503–508.[4][5][6]

Transport ConditionVmax (mmol/litre of cell water per min)Km (mM)
Exchange Entry 86.2 +/- 9.718.1 +/- 5.9
Exchange Exit 78.8 +/- 5.317.6 +/- 3.5
Zero Trans Exit 84.1 +/- 8.416.8 +/- 4.6

Experimental Protocols

Protocol 1: Measuring Initial Rate of 3-OMG Uptake in Adherent Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Adherent cells cultured in multi-well plates

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer or similar physiological buffer

  • Radiolabeled [³H]- or [¹⁴C]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Ice-cold stop solution (e.g., KRPH buffer with 20 µM cytochalasin B)

  • Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Preparation:

    • Seed cells in a multi-well plate to achieve 80-90% confluency on the day of the assay.

    • The day before the assay, replace the culture medium with a serum-free medium and incubate overnight to enhance the expression of glucose transporters.

  • Assay:

    • Wash the cells twice with warm KRPH buffer to remove residual glucose.

    • Pre-incubate the cells in glucose-free KRPH buffer for 30-60 minutes at 37°C to deplete intracellular glucose.

    • To initiate uptake, add the transport buffer containing radiolabeled 3-OMG at the desired final concentration and specific activity. For time-course experiments, add the transport buffer to different wells at staggered times.

    • Incubate for very short, defined periods (e.g., 5, 10, 15, 30 seconds). The optimal time should be determined empirically to ensure linear uptake.

    • To terminate uptake, rapidly aspirate the transport buffer and immediately add ice-cold stop solution.

    • Wash the cells three times with ice-cold stop solution to remove all extracellular radiolabel.

  • Measurement:

    • Lyse the cells by adding lysis buffer to each well.

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration in each well.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_measurement Measurement & Analysis cell_seeding Seed cells in multi-well plate serum_starvation Serum starve overnight cell_seeding->serum_starvation wash_cells Wash with warm buffer serum_starvation->wash_cells glucose_depletion Pre-incubate in glucose-free buffer wash_cells->glucose_depletion initiate_uptake Add radiolabeled 3-OMG glucose_depletion->initiate_uptake terminate_uptake Add ice-cold stop solution initiate_uptake->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation_counting Measure radioactivity cell_lysis->scintillation_counting data_analysis Normalize to protein & determine uptake rate scintillation_counting->data_analysis Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm insulin Insulin insulin_receptor Insulin Receptor insulin->insulin_receptor 1. Binding irs IRS Proteins insulin_receptor->irs 2. Phosphorylation glut4_transporter GLUT4 Transporter uptake Transport into cell glut4_transporter->uptake 9. Uptake pi3k PI3K irs->pi3k 3. Activation pip3 PIP3 pi3k->pip3 4. PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 5. Activation akt Akt/PKB pdk1->akt 6. Activation glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle 7. Translocation glut4_vesicle->glut4_transporter 8. Fusion with membrane glucose 3-OMG / Glucose glucose->glut4_transporter

References

Technical Support Center: Effects of High Concentrations of 3-O-Methyl-D-glucose on Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimenting with high concentrations of 3-O-Methyl-D-glucose (3-OMG). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-Methyl-D-glucose and why is it used in cellular assays?

A1: 3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of D-glucose.[1] This means it is transported into cells by the same glucose transporters (GLUTs) as glucose but is not subsequently broken down for energy.[2] Its primary use in research is to study glucose transport mechanisms independent of downstream metabolic effects.[2]

Q2: Is 3-O-Methyl-D-glucose toxic to cells at high concentrations?

A2: Generally, 3-OMG is considered to be of low toxicity.[3] Studies have shown that it can even have protective effects on cells under certain stress conditions, such as desiccation.[3] However, at very high concentrations, it is important to consider potential off-target and osmotic effects.

Q3: Can high concentrations of 3-O-Methyl-D-glucose affect cellular processes other than glucose transport?

A3: Yes. High concentrations of 3-OMG have been shown to have effects beyond competitive inhibition of glucose transport. For instance, concentrations in the range of 30-80 mM can inhibit glucose-induced insulin release from pancreatic islets.[4] Additionally, 20 mM 3-OMG has been observed to induce an outwardly rectifying Chloride (Cl-) conductance in INS-1E insulinoma cells.[5] It can also influence gene expression, in some cases independent of its role as a glucose transport competitor.[6]

Q4: How can I control for the osmotic effects of high concentrations of 3-O-Methyl-D-glucose in my experiments?

A4: To control for osmotic effects, it is recommended to include a control group treated with a non-metabolizable sugar that is not transported by glucose transporters, such as L-glucose or mannitol, at the same concentration as the 3-OMG being used.[6] This will help differentiate the effects of 3-OMG on glucose transport and other cellular processes from the non-specific effects of increased extracellular osmolarity.

Q5: What are the key differences between 3-O-Methyl-D-glucose and other glucose analogs like 2-deoxy-D-glucose (2-DG)?

A5: The primary difference is that 3-OMG is not phosphorylated after entering the cell, whereas 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This phosphorylation traps 2-DG inside the cell.[7] Because 3-OMG is not trapped, it can be used to measure bidirectional glucose transport. In contrast, 2-DG is used to measure unidirectional glucose uptake.

Quantitative Data

The following tables summarize the observed effects of high concentrations of 3-O-Methyl-D-glucose on various cellular parameters. Due to the nature of its use as a competitive inhibitor, comprehensive dose-response tables on viability and proliferation across multiple cell lines are not widely available in the literature.

Table 1: Effect of High Concentrations of 3-O-Methyl-D-glucose on Insulin Secretion

Cell Type3-OMG Concentration (mM)Glucose Concentration (mM)Observed Effect on Insulin SecretionReference
Rat Pancreatic Islets30 - 80Not specifiedRapid, sustained, and not rapidly reversible inhibition of glucose-induced insulin release.[4]
INS-1E Cells205 (substimulatory)Induced an outwardly rectifying Cl- conductance, which can influence insulin secretion.[5]

Table 2: Effects of High Concentrations of 3-O-Methyl-D-glucose on Gene Expression

Cell Type3-OMG Concentration (mM)Gene(s) AffectedObserved EffectReference
INS-1 Beta Cells25TXNIPStimulation of expression (osmotic effect ruled out with L-glucose and mannitol controls).[6]
293 CellsNot specifiedTXNIPStimulation of expression.[6]
Primary Human IsletsNot specifiedTXNIPStimulation of expression.[6]
Rat HepatocytesNot specifiedTXNIP, LPKIncreased TXNIP/HPRT ratio, but not LPK/HPRT ratio.[8]
INS-1E CellsNot specifiedTXNIP, LPKIncreased TXNIP/HPRT and LPK/HPRT ratios.[8]

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells with 3-O-Methyl-D-glucose

This protocol is adapted from established GSIS protocols and includes steps for assessing the inhibitory effect of 3-OMG.

Materials:

  • INS-1E cells

  • Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol

  • Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 10 mM HEPES, 25 mM NaHCO3, and 0.1% BSA, pH 7.4

  • Low glucose KRBH (e.g., 2.8 mM glucose)

  • High glucose KRBH (e.g., 16.7 mM glucose)

  • 3-O-Methyl-D-glucose (stock solution in water or KRBH)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Seed INS-1E cells in 24-well plates and culture until they reach 80-90% confluency.

  • Pre-incubation:

    • Gently wash the cells twice with warm PBS.

    • Pre-incubate the cells in 1 mL of low glucose KRBH for 1-2 hours at 37°C in a 5% CO2 incubator to allow the cells to return to a basal state of insulin secretion.

  • Basal Insulin Secretion:

    • Aspirate the pre-incubation buffer.

    • Add 500 µL of fresh low glucose KRBH to each well.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant and store at -20°C for insulin measurement (this is the basal secretion).

  • Glucose-Stimulated Insulin Secretion (GSIS):

    • Aspirate the low glucose buffer.

    • Add 500 µL of high glucose KRBH to the control wells.

    • For the experimental group, add 500 µL of high glucose KRBH containing the desired high concentration of 3-OMG (e.g., 30 mM, 50 mM, 80 mM).

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant and store at -20°C for insulin measurement.

  • Insulin Measurement:

    • Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

    • Normalize the insulin secretion to the total protein content or cell number in each well.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol can be used to assess the cytotoxicity of high concentrations of 3-OMG.

Materials:

  • Cells of interest (e.g., HeLa, HepG2, etc.)

  • Complete culture medium

  • 3-O-Methyl-D-glucose

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of 3-OMG in complete culture medium at the desired concentrations (e.g., 10, 25, 50, 100 mM).

    • Include a vehicle control (medium only).

    • Remove the old medium from the cells and add 100 µL of the 3-OMG solutions or control medium to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in radiolabeled 3-OMG uptake assay 1. Incomplete washing of cells, leaving extracellular radiolabeled 3-OMG. 2. Non-specific binding of 3-OMG to the cell surface or plasticware. 3. Cell lysis during washing steps, releasing intracellular 3-OMG.1. Increase the number and volume of washes with ice-cold stop buffer (e.g., PBS with a high concentration of unlabeled glucose). 2. Pre-coat plates with a blocking agent like poly-D-lysine. Include a control with a glucose transport inhibitor (e.g., cytochalasin B) to determine non-specific uptake. 3. Handle cells gently during washing. Ensure the stop buffer is at 4°C to minimize transport during washing.
No or low inhibition of glucose uptake with 3-OMG 1. The concentration of 3-OMG is too low to effectively compete with the labeled glucose analog. 2. The incubation time with 3-OMG was too short. 3. The cell line has low expression of GLUTs that transport 3-OMG.1. Increase the concentration of 3-OMG. A 10 to 100-fold excess of unlabeled 3-OMG over the radiolabeled glucose analog is often used. 2. Increase the pre-incubation time with 3-OMG to allow for competitive binding to the transporters. 3. Confirm GLUT expression in your cell line using techniques like qPCR or western blotting.
Unexpected changes in gene expression 1. The observed effect is a genuine off-target effect of 3-OMG, independent of glucose transport inhibition.[6] 2. The high concentration of 3-OMG is causing cellular stress (e.g., osmotic stress).1. Investigate the signaling pathways involved. This could be a novel finding. 2. Include an osmotic control (e.g., L-glucose or mannitol) at the same concentration as 3-OMG to differentiate between specific and osmotic effects.[6]
Decreased cell viability at high 3-OMG concentrations 1. The high concentration of 3-OMG is inducing cellular stress. 2. The prolonged inhibition of glucose uptake is leading to energy depletion and cell death.1. Perform a dose-response and time-course experiment to determine the cytotoxic threshold. 2. Measure cellular ATP levels to assess the energetic state of the cells. Provide an alternative energy source if the experimental design allows.

Visualizations

Signaling_Pathway_Inhibition_of_Insulin_Secretion cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular High_Glucose High Glucose GLUT Glucose Transporter (e.g., GLUT2) High_Glucose->GLUT Uptake 3-OMG 3-O-Methyl-D-glucose (High Concentration) 3-OMG->GLUT Competitive Inhibition Ion_Channel Cl- Channel 3-OMG->Ion_Channel Activation Glucose_Metabolism Glucose Metabolism GLUT->Glucose_Metabolism Cl_Efflux Cl- Efflux Ion_Channel->Cl_Efflux ATP_Production ATP Production Glucose_Metabolism->ATP_Production KATP_Channel_Closure KATP Channel Closure ATP_Production->KATP_Channel_Closure Membrane_Depolarization Membrane Depolarization KATP_Channel_Closure->Membrane_Depolarization Ca_Influx Ca2+ Influx Membrane_Depolarization->Ca_Influx Insulin_Vesicle_Exocytosis Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicle_Exocytosis Cl_Efflux->Membrane_Depolarization Inhibition

Caption: Signaling pathway of glucose-stimulated insulin secretion and points of inhibition by high concentrations of 3-O-Methyl-D-glucose.

Experimental_Workflow_GSIS A 1. Seed INS-1E cells and culture to 80-90% confluency B 2. Pre-incubate in low glucose KRBH (1-2h) A->B C 3. Collect supernatant for basal insulin secretion (low glucose) B->C D 4. Incubate in high glucose KRBH (Control Group) C->D E 4. Incubate in high glucose KRBH + high concentration 3-OMG (Experimental Group) C->E F 5. Collect supernatants D->F E->F G 6. Measure insulin concentration (ELISA) F->G H 7. Analyze and normalize data G->H

Caption: Experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay with 3-O-Methyl-D-glucose.

Troubleshooting_Logic Start Unexpected Result in 3-OMG Experiment Q1 Is it a glucose uptake assay? Start->Q1 A1_Yes High Background? Q1->A1_Yes Yes A1_No Is it a gene expression assay? Q1->A1_No No A2_Yes Check washing steps and use transport inhibitor control A1_Yes->A2_Yes Yes A2_No Low Inhibition? A1_Yes->A2_No No A4_Yes Include osmotic control (L-glucose/mannitol) A1_No->A4_Yes Yes A4_No Is it a viability assay? A1_No->A4_No No A3_Yes Increase 3-OMG concentration and/or pre-incubation time A2_No->A3_Yes A5_Yes Perform dose-response and time-course. Measure ATP levels. A4_No->A5_Yes Yes A5_No Consult literature for other off-target effects A4_No->A5_No No

References

Technical Support Center: 3-O-Methyl-D-glucose (3-OMG) Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers address variability and other common issues encountered during 3-O-Methyl-D-glucose (3-OMG) uptake experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-Methyl-D-glucose (3-OMG) and how does it work in an uptake assay?

3-O-Methyl-D-glucose is a non-metabolizable analog of glucose. It is recognized and transported into the cell by glucose transporters (GLUTs), similar to D-glucose. However, once inside the cell, it is not phosphorylated and therefore is not trapped.[1][2] This means it equilibrates across the cell membrane, allowing for the measurement of glucose transport activity itself.[1][2][3]

Q2: How does a 3-OMG uptake assay differ from a 2-deoxy-D-glucose (2-DG) assay?

The primary difference lies in their intracellular fate. 2-deoxy-D-glucose (2-DG) is transported into the cell and phosphorylated, which traps it intracellularly. This allows for a measurement of glucose uptake and phosphorylation. In contrast, 3-OMG is transported but not phosphorylated, so it moves in and out of the cell until it reaches equilibrium.[1][2] This makes 3-OMG suitable for studying the transport step in isolation.[3] Because 3-OMG reaches equilibrium quickly, the linear phase of uptake can be very short, requiring rapid measurements.[1][2]

Table 1: Comparison of Common Glucose Analogs
Feature3-O-Methyl-D-glucose (3-OMG)2-deoxy-D-glucose (2-DG)
Cellular Transport Yes, via GLUTs[4]Yes, via GLUTs[2]
Intracellular Fate Not phosphorylated; equilibrates across the membrane[1][2]Phosphorylated and trapped inside the cell[2]
Metabolism Not metabolized[1][3][5]Not further metabolized after phosphorylation[2]
Measurement Focus Glucose transport kinetics[3]Glucose uptake and accumulation
Assay Timing Uptake is linear for a very short period; requires quick measurement[1][2]Signal accumulates over time
Primary Use Case Measuring bidirectional transport rates and transporter activityMeasuring unidirectional glucose uptake

Troubleshooting Guides

Variability in experimental data is a significant challenge. Below are common issues and their potential causes and solutions.

Diagram: Troubleshooting Decision Tree

troubleshooting_flowchart start High Data Variability? q_replicates High CV Between Technical Replicates? start->q_replicates q_groups High Variation Between Biological Groups? q_replicates->q_groups No sol_pipetting Refine Pipetting Technique. Use Calibrated Pipettes. q_replicates->sol_pipetting Yes sol_conditions Verify Cell Culture Conditions (Passage Number, Confluency). q_groups->sol_conditions Yes sol_washing Standardize Wash Steps. Avoid Cell Detachment. sol_pipetting->sol_washing sol_temp Ensure Temperature Consistency. sol_washing->sol_temp sol_normalization Apply Post-Hoc Data Normalization (e.g., Protein Content). sol_reagents Check Reagent Stability and Concentrations. sol_conditions->sol_reagents sol_reagents->sol_normalization

Caption: A decision tree to diagnose sources of variability in 3-OMG uptake assays.

Q&A on Specific Experimental Issues

Q2: My results show high variability between technical replicates. What could be the cause?

High variability between identical wells often points to technical inconsistencies during the assay procedure.

  • Inconsistent Pipetting: Small volumes of radioactive tracers or inhibitors require precise and consistent pipetting. Errors can significantly alter final concentrations and measured uptake.

  • Cell Monolayer Disruption: Aggressive washing or media changes can cause cells to detach from the plate, leading to fewer cells per well and thus lower counts.

  • Temperature Fluctuations: Glucose transport is a temperature-sensitive process. Ensure all plates and reagents are properly equilibrated to the intended temperature before starting the uptake.

  • Incomplete Washing: Failure to completely remove the extracellular radiolabeled 3-OMG will result in high and variable background signal. Increase the number and volume of washes with ice-cold buffer.[6]

Q3: The overall signal is very low in all wells (basal and stimulated). What should I check?

Low signal suggests a systemic problem with the cells or reagents.

  • Poor Cell Health or Low Density: Ensure cells are healthy, within a low passage number, and seeded at an appropriate density (typically 80-90% confluency).[6]

  • Suboptimal Assay Timing: The duration of serum starvation (to reduce basal uptake) or the 3-OMG incubation time may be too short. Optimize these time points for your specific cell line.[6] Since 3-OMG uptake is rapid, the measurement window is critical.[1][2]

  • Degraded Reagents: The radiolabeled 3-OMG may have degraded. Use fresh reagents and handle them according to the manufacturer's instructions.

  • Low GLUT Expression: The cell line used may not express a sufficient number of glucose transporters on the plasma membrane. This can be influenced by culture conditions, differentiation state (for adipocytes or myotubes), or inherent cellular characteristics.[7]

Q4: I'm seeing high background signal. How can I reduce it?

High background can mask the specific uptake signal, reducing the assay window.

  • Insufficient Washing: This is the most common cause. Increase the number of washes (e.g., from 3 to 5) with ice-cold phosphate-buffered saline (PBS) to halt transport and thoroughly remove extracellular tracer.[6]

  • Non-specific Binding: The radiolabel may bind non-specifically to the plate or cell surface. Including a control with an inhibitor like Cytochalasin B can help quantify this non-specific uptake, which can then be subtracted from all other readings.[8]

  • Filter Binding (for filtration assays): If using a filtration-based method, ensure filters are adequately pre-wetted and washed to minimize non-specific binding of the tracer to the filter material itself.

Table 2: Troubleshooting Summary
IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent pipetting, cell detachment during washes, temperature fluctuations.Refine pipetting technique, handle plates gently during washes, ensure all reagents and plates are temperature-equilibrated.
Low Overall Signal Poor cell health, insufficient incubation time, low GLUT expression, degraded radiotracer.Confirm cell viability and density; optimize starvation and uptake times; use a positive control cell line; use fresh reagents.[6]
High Background Signal Insufficient washing, non-specific binding of tracer to plate or cells.Increase the number and volume of washes with ice-cold buffer; include a control with an inhibitor (e.g., Cytochalasin B) to determine and subtract non-specific uptake.[6][8]
Inconsistent Biological Response Variable cell culture conditions (passage number, confluency), reagent instability.Maintain consistent cell culture practices; prepare fresh reagents and stimulants (e.g., insulin) for each experiment.

Experimental Protocols & Methodologies

Protocol: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Adherent Cells

This protocol provides a general framework for measuring 3-OMG uptake in cell lines like 3T3-L1 adipocytes or L6 myotubes.[8]

Materials:

  • Differentiated cells (e.g., 3T3-L1 adipocytes) in 12-well or 24-well plates.

  • Serum-free DMEM with 0.25% BSA.

  • Krebs-Ringer Phosphate (KRP) buffer or PBS.

  • Stimulant: Insulin solution (e.g., 200 nM final concentration).[8]

  • Uptake Solution: KRP buffer containing radiolabeled 3-OMG (e.g., [¹⁴C]-3-OMG) and unlabeled 3-OMG.

  • Inhibitor (for non-specific uptake control): Cytochalasin B (e.g., 20 µM).[8]

  • Wash Buffer: Ice-cold PBS.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) or 0.4 M NaOH.[8]

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Serum Starvation: Wash differentiated cells twice with PBS. Incubate cells in serum-free DMEM (with 0.25% BSA) for a defined period (e.g., 16 hours) to lower basal glucose uptake.[8]

  • Pre-stimulation Wash: Gently wash cells twice with KRP buffer to remove starvation media.

  • Stimulation: Add KRP buffer with or without a stimulant (e.g., insulin) and incubate for the desired time (e.g., 20 minutes at 37°C) to induce GLUT translocation.[8]

  • Initiate Uptake: Remove the stimulation buffer and add the pre-warmed Uptake Solution containing radiolabeled 3-OMG. Incubate for a short, precise period (e.g., 5 minutes).[8] Note: This time is critical and must be optimized as 3-OMG equilibrates rapidly.[1][2]

  • Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells multiple times (e.g., 3-5 times) with ice-cold PBS.

  • Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular contents.[8]

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Normalization: In parallel plates or wells, determine the protein concentration (e.g., using a BCA assay) for each condition to normalize the radioactivity counts (Counts Per Minute, CPM) to the amount of protein per well.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for a typical radiolabeled 3-OMG uptake experiment.

Signaling Pathways & Data Interpretation

Insulin Signaling and GLUT4 Translocation

Insulin is a primary regulator of glucose uptake in tissues like muscle and fat. It acts by triggering the movement of GLUT4 transporters from intracellular vesicles to the plasma membrane.

Diagram: Insulin Signaling Pathway for Glucose Uptake

insulin_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor PI3K PI3K IR->PI3K activates GLUT4_pm GLUT4 Insulin Insulin Insulin->IR binds Akt Akt PI3K->Akt activates AS160 AS160 Akt->AS160 phosphorylates (inactivates) GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle inhibition lifted GLUT4_vesicle->GLUT4_pm Translocation

Caption: Simplified insulin signaling cascade leading to GLUT4 translocation.

This pathway is a key source of biological variability. The responsiveness of cells to insulin can be affected by culture conditions, reagent quality, and the overall metabolic state of the cells.[7]

Data Normalization

Normalizing uptake data is critical to account for well-to-well variations in cell number.[9][10] Without normalization, it is impossible to determine if a change in signal is due to a true biological effect or simply a difference in the number of cells.

Common Normalization Methods:

  • Total Protein Content: This is the most common method. After lysis, an aliquot of the cell lysate is used for a protein quantification assay (e.g., BCA or Bradford). The radioactivity (CPM) is then divided by the protein amount (e.g., mg of protein) to yield CPM/mg protein.[10]

  • DNA Content: Similar to protein content, total DNA can be quantified using fluorescent dyes. This can be more stable than protein, which can change with treatment.

  • Cell Counting: While possible, counting cells in parallel wells can be tedious and less accurate due to potential detachment during washes.

Several advanced statistical normalization methods, such as median scaling or quantile normalization, can also be applied during data analysis to reduce systematic bias between plates or experimental runs, though these are more common in large-scale 'omics' studies.[11][12][13]

References

Technical Support Center: Enhancing Reproducibility of 3-O-Methyl-D-glucose Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility and accuracy of 3-O-Methyl-D-glucose (3-OMG) assays.

Troubleshooting Guide

This guide addresses common issues encountered during 3-OMG uptake assays, offering potential causes and solutions in a structured question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal / High Non-Specific Binding 1. Inadequate washing to remove unbound radiolabeled 3-OMG. 2. Non-specific binding of the tracer to cell surfaces or plasticware. 3. Use of a radioligand concentration that is too high, leading to binding at low-affinity sites.1. Increase the number and duration of wash steps with ice-cold PBS or a suitable buffer.[1][2] 2. Pre-treat plates with a blocking agent like Bovine Serum Albumin (BSA) or use low-binding plates.[3] Include a high concentration of unlabeled D-glucose in non-specific binding control wells to occupy low-affinity sites.[1] 3. Reduce the concentration of the radiolabeled 3-OMG to a level at or below the Michaelis-Menten constant (Km) for the glucose transporter in your cell type.[1]
Low Signal or Low Signal-to-Noise Ratio 1. Suboptimal incubation time for 3-OMG uptake. 2. Low expression of glucose transporters (GLUTs) on the cell surface. 3. Insufficient cell number or low cell viability. 4. Degraded radiolabeled 3-OMG.1. Optimize the incubation time. Since 3-OMG equilibrates across the cell membrane, uptake is linear for only a short period.[4] Perform a time-course experiment to determine the optimal window. 2. For insulin-responsive cells, ensure proper serum starvation followed by insulin stimulation to promote GLUT4 translocation to the plasma membrane.[5][6] For other cell types, ensure they are in a metabolic state that favors glucose uptake. 3. Ensure a consistent and optimal cell density for your experiments. High confluency can lead to contact inhibition and reduced nutrient uptake.[7] 4. Use fresh or properly stored radiolabeled 3-OMG.
High Variability Between Replicates or Experiments 1. Inconsistent cell seeding density. 2. Variations in incubation times, especially the short uptake period. 3. Inconsistent washing technique. 4. Fluctuations in temperature during the assay.1. Implement a standardized cell seeding protocol and use an automated cell counter for accuracy.[7] 2. Use a multi-channel pipette and a precise timer for adding and removing the 3-OMG solution to ensure consistent incubation times across all wells. 3. Standardize the washing procedure, ensuring all wells are washed with the same volume and for the same duration. 4. Perform all incubation steps in a temperature-controlled environment.
Unexpected or Inconsistent Effects of Treatments (e.g., inhibitors, activators) 1. Inappropriate concentration of the treatment compound. 2. Incorrect timing of treatment relative to the 3-OMG uptake measurement. 3. Off-target effects of the compound.1. Perform a dose-response curve to determine the optimal concentration of your treatment compound. 2. Optimize the pre-incubation time with the treatment compound to ensure it has sufficient time to exert its effect before the 3-OMG uptake is measured. 3. Include appropriate controls to assess the specificity of the treatment's effect on glucose transport.

Frequently Asked Questions (FAQs)

Q1: Why is the timing of the uptake measurement so critical in a 3-O-Methyl-D-glucose assay?

A1: 3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable glucose analog that is transported into cells by glucose transporters (GLUTs) but is not phosphorylated and trapped intracellularly like 2-deoxyglucose (2-DG).[4] This means that 3-OMG will equilibrate across the cell membrane.[4] The initial rate of uptake is linear for only a short period, and measurements taken after equilibrium is reached will not accurately reflect the transport rate. Therefore, it is crucial to perform measurements quickly, within the linear range of uptake, to obtain reproducible and meaningful data.[4]

Q2: What is the purpose of serum starvation before conducting a 3-OMG assay, and how long should it be?

A2: Serum starvation is performed to reduce the basal level of glucose uptake and to increase the sensitivity of cells to subsequent stimulation, particularly with insulin.[5][6] Serum contains growth factors and insulin that can stimulate glucose transporter translocation to the plasma membrane, leading to a high basal uptake that can mask the effects of experimental treatments. The optimal duration of serum starvation can vary between cell types, but a common starting point is 2-4 hours in a serum-free medium.[5][8] For some cell lines, overnight starvation in a low-serum (e.g., 0.5% BSA) medium may be necessary, but prolonged starvation can also stress the cells.[9] It is recommended to optimize the starvation period for your specific cell line.

Q3: How can I confirm that the 3-OMG uptake I am measuring is specifically through glucose transporters?

A3: To confirm GLUT-mediated uptake, you can perform competition or inhibition assays.

  • Competition Assay: Pre-incubate the cells with a high concentration of unlabeled D-glucose (e.g., 10-20 mM) before adding the radiolabeled 3-OMG. A significant reduction in 3-OMG uptake in the presence of excess D-glucose indicates competition for the same transporters.[10]

  • Inhibition Assay: Use known GLUT inhibitors, such as Cytochalasin B or Phloretin. A significant decrease in 3-OMG uptake in the presence of these inhibitors provides evidence for GLUT-dependent transport.[10]

Q4: What are the key differences between using 3-O-Methyl-D-glucose and 2-deoxy-D-glucose for uptake assays?

A4: The primary difference lies in their intracellular fate. 2-deoxy-D-glucose (2-DG) is transported into the cell and phosphorylated by hexokinase to 2-deoxy-glucose-6-phosphate. This phosphorylated form cannot be further metabolized and is trapped inside the cell. In contrast, 3-OMG is transported into the cell but is not a substrate for hexokinase and therefore is not phosphorylated or metabolized.[4] This means 3-OMG equilibrates across the cell membrane, while 2-DG accumulates intracellularly.[4] Assays with 3-OMG measure the rate of transport more directly but require very short incubation times. Assays with 2-DG are often easier to perform due to the accumulation of the tracer but reflect both transport and phosphorylation.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for 3-O-Methyl-D-glucose assays. These values can serve as a starting point for experimental design and optimization.

Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Various Cell Types

Cell TypeK_m (mM)V_max (nmol/min/mg protein)Reference(s)
Isolated Rat Adipocytes (with insulin)2.66 - 6.10Not specified[11]
Isolated Rat Adipocytes (without insulin)4.09 - 5.41Not specified[11]
Isolated Rat Hepatocytes16.8 - 18.178.8 - 86.2 (mmol/litre of cell water per min)[12]
Newborn Pig Red Blood Cells15.2 - 18.2Not specified[13]

Table 2: Typical Reagent Concentrations for a Radiolabeled 3-O-Methyl-D-glucose Uptake Assay

ReagentTypical ConcentrationPurposeReference(s)
Radiolabeled 3-OMG ([¹⁴C] or [³H])0.1 - 1.0 µCi/mLTracer for uptake measurement[14]
Unlabeled 3-OMG0.1 - 1.0 mMTo achieve desired specific activity[14]
Insulin (for stimulation)100 nMTo stimulate GLUT4 translocation[5][6]
Unlabeled D-glucose (for competition)10 - 20 mMTo block specific GLUT-mediated uptake[10]
Cytochalasin B (inhibitor)10 - 20 µMTo inhibit GLUT-mediated transport[10]

Experimental Protocols

Detailed Methodology for a Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Adherent Cells

  • Cell Seeding: Seed cells in 12- or 24-well plates at a density that will result in 80-90% confluency on the day of the assay.

  • Serum Starvation: On the day of the assay, wash the cells twice with warm, serum-free medium. Then, incubate the cells in serum-free or low-serum (e.g., 0.5% BSA) medium for 2-4 hours at 37°C to lower basal glucose uptake.[5][6][9]

  • Pre-incubation with Treatments: Following starvation, wash the cells once with a suitable assay buffer (e.g., Krebs-Ringer-Phosphate buffer). Add the assay buffer containing your treatment compounds (e.g., inhibitors, activators) or vehicle control and incubate for the desired duration (e.g., 30 minutes).

  • Insulin Stimulation (if applicable): For insulin-stimulated uptake, add 100 nM insulin to the appropriate wells and incubate for 20-30 minutes at 37°C.[5]

  • Initiate Uptake: Remove the pre-incubation solution and add the uptake solution containing radiolabeled 3-OMG (e.g., 0.5 µCi/mL [¹⁴C]3-OMG) and unlabeled 3-OMG to the desired final concentration. Incubate for a short, predetermined time (e.g., 1-5 minutes) at room temperature or 37°C. This step is critical and should be timed precisely.

  • Terminate Uptake: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS. The cold temperature will halt the transport process.

  • Cell Lysis: Add a lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH) to each well and incubate for at least 20 minutes at room temperature to ensure complete cell lysis.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Normalization: To account for variations in cell number, perform a protein assay (e.g., BCA assay) on a parallel set of wells and normalize the radioactivity counts to the protein concentration (e.g., cpm/µg protein).

Signaling Pathways and Experimental Workflows

Diagram 1: Insulin-Stimulated Glucose Uptake via the PI3K/Akt Pathway

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt AS160 AS160 Akt->AS160 inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Diagram 2: AMPK-Mediated Glucose Uptake Pathway

AMPK_Signaling Exercise Exercise / Energy Stress AMP_ATP_ratio Increased AMP:ATP Ratio Exercise->AMP_ATP_ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 AMPK AMPK LKB1->AMPK activates AS160_p AS160 Phosphorylation AMPK->AS160_p GLUT4_translocation GLUT4 Translocation to Plasma Membrane AS160_p->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: AMPK activation pathway promoting insulin-independent glucose uptake.

Diagram 3: General Workflow for a 3-O-Methyl-D-glucose Uptake Assay

Assay_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells serum_starve Serum Starve Cells (2-4 hours) seed_cells->serum_starve pre_incubate Pre-incubate with Treatment/Vehicle serum_starve->pre_incubate add_3omg Add Radiolabeled 3-O-Methyl-D-glucose pre_incubate->add_3omg incubate Incubate (1-5 minutes) add_3omg->incubate stop_wash Stop Uptake & Wash (Ice-cold PBS) incubate->stop_wash lyse_cells Lyse Cells stop_wash->lyse_cells scintillation Scintillation Counting lyse_cells->scintillation analyze Analyze Data (Normalize to protein) scintillation->analyze end End analyze->end

Caption: A typical experimental workflow for a 3-O-Methyl-D-glucose uptake assay.

References

Technical Support Center: In Vivo Applications of 3-O-Methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-O-Methyl-D-glucose (3-OMG) in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions to address common challenges and ensure the successful implementation of your studies.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What is 3-O-Methyl-D-glucose and why is it used in vivo?

A1: 3-O-Methyl-D-glucose (3-OMG) is a synthetic analog of D-glucose. A key feature of 3-OMG is that it is transported into cells by the same glucose transporters (GLUTs) as D-glucose but is generally not metabolized (phosphorylated by hexokinase) once inside the cell.[1][2][3] This property makes it an invaluable tool for studying glucose transport kinetics independently of glucose metabolism.[1] It is frequently used to assess glucose absorption, transport across the blood-brain barrier, and as a potential contrast agent for imaging studies.[2][3]

Q2: How should I prepare and store 3-OMG for in vivo experiments?

A2: 3-O-Methyl-D-glucose is typically a powder that is soluble in water. For in vivo administration, it should be dissolved in a sterile, isotonic solution such as 0.9% saline. The solution should be filtered through a 0.22 µm filter to ensure sterility before injection. Stock solutions can be prepared, but for long-term storage, it is recommended to store the powder at -20°C.[4] Always refer to the manufacturer's instructions for specific storage conditions.

Metabolism and Stability

Q3: Is 3-OMG completely metabolically inert in vivo?

A3: While 3-OMG is largely considered non-metabolizable, some studies have shown minimal metabolic conversion. In rats, after intravenous administration, 97-100% of the radioactivity in the brain and over 99% in plasma was recovered as unmetabolized [14C]methylglucose.[2][5] However, small amounts of acidic products were detected in the brain (1-3%), heart (3-6%), and liver (4-7%).[2][5] For most applications, this low level of metabolism does not significantly impact the interpretation of glucose transport studies.

Q4: Does the metabolic stability of 3-OMG vary between tissues?

A4: Yes, there is some evidence of tissue-specific differences in the minimal metabolism of 3-OMG. As noted, the liver and heart show slightly higher percentages of metabolic conversion to acidic products compared to the brain.[2][5] Researchers should be aware of these minor differences when comparing glucose transport across different organs.

Experimental Design and Interpretation

Q5: Can 3-OMG be used to directly measure glucose uptake rates?

A5: 3-OMG is an excellent tool for estimating glucose transport rates. However, it's important to note that 3-OMG may have a lower affinity for glucose transporters compared to D-glucose itself.[6] This could potentially lead to an underestimation of the maximal glucose transport capacity.[6][7] Despite this, studies have shown that the relative absorption rate of 3-OMG is not significantly different from that of D-glucose in certain in vivo models, suggesting it provides a reasonable estimate.[6]

Q6: Does 3-OMG interfere with normal glucose metabolism or insulin signaling?

A6: At high concentrations (30-80 mM), 3-O-methyl-D-glucose has been shown to inhibit glucose-induced insulin release from pancreatic islets.[8] This effect is thought to be partly due to the inhibition of glucose phosphorylation.[8] Therefore, when conducting studies on glucose homeostasis or insulin action, it is crucial to consider the potential confounding effects of high 3-OMG concentrations.

Q7: Are there any known toxic effects of 3-OMG in vivo?

A7: 3-O-Methyl-D-glucose is generally considered non-toxic.[9] Studies in rats have shown no apparent behavioral effects even at high doses (up to 2 g/kg).[10] In fact, 3-OMG has been shown to reduce the toxicity of the diabetogenic agent streptozotocin.[9] However, comprehensive toxicity studies for very high doses or long-term infusions, such as those that might be used in certain imaging modalities, are not widely available.[3]

Troubleshooting Guides

Unexpected Results

Problem 1: I am observing lower than expected 3-OMG uptake in my tissue of interest.

  • Possible Cause 1: Competition with endogenous glucose. High circulating levels of endogenous glucose will compete with 3-OMG for transport through GLUTs.

    • Troubleshooting Step: To standardize conditions, it is advisable to fast animals for 4-6 hours before the experiment to lower and normalize blood glucose levels.[11]

  • Possible Cause 2: Lower affinity of 3-OMG for transporters. The affinity of 3-OMG for GLUTs can be lower than that of D-glucose.[6]

    • Troubleshooting Step: When comparing results to studies using radiolabeled D-glucose, be aware that absolute uptake values may differ. Focus on relative changes in transport under different experimental conditions.

  • Possible Cause 3: Saturation of transporters. The administered dose of 3-OMG may be high enough to saturate the available glucose transporters, preventing a linear dose-response in uptake.

    • Troubleshooting Step: Perform a dose-response study to determine the optimal concentration of 3-OMG that is within the linear range of transport for your specific model and tissue.

Problem 2: My in vivo results show high variability between animals.

  • Possible Cause 1: Inconsistent administration. Intravenous or intraperitoneal injections can be variable if not performed consistently.

    • Troubleshooting Step: Ensure precise and consistent injection technique. For intravenous injections, confirm proper placement within the vein. For intraperitoneal injections, ensure the dose is delivered into the peritoneal cavity and not into subcutaneous tissue or an organ.

  • Possible Cause 2: Variable physiological state. Factors such as stress, anesthesia depth, and body temperature can influence blood flow and metabolism, affecting tracer distribution.

    • Troubleshooting Step: Acclimatize animals to handling and experimental procedures to minimize stress. Maintain consistent anesthesia and monitor body temperature throughout the experiment, using a heating pad if necessary.[11]

  • Possible Cause 3: Inaccurate sample collection and processing. Timing of blood or tissue collection is critical for kinetic studies.

    • Troubleshooting Step: Adhere to a strict and consistent timeline for sample collection post-injection. Process blood samples promptly (e.g., centrifuge within 30 minutes) to separate plasma and prevent cellular metabolism of other substances.[12]

Technical Issues

Problem 3: I am having difficulty detecting and quantifying 3-OMG in plasma/tissue samples.

  • Possible Cause 1: Insufficiently sensitive analytical method.

    • Troubleshooting Step: A robust and sensitive analytical method is required. Gas chromatography-mass spectrometry (GC/MS) has been successfully used for the quantitative analysis of 3-OMG in human plasma with high precision.[1] This method allows for the simultaneous measurement of 3-OMG and isotopically labeled glucose.

  • Possible Cause 2: Sample degradation.

    • Troubleshooting Step: Store plasma and tissue homogenates at -80°C until analysis to prevent any potential degradation.

Data Presentation

Metabolic Stability of [14C]3-O-Methyl-D-glucose in Rats (60 min post-injection)
TissueUnmetabolized 3-OMG (%)Acidic Metabolites (%)
Brain97 - 100%1 - 3%
Heart>90%3 - 6%
Liver>90%4 - 7%
Plasma>99%<1%

Data synthesized from Kadekaro et al., 1990.[2][5]

Transport Kinetics of 3-O-Methyl-D-glucose in Isolated Rat Hepatocytes
Transport ConditionVmax (mmol/L of cell water per min)Km (mM)
Exchange Entry86.2 ± 9.718.1 ± 5.9
Exchange Exit78.8 ± 5.317.6 ± 3.5
Zero Trans Exit84.1 ± 8.416.8 ± 4.6

Data from Craik & Elliot, 1979.[13]

Experimental Protocols

Protocol 1: In Vivo Assessment of Intestinal 3-OMG Absorption in Mice

This protocol is adapted from general procedures for glucose tolerance tests.[12]

  • Animal Preparation:

    • Use age- and weight-matched mice (e.g., C57BL/6).

    • Fast the mice for 6 hours prior to the experiment, with free access to water.

    • Weigh each mouse immediately before the experiment to calculate the precise dosage.

  • Preparation of 3-OMG Solution:

    • Prepare a 100 mg/mL solution of 3-O-Methyl-D-glucose in sterile 0.9% saline.

    • Ensure the solution is at room temperature before administration.

  • Administration:

    • Administer the 3-OMG solution via oral gavage at a dose of 1 g/kg body weight.

    • Start a timer immediately after administration.

  • Blood Sampling:

    • Collect a baseline blood sample (~20 µL) from the tail vein just before gavage (t=0).

    • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-administration.

    • Collect blood into heparinized capillary tubes and place on ice.

  • Sample Processing and Analysis:

    • Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of 3-OMG in the plasma using a validated method such as GC/MS.[1]

  • Data Analysis:

    • Plot the plasma concentration of 3-OMG against time for each animal.

    • Calculate the area under the curve (AUC) to determine the total absorption.

    • The peak concentration (Cmax) and time to peak concentration (Tmax) can also be determined.

Protocol 2: In Vivo Imaging of Radiolabeled 3-OMG Uptake using PET

This protocol is a hypothetical adaptation based on standard procedures for PET imaging with other glucose analogs like [¹⁸F]FDG.[11]

  • Radiolabeling:

    • Synthesize radiolabeled 3-OMG (e.g., with ¹⁸F or ¹¹C) following established radiochemistry procedures. The final product must be sterile and suitable for injection.

  • Animal Preparation:

    • Use tumor-bearing mice (e.g., subcutaneous xenograft model).

    • Fast the mice for 4-6 hours to reduce background blood glucose.

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Maintain anesthesia throughout the procedure.

    • Keep the animal on a heating pad to maintain body temperature (37°C).

  • Tracer Administration:

    • Administer a bolus injection of radiolabeled 3-OMG (e.g., 3.7-7.4 MBq or 100-200 µCi) via the tail vein.

    • Record the exact injected dose and the time of injection.

  • Uptake Period:

    • Allow the tracer to distribute for a specific period, typically 60 minutes. This allows for uptake into tissues of interest.

  • PET/CT Imaging:

    • Position the anesthetized mouse in the PET/CT scanner.

    • Perform a CT scan for anatomical localization and attenuation correction.

    • Acquire PET data for a set duration (e.g., 10-20 minutes).

  • Image Analysis:

    • Reconstruct and co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs (e.g., brain, heart, muscle) using the CT images for anatomical guidance.

    • Quantify the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g). This allows for comparison of tracer uptake between different tissues and experimental groups.

Visualizations

G cluster_blood Bloodstream cluster_cell Cell Glucose D-Glucose GLUT GLUT Transporter Glucose->GLUT Transport OMG 3-O-Methyl-D-glucose (3-OMG) OMG->GLUT Transport (Competitive) Glucose_in D-Glucose GLUT->Glucose_in OMG_in 3-O-Methyl-D-glucose (3-OMG) GLUT->OMG_in Hexokinase Hexokinase Glucose_in->Hexokinase Phosphorylation OMG_in->Hexokinase NOT Phosphorylated G6P Glucose-6-Phosphate (Metabolism) Hexokinase->G6P

Caption: Competitive transport and differential metabolism of D-Glucose and 3-OMG.

G cluster_pancreas Pancreatic B-Cell Glucose High D-Glucose Metabolism Glycolysis & ATP Production Glucose->Metabolism OMG High 3-OMG OMG->Metabolism Inhibits (via competition/ HK inhibition) K_channel KATP Channel Closure Metabolism->K_channel Membrane_depol Membrane Depolarization K_channel->Membrane_depol Ca_channel Ca2+ Channel Opening Membrane_depol->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_release Insulin Release Ca_influx->Insulin_release

Caption: High concentrations of 3-OMG can inhibit glucose-stimulated insulin secretion.

G A 1. Animal Preparation (Fasting, Anesthesia) B 2. Radiolabeled 3-OMG Administration (i.v.) A->B C 3. Uptake Period (e.g., 60 min) B->C D 4. PET/CT Imaging C->D E 5. Image Reconstruction & Co-registration D->E F 6. ROI Analysis (%ID/g Calculation) E->F

Caption: Experimental workflow for in vivo PET imaging with radiolabeled 3-OMG.

References

Technical Support Center: 3-O-Methyl-D-glucose (3-OMG) in Primary Cell Cultures vs. Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 3-O-Methyl-D-glucose (3-OMG) in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when working with primary cells and immortalized cell lines.

Introduction to 3-O-Methyl-D-glucose (3-OMG)

3-O-Methyl-D-glucose is a non-metabolizable analog of D-glucose. It is recognized and transported into cells by glucose transporters (GLUTs) but is not phosphorylated by hexokinase, the first enzymatic step in glycolysis. This characteristic allows for the specific measurement of glucose transport rates without the confounding effects of downstream metabolic processes.

Key Differences Between Primary Cells and Cell Lines in Glucose Metabolism

Understanding the inherent metabolic differences between primary cells and cell lines is crucial for designing and interpreting 3-OMG uptake experiments.

  • Primary Cells: These cells are isolated directly from tissues and have a finite lifespan in culture. Their metabolism often closely reflects the in vivo state, typically characterized by lower rates of glucose consumption and lactate production.

  • Cell Lines: Immortalized cell lines, particularly those derived from tumors, often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect. This results in significantly higher rates of glucose uptake and lactate production compared to their primary counterparts. These differences are often linked to altered expression of glucose transporters and dysregulated signaling pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significantly higher 3-OMG uptake in my cancer cell line compared to the primary cells from the same tissue of origin?

A1: This is an expected observation for many cancer cell lines. The underlying reasons include:

  • Overexpression of Glucose Transporters: Many cancer cell lines upregulate the expression of GLUTs, particularly GLUT1, to meet their high energy demands.

  • Altered Signaling Pathways: Constitutive activation of growth factor signaling pathways, such as the PI3K/Akt pathway, is common in cancer cells. This can lead to increased translocation of GLUTs to the cell surface, thereby enhancing glucose uptake capacity.

Q2: Can 3-OMG be toxic to my cells?

A2: 3-OMG is generally considered non-toxic at the concentrations typically used in glucose uptake assays. However, at very high concentrations or with prolonged exposure, it could potentially have indirect effects. It is always good practice to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the optimal non-toxic concentration range for your specific cell type and experimental duration.

Q3: What is the optimal concentration and incubation time for a 3-OMG uptake assay?

A3: The optimal conditions are cell-type dependent. For initial experiments, a 3-OMG concentration range of 50-200 µM is a good starting point. Since 3-OMG transport reaches equilibrium, it is crucial to measure uptake during the linear phase. This often requires short incubation times, typically ranging from 1 to 15 minutes. A time-course experiment is recommended to determine the linear range for your specific cells.

Q4: Should I serum-starve my cells before a 3-OMG uptake assay?

A4: Serum starvation is a common practice, especially when investigating insulin-stimulated glucose uptake. Removing serum for a few hours to overnight can reduce basal glucose transport and enhance the response to insulin. However, prolonged serum starvation can also induce stress and alter metabolic pathways, so the starvation period should be optimized for your cell type.

Troubleshooting Guides

Issue 1: Low or No Detectable 3-OMG Uptake Signal
Possible Cause Troubleshooting Steps
Low GLUT Transporter Expression * Confirm GLUT expression in your cells via Western blot or qPCR. * Consider using a different cell type with higher known GLUT expression for positive controls. * For some cell types, differentiation can alter GLUT expression patterns.
Suboptimal Assay Conditions * Optimize 3-OMG concentration and incubation time. Perform a dose-response and time-course experiment. * Ensure the assay buffer is at the correct pH and temperature.
Inefficient Washing Steps * Wash cells rapidly with ice-cold stop buffer (e.g., PBS with a GLUT inhibitor like phloretin) to halt transport and remove extracellular 3-OMG. * Ensure complete removal of the washing buffer before cell lysis.
Cell Health and Confluency * Ensure cells are healthy and in the logarithmic growth phase. * Cell confluency can affect gene expression and metabolism; aim for consistent confluency (e.g., 70-80%) across experiments.[1][2][3][4]
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Numbers * Ensure accurate cell counting and seeding. * Normalize 3-OMG uptake to protein concentration in each well.
Variable Incubation Times * Use a multi-channel pipette for simultaneous addition of 3-OMG and stop buffer to ensure consistent timing.
Edge Effects in Multi-well Plates * Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. * Fill the outer wells with sterile water or PBS to maintain humidity.
High Cell Passage Number * Use cells with a low and consistent passage number, as high passage numbers can lead to phenotypic and genotypic drift, affecting metabolic and signaling pathways.[2][5][6][7][8]

Quantitative Data Summary

The following table provides a comparative overview of glucose transporter expression and 3-OMG uptake kinetics. Note that these are representative values and can vary significantly between cell types and experimental conditions.

Parameter Primary Cells (e.g., Rat Hepatocytes) Immortalized Cell Lines (e.g., HepG2) Key Considerations
Predominant GLUT Isoforms GLUT2, GLUT1GLUT1Expression profiles can change in culture. Primary rat adipocytes show an increase in GLUT1 and a decrease in GLUT4 over time in culture.[9]
3-OMG Transport Vmax ~80 mmol/L cell water/min[10]Generally higher than primary cells due to increased GLUT expression.Vmax reflects the maximum transport rate.
3-OMG Transport Km ~17 mM[10]Can be variable depending on the predominant GLUT isoform.Km reflects the substrate concentration at half-maximal transport rate.

Experimental Protocols

Protocol 1: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Adherent Cells

This protocol is a general guideline and should be optimized for your specific cell type.

Materials:

  • Adherent cells cultured in multi-well plates (e.g., 24-well)

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

  • [³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Stop buffer (ice-cold PBS with 0.2 mM phloretin)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Serum Starvation (Optional): If studying insulin stimulation, replace the culture medium with serum-free medium and incubate for 3-16 hours.

  • Washing: Gently wash the cells twice with warm KRH buffer.

  • Pre-incubation: Add 500 µL of KRH buffer to each well and incubate at 37°C for 30 minutes.

  • Initiate Uptake: Remove the pre-incubation buffer and add 500 µL of KRH buffer containing the desired concentration of radiolabeled 3-OMG. For non-specific uptake control wells, also add a high concentration of unlabeled D-glucose (e.g., 100-fold excess).

  • Incubation: Incubate for the predetermined optimal time (e.g., 1-15 minutes) at 37°C.

  • Stop Uptake: Aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold stop buffer.

  • Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate at room temperature for 30 minutes with gentle shaking.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Normalization: Determine the protein concentration of the lysate from parallel wells to normalize the radioactivity counts.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Glucose Uptake Signaling Pathway

G Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 at Plasma Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose/3-OMG Uptake GLUT4_membrane->Glucose_uptake Facilitates G start Start: Seed Cells culture Culture to Desired Confluency start->culture starve Serum Starve (Optional) culture->starve wash Wash with Assay Buffer starve->wash preincubate Pre-incubate in Assay Buffer wash->preincubate add_3omg Add Radiolabeled 3-OMG preincubate->add_3omg incubate Incubate (Linear Phase) add_3omg->incubate stop Stop Uptake & Wash with Cold Buffer incubate->stop lyse Lyse Cells stop->lyse quantify Quantify Radioactivity & Normalize to Protein lyse->quantify end End: Analyze Data quantify->end G start Low 3-OMG Signal check_glut Check GLUT Expression (Western/qPCR) start->check_glut Is GLUT expression a factor? optimize_assay Optimize Assay (Time/Concentration) start->optimize_assay Are assay conditions optimal? check_cells Assess Cell Health & Confluency start->check_cells Are cells healthy and at correct confluency? check_protocol Review Protocol (Washing/Timing) start->check_protocol Is the protocol being followed correctly? low_glut Low GLUT Expression check_glut->low_glut Yes check_glut->optimize_assay No solution1 Consider different cell type or stimulation low_glut->solution1 suboptimal_assay Suboptimal Conditions optimize_assay->suboptimal_assay No optimize_assay->check_cells Yes solution2 Perform time-course & dose-response suboptimal_assay->solution2 unhealthy_cells Unhealthy/Overconfluent Cells check_cells->unhealthy_cells No check_cells->check_protocol Yes solution3 Culture new batch of cells, ensure consistency unhealthy_cells->solution3 protocol_error Protocol Error check_protocol->protocol_error No solution4 Ensure rapid, cold washes & precise timing protocol_error->solution4

References

correcting for lower transporter affinity of 3-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3-O-methyl-D-glucose (3-OMG) in glucose transport studies. This guide provides troubleshooting advice, experimental protocols, and technical data to help researchers address common challenges, particularly those related to the lower transporter affinity of 3-OMG compared to D-glucose.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my glucose uptake signal significantly lower with 3-O-methyl-D-glucose (3-OMG) compared to D-glucose or 2-deoxy-D-glucose (2-DG)?

A1: This is an expected observation and is primarily due to the different affinities (represented by the Michaelis-Menten constant, Kₘ) of glucose transporters (GLUTs) for these substrates. 3-OMG generally has a higher Kₘ value—and therefore lower affinity—for GLUTs than D-glucose.[1][2][3] A lower affinity means that a higher concentration of 3-OMG is required to achieve the same transport rate as D-glucose. Unlike 2-DG, 3-OMG is not phosphorylated and trapped intracellularly, meaning it can be transported back out of the cell.[4] This bidirectional transport can also contribute to a lower net accumulation and signal.

Q2: How do I correct for the lower affinity of 3-OMG? How do I determine the optimal concentration for my experiment?

A2: To compensate for lower affinity, you must use a higher concentration of 3-OMG than you would for D-glucose to approach transporter saturation. The optimal concentration depends on the specific GLUT isoforms expressed in your cell type.

  • Consult Kinetic Data: Refer to the Kₘ values for 3-OMG with the specific transporters you are studying (see Table 1). A common starting point is to use a concentration at or above the Kₘ. For GLUT4, with a Kₘ of approximately 7-9 mM, a concentration in the 10-20 mM range might be appropriate. For GLUT1, with a higher Kₘ of ~20 mM, a concentration of 20-40 mM may be necessary.[1]

  • Perform a Dose-Response Curve: The most reliable method is to empirically determine the optimal concentration. Perform a glucose uptake assay with a range of 3-OMG concentrations (e.g., 1, 5, 10, 20, 40, 50 mM) to identify the concentration that gives a robust and saturable signal in your specific experimental system.

Q3: My signal-to-noise ratio is poor. How can I reduce background and increase the specific signal in my 3-OMG uptake assay?

A3: A poor signal-to-noise ratio can be addressed by optimizing several steps in the protocol:

  • Increase Specific Activity: If using radiolabeled 3-OMG, ensure the specific activity (Ci/mmol) of your stock is high. You can decrease the concentration of "cold" (unlabeled) 3-OMG to increase the proportion of the radiolabeled tracer, but be mindful that this will lower the total substrate concentration.

  • Optimize Incubation Time: Because 3-OMG is not trapped intracellularly, it will reach equilibrium.[4] Your measurement must be taken during the initial linear phase of uptake. Perform a time-course experiment (e.g., measuring uptake at 1, 2, 5, 10, and 20 minutes) to identify the time window where uptake is linear.

  • Thorough Washing: Non-specific signal often comes from residual extracellular tracer. Wash the cells rapidly and thoroughly with ice-cold phosphate-buffered saline (PBS) or a stop buffer (e.g., PBS with 20 µM cytochalasin B) immediately after incubation. Perform at least 2-3 washes.

  • Proper Controls: Always include a negative control where uptake is inhibited. This can be done by pre-incubating cells with a known GLUT inhibitor like cytochalasin B (10-20 µM) or by performing a competitive inhibition assay with a high concentration of non-labeled D-glucose (e.g., 50-100 mM).[5]

Quantitative Data: Transporter Affinity

The affinity of a transporter for its substrate is inversely related to its Kₘ value; a lower Kₘ indicates a higher affinity. The table below summarizes the approximate Kₘ values for 3-OMG and D-glucose for the common glucose transporters GLUT1 and GLUT4.

TransporterSubstrateApprox. Kₘ (mM)Cell System / Notes
GLUT1 3-O-Methyl-D-Glucose 20 - 26 mM3T3-L1 cells, Xenopus oocytes[1][6]
D-Glucose 3 - 17 mMVaries by system; generally higher affinity than for 3-OMG.[7][8]
GLUT4 3-O-Methyl-D-Glucose 4 - 7 mM3T3-L1 cells, Xenopus oocytes[1][6]
D-Glucose ~5 mMSimilar affinity to 3-OMG.[2][9]

Visualizations: Pathways and Protocols

Logical Diagram: Competitive Transport Kinetics

This diagram illustrates the principle of Michaelis-Menten kinetics for glucose transporters. Both D-glucose and 3-OMG compete for the same binding site on the GLUT transporter. Due to its lower affinity (higher Kₘ), a higher concentration of 3-OMG is needed to achieve a transport rate (V) comparable to that of D-glucose.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space D_Glucose D-Glucose (High Affinity, Low Km) GLUT GLUT Transporter D_Glucose->GLUT Binds Efficiently OMG 3-O-Methyl-D-Glucose (Lower Affinity, Higher Km) OMG->GLUT Binds Less Efficiently (Requires Higher Concentration) Transported_Glucose Transported D-Glucose GLUT->Transported_Glucose Transport Transported_OMG Transported 3-OMG GLUT->Transported_OMG Transport

Caption: Competitive binding of glucose analogs to a GLUT transporter.

Workflow: Radiolabeled 3-OMG Uptake Assay

This workflow outlines the key steps for a typical glucose uptake assay using radiolabeled ([³H] or [¹⁴C]) 3-O-methyl-D-glucose.

G A 1. Cell Seeding & Culture (e.g., 3T3-L1 Adipocytes) B 2. Serum & Glucose Starvation (e.g., 2-4h in Krebs-Ringer buffer) A->B C 3. Pre-treatment (Optional) (e.g., Insulin 100 nM for 30 min) B->C D 4. Initiate Uptake Add Radiolabeled 3-OMG Cocktail C->D E 5. Incubate (Linear phase, e.g., 5 min at 37°C) D->E F 6. Terminate Transport Rapid wash with ice-cold Stop Buffer E->F G 7. Cell Lysis (e.g., 0.1% SDS or 0.1N NaOH) F->G H 8. Scintillation Counting Measure intracellular radioactivity (CPM) G->H I 9. Data Normalization (e.g., to total protein content) H->I

Caption: Standard workflow for a radiolabeled 3-OMG uptake assay.

Signaling Pathway: Insulin-Stimulated GLUT4 Translocation

Insulin binding to its receptor triggers a signaling cascade that results in the translocation of GLUT4-containing vesicles to the plasma membrane, a key mechanism for increasing glucose uptake in muscle and adipose tissue.[1][2][7][10]

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Phosphorylation IR->IRS Tyr Kinase Activity PI3K PI3-Kinase Activation IRS->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt Activation PIP3->Akt AS160 AS160 Phosphorylation Akt->AS160 Translocation Translocation & Fusion AS160->Translocation Relieves Inhibition GSV GLUT4 Storage Vesicle (GSV) GSV->Translocation Membrane Increased GLUT4 at Plasma Membrane Translocation->Membrane

References

Technical Support Center: 3-O-methyl-D-glucose (3-OMG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-O-methyl-D-glucose (3-OMG). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing 3-OMG for studying glucose transport and metabolism. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-methyl-D-glucose (3-OMG) and why is it used in research?

A1: 3-O-methyl-D-glucose is a synthetic analog of D-glucose. It is widely used as a tool in biomedical research to study glucose transport across cell membranes.[1][2] Its utility stems from the fact that it is recognized and transported by the same glucose transporter proteins (GLUTs) as D-glucose but is generally considered to be non-metabolizable or only minimally metabolized by cells.[1][2][3] This characteristic allows researchers to measure glucose transport rates independently of downstream metabolic processes like glycolysis.

Q2: Is 3-O-methyl-D-glucose completely non-metabolizable?

A2: While 3-OMG is largely resistant to metabolism, studies have shown evidence of minor metabolic conversion. In vivo studies in rats have demonstrated that while the vast majority of [14C]methylglucose remains unmetabolized, small amounts of acidic products can be detected in various tissues.[3][4] For instance, after 60 minutes of administration, the percentage of metabolized 3-OMG was found to be 1-3% in the brain, 3-6% in the heart, and 4-7% in the liver.[3][4] However, it is not phosphorylated by brain homogenates under conditions that extensively convert glucose.[3][4]

Q3: Can 3-O-methyl-D-glucose be phosphorylated by hexokinase?

A3: 3-O-methyl-D-glucose is not phosphorylated by hexokinase under normal physiological conditions, which is a key feature for its use in transport assays.[2] However, some studies have noted that commercial preparations of yeast hexokinase can convert 3-OMG to acidic products, but only when the enzyme is present in very large amounts.[3][4]

Q4: How does 3-O-methyl-D-glucose affect insulin secretion?

A4: At high concentrations (30-80 mM), 3-O-methyl-D-glucose can inhibit glucose-induced insulin release from pancreatic islets.[5] This inhibition is rapid, sustained, and not easily reversible. The inhibitory effect is more pronounced at lower glucose concentrations.[5] It is thought that 3-OMG adversely affects the metabolism and insulinotropic action of D-glucose.[5]

Troubleshooting Guides

Issue 1: High background or non-specific signal in 3-OMG uptake assays.

  • Possible Cause: Incomplete washing of cells, leading to residual extracellular radiolabeled 3-OMG.

  • Troubleshooting Step:

    • Increase the number and volume of washes with ice-cold phosphate-buffered saline (PBS) after the uptake incubation.

    • Ensure rapid and thorough aspiration of the washing buffer between steps.

    • Consider using a stop solution containing a high concentration of non-labeled D-glucose to competitively inhibit any further uptake during the washing steps.

  • Possible Cause: Non-specific binding of 3-OMG to the cell surface or culture plates.

  • Troubleshooting Step:

    • Pre-treat the culture plates with a blocking agent such as bovine serum albumin (BSA).

    • Include a control group with a known inhibitor of glucose transport (e.g., cytochalasin B or phloretin) to determine the level of non-specific binding.

Issue 2: Low or no detectable 3-OMG uptake in cells.

  • Possible Cause: Low expression or activity of glucose transporters in the cell line being used.

  • Troubleshooting Step:

    • Confirm the expression of relevant GLUT transporters (e.g., GLUT1, GLUT4) in your cell line using techniques like Western blotting or qPCR.

    • Use a positive control cell line known to have high glucose uptake (e.g., adipocytes, muscle cells).

    • If studying insulin-sensitive glucose transport (GLUT4), ensure that cells are properly stimulated with insulin prior to the uptake assay.

  • Possible Cause: Suboptimal assay conditions.

  • Troubleshooting Step:

    • Optimize the incubation time and concentration of 3-OMG. Since 3-OMG is not trapped intracellularly, uptake will reach equilibrium. Shorter incubation times may be necessary to measure initial transport rates.[6]

    • Ensure the incubation temperature is appropriate (typically 37°C for active transport).

Issue 3: Inconsistent or highly variable results between replicates.

  • Possible Cause: Inconsistent cell seeding density or cell health.

  • Troubleshooting Step:

    • Ensure uniform cell seeding in all wells and allow sufficient time for cells to adhere and reach the desired confluency.

    • Perform a cell viability assay (e.g., trypan blue exclusion) to confirm that cells are healthy and not stressed.

  • Possible Cause: Pipetting errors or variations in incubation times.

  • Troubleshooting Step:

    • Use calibrated pipettes and be meticulous with pipetting techniques.

    • Stagger the addition of 3-OMG and the washing steps to ensure consistent incubation times for all wells.

Quantitative Data Summary

TissueUnmetabolized 3-O-methyl-D-glucose (%)Metabolized 3-O-methyl-D-glucose (Acidic Products, %)
Brain97-100%[3][4]1-3%[3][4]
Heart>90%[3][4]3-6%[3][4]
Liver>90%[3][4]4-7%[3][4]
Plasma>99%[3][4]<1%

Experimental Protocols

Protocol 1: Radiolabeled 3-O-methyl-D-glucose Uptake Assay in Adherent Cells

  • Cell Culture: Plate cells in a 24-well plate and grow to 80-90% confluency.

  • Serum Starvation: For studies involving insulin stimulation, starve cells in serum-free medium for 3-4 hours.

  • Pre-incubation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells in KRH buffer for 30 minutes at 37°C.

  • Stimulation (Optional): For insulin-stimulated uptake, add insulin to the desired final concentration and incubate for 30 minutes at 37°C.

  • Uptake Initiation: Add KRH buffer containing [14C]-3-O-methyl-D-glucose (typically 0.1-1.0 µCi/mL) and unlabeled 3-OMG to the desired final concentration. Incubate for 5-10 minutes at 37°C.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold PBS to stop the uptake.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1% SDS in 0.1 N NaOH to each well.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture 1. Plate and culture cells serum_starvation 2. Serum starve cells (3-4h) cell_culture->serum_starvation pre_incubation 3. Pre-incubate in KRH buffer (30 min) serum_starvation->pre_incubation stimulation 4. Insulin stimulation (optional, 30 min) pre_incubation->stimulation uptake 5. Add [14C]-3-OMG (5-10 min) stimulation->uptake termination 6. Wash with ice-cold PBS uptake->termination lysis 7. Lyse cells termination->lysis counting 8. Scintillation counting lysis->counting protein_quant 9. Normalize to protein content counting->protein_quant

Caption: Workflow for a radiolabeled 3-O-methyl-D-glucose uptake assay.

logical_relationship cluster_transport Glucose Transport cluster_metabolism Metabolism glucose D-Glucose glut GLUT Transporter glucose->glut omg 3-O-methyl-D-glucose omg->glut glycolysis Glycolysis glut->glycolysis Transported & Metabolized no_metabolism Minimal to No Metabolism glut->no_metabolism Transported, Not Metabolized

Caption: Comparison of D-glucose and 3-O-methyl-D-glucose transport and metabolism.

References

Validation & Comparative

A Comparative Guide to Glucose Uptake Probes: 3-O-Methyl-D-glucose vs. Fluorescent Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of glucose uptake is fundamental to research in metabolism, oncology, and neurobiology. The choice of tracer is critical for generating reliable and translatable data. This guide provides an objective comparison of the classical radiolabeled probe, 3-O-Methyl-D-glucose (3-OMG), and the increasingly popular fluorescent glucose analogs, offering experimental data and protocols to inform your selection.

At a Glance: Key Differences

Feature3-O-Methyl-D-glucose (3-OMG)Fluorescent Glucose Analogs (e.g., 2-NBDG, 6-NBDG)
Detection Method Radiometric (requires scintillation counting)Fluorescence (microscopy, flow cytometry, plate readers)
Metabolic Fate Not metabolized or phosphorylated.[1][2][3]Can be phosphorylated (e.g., 2-NBDG), but not fully metabolized.[4][5]
Transport Mechanism Transported by GLUT and SGLT transporters.[6][7][8]Primarily transported by GLUT transporters; some evidence of transporter-independent uptake.[6][7][8][9]
Temporal Resolution Slower, requires cell lysis for measurement.[10]Enables real-time imaging in live cells.[10][11]
Throughput Lower throughput due to handling of radioactivity.[12]Amenable to high-throughput screening.[4][10]
Safety Involves handling and disposal of radioactive materials.[12]Non-radioactive, offering a safer alternative.[4]
Molecular Weight 194.18 g/mol [1]Higher (e.g., 2-NBDG: 342.26 g/mol ).[11]
Cost Can be more expensive due to radioactivity.Generally more cost-effective for high-throughput applications.[13]

In-Depth Analysis

3-O-Methyl-D-glucose (3-OMG)

3-O-Methyl-D-glucose is a non-metabolizable glucose analog that has long been a staple in glucose transport studies.[1][2] Its primary advantage lies in its metabolic stability; it is transported into the cell by glucose transporters but is not phosphorylated by hexokinase.[1][3] This characteristic ensures that the measured uptake directly reflects transport activity without the confounding factor of subsequent metabolic steps.[7] However, its reliance on radioisotope labeling for detection presents significant drawbacks, including safety concerns, disposal issues, and limitations in experimental throughput.[10][12]

Fluorescent Glucose Analogs

Fluorescent glucose analogs, such as 2-NBDG and 6-NBDG, have emerged as popular alternatives, offering a safer and more versatile approach to studying glucose uptake.[10] These probes allow for the direct visualization of glucose transport in living cells in real-time using techniques like fluorescence microscopy and flow cytometry.[10][11] This capability is invaluable for single-cell analysis and high-throughput screening applications.[4][10]

However, the large fluorescent tags can alter the molecular properties of the glucose analog, potentially affecting its interaction with glucose transporters.[12][14] There is growing evidence suggesting that some fluorescent analogs, including 2-NBDG and 6-NBDG, may enter cells through mechanisms independent of known glucose transporters, which could compromise the accuracy of these probes as direct proxies for glucose transport.[6][8][9]

Experimental Data Summary

AnalogCell TypeKey FindingReference
3-O-Methyl-D-glucose Rat Brain, Heart, Liver97-100% of 14C in the brain was recovered as unmetabolized [14C]methylglucose.[3]--INVALID-LINK--
2-NBDG & 6-NBDG L929 Murine FibroblastsNeither pharmacologic inhibition of Glut1 nor genetic manipulation of its expression significantly impacted the binding or uptake of 2-NBDG or 6-NBDG.[6][8]--INVALID-LINK--
2-NBDG 5TGM1 Myeloma CellsAblation of the glucose transporter gene Slc2a1 abrogated radioactive glucose uptake but had no effect on the magnitude or kinetics of 2NBDG import.[9]--INVALID-LINK--

Signaling and Experimental Workflow Visualizations

Glucose_Transport_Pathway Glucose Analog Transport and Fate cluster_cell Intracellular Space Glucose Glucose GLUT Glucose Transporter (GLUT) Glucose->GLUT 3-OMG 3-OMG 3-OMG->GLUT 2-NBDG 2-NBDG 2-NBDG->GLUT Glucose-6-P Glucose-6-P GLUT->Glucose-6-P Glucose 3-OMG_in 3-OMG GLUT->3-OMG_in 3-OMG 2-NBDG_in 2-NBDG GLUT->2-NBDG_in 2-NBDG Hexokinase Hexokinase Glycolysis Glycolysis Glucose-6-P->Glycolysis 2-NBDG-6-P 2-NBDG-6-P 2-NBDG_in->2-NBDG-6-P Hexokinase Experimental_Workflow Typical Glucose Uptake Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Cell_Culture 1. Seed and culture cells Starvation 2. Glucose starve cells Cell_Culture->Starvation Add_Analog 3. Add glucose analog (3-OMG or Fluorescent) Starvation->Add_Analog Incubate 4. Incubate for a defined time Add_Analog->Incubate Wash 5. Wash to remove extracellular analog Incubate->Wash Lysis 6. Cell Lysis (for 3-OMG) Wash->Lysis Measurement 7. Measure uptake Wash->Measurement Lysis->Measurement Radiometric Scintillation Counting Measurement->Radiometric 3-OMG Fluorescence Microscopy/ Flow Cytometry/ Plate Reader Measurement->Fluorescence Fluorescent Analog

References

Validating GLUT Transporter Specificity: A Comparative Guide to 3-O-Methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating glucose metabolism and transport, the accurate assessment of GLUT transporter specificity is paramount. 3-O-Methyl-D-glucose (3-OMG) serves as a valuable tool in these investigations. This guide provides a comprehensive comparison of 3-OMG with other common glucose analogs, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for validating GLUT transporter specificity.

Principles of GLUT Transporter Validation

Facilitative glucose transporters (GLUTs) are a family of membrane proteins that mediate the transport of glucose and other hexoses across the plasma membrane. Validating the specificity of these transporters involves the use of glucose analogs that are recognized and transported by GLUTs but may differ in their subsequent metabolic fate. The ideal analog allows for the measurement of transport activity independent of downstream metabolic processes.

3-O-Methyl-D-glucose is a non-metabolizable glucose analog. It is recognized and transported by GLUTs but is not phosphorylated by hexokinase, the first enzyme in the glycolytic pathway.[1][2] This crucial characteristic means that 3-OMG does not accumulate within the cell through metabolic trapping, allowing for the specific measurement of transport kinetics as it equilibrates across the cell membrane.[1][2] This makes it particularly useful for studies aiming to distinguish transport from metabolism.

Comparative Analysis of Glucose Analogs

The selection of a glucose analog for GLUT transporter studies depends on the specific experimental question. Besides 3-OMG, the most commonly used alternative is 2-deoxy-D-glucose (2-DG). The key differences in their properties are summarized below.

Comparison of Key Glucose Analogs for GLUT Transporter Studies

Feature3-O-Methyl-D-glucose (3-OMG)2-deoxy-D-glucose (2-DG)D-Glucose (Radiolabeled)
Transport by GLUTs YesYesYes
Metabolism Not phosphorylated or metabolized[2][3]Phosphorylated by hexokinase to 2-DG-6-P, but not further metabolized[1]Metabolized through glycolysis
Intracellular Fate Equilibrates across the cell membrane[1]Trapped intracellularly as 2-DG-6-P[1]Enters metabolic pathways
Primary Application Measuring transport rates independent of metabolismMeasuring glucose uptake and glycolysis inhibitionTracing the metabolic fate of glucose
Key Advantage Allows for the study of transport kinetics (e.g., efflux)Accumulates in cells, providing a robust signal for uptakeRepresents the natural substrate
Key Disadvantage Signal may be transient as equilibrium is reached[1]Irreversible trapping prevents efflux studiesSignal is distributed among various metabolic products

Quantitative Data for GLUT Transporter Substrates

The affinity of a GLUT transporter for a specific substrate is a critical parameter in determining its specificity. This is often expressed as the Michaelis-Menten constant (Km), where a lower Km value indicates a higher affinity.

Table 1: Comparative Km Values (mM) of Glucose Analogs for Class I GLUT Isoforms

SubstrateGLUT1GLUT2GLUT3GLUT4
3-O-Methyl-D-glucose ~20-21[3][4][5][6]~42[4]~10.6[4]~4.5-7[3][4][5][6]
2-deoxy-D-glucose ~6.9-11.7[4][7]~11.2-17[4][8]~1.4-1.5[4][8][9]~4.6-5[4][8]
D-Glucose ~3[8]~17-20[8]~1.5[8]~5-12.6[8][9]

Note: Km values can vary depending on the experimental system (e.g., cell type, expression system) and conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for glucose uptake assays using radiolabeled 3-OMG and 2-DG.

Protocol 1: 3-O-Methyl-D-glucose Uptake Assay (Radiolabeled)

This protocol is designed to measure the rate of glucose transport independent of metabolism.

Materials:

  • Cells cultured in multi-well plates

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • Radiolabeled [¹⁴C]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Phloretin or Cytochalasin B (as inhibitors for negative control)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Seed cells in a multi-well plate to achieve 80-90% confluency on the day of the assay.

  • Serum Starvation: The day before the assay, replace the culture medium with a serum-free medium and incubate overnight to increase the expression of glucose transporters.

  • Washing: Gently wash the cells twice with pre-warmed KRPH buffer.

  • Pre-incubation: Add KRPH buffer to each well and incubate at 37°C for 30 minutes to equilibrate the cells.

  • Uptake Initiation: Remove the pre-incubation buffer and add KRPH buffer containing [¹⁴C]-3-O-Methyl-D-glucose (and unlabeled 3-OMG to achieve the desired final concentration). For inhibitor controls, add phloretin or cytochalasin B.

  • Uptake Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The timing is critical as 3-OMG reaches equilibrium quickly.[1]

  • Uptake Termination: Rapidly wash the cells three times with ice-cold KRPH buffer to stop the transport process.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample.

Protocol 2: 2-deoxy-D-glucose Uptake Assay (Radiolabeled)

This protocol measures the rate of glucose uptake, which is metabolically trapped within the cell.

Materials:

  • Cells cultured in multi-well plates

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • Radiolabeled [³H]-2-deoxy-D-glucose or [¹⁴C]-2-deoxy-D-glucose

  • Unlabeled 2-deoxy-D-glucose

  • Insulin (for studying insulin-stimulated uptake in relevant cell types)

  • Phloretin or Cytochalasin B (as inhibitors for negative control)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Seed cells in a multi-well plate to achieve 80-90% confluency.

  • Serum Starvation: Incubate cells in serum-free medium overnight.

  • Washing: Wash the cells twice with pre-warmed KRPH buffer.

  • Pre-stimulation (Optional for insulin-sensitive cells): For cell types like adipocytes or muscle cells, pre-incubate with KRPH buffer with or without insulin for 20-30 minutes at 37°C.

  • Uptake Initiation: Add KRPH buffer containing radiolabeled 2-DG (and unlabeled 2-DG to the desired final concentration).

  • Uptake Incubation: Incubate for 5-15 minutes at 37°C.

  • Uptake Termination: Stop the uptake by washing the cells three times with ice-cold KRPH buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plate serum_starvation Serum starve overnight cell_seeding->serum_starvation wash1 Wash with KRPH buffer serum_starvation->wash1 pre_incubation Pre-incubate in KRPH buffer wash1->pre_incubation initiate_uptake Add radiolabeled glucose analog pre_incubation->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation terminate_uptake Wash with ice-cold KRPH incubation->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis quantification Scintillation counting cell_lysis->quantification normalization Normalize to protein concentration quantification->normalization

Caption: Experimental workflow for a radiolabeled glucose uptake assay.

logical_relationship cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space glucose Glucose glut GLUT Transporter glucose->glut Binds & Transports omg 3-O-Methyl-D-glucose omg->glut Competitively Binds & Transports glucose_in Glucose glut->glucose_in omg_in 3-O-Methyl-D-glucose glut->omg_in hexokinase Hexokinase glucose_in->hexokinase omg_in->hexokinase Not a substrate g6p Glucose-6-Phosphate hexokinase->g6p glycolysis Glycolysis g6p->glycolysis

Caption: Competitive interaction of 3-OMG with glucose for GLUT transport.

Conclusion

The validation of GLUT transporter specificity is a critical step in metabolic research and drug development. 3-O-Methyl-D-glucose stands out as a powerful tool for dissecting the kinetics of glucose transport, distinct from subsequent metabolic events. Its non-metabolizable nature allows for a clear assessment of transporter function. In contrast, 2-deoxy-D-glucose is invaluable for studying overall glucose uptake and the effects of inhibitors on this process. The choice between these and other glucose analogs should be guided by the specific research question. The provided data and protocols offer a framework for the robust and reliable characterization of GLUT transporter specificity.

References

3-O-Methyl-D-glucose: A Superior Negative Control for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, the choice of appropriate controls is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of 3-O-Methyl-D-glucose (3-OMG) with other commonly used glucose analogs, particularly 2-Deoxy-D-glucose (2-DG), establishing 3-OMG as a robust negative control in metabolic studies, especially for investigating glucose transport.

Distinguishing 3-O-Methyl-D-glucose: Transport without Metabolism

3-O-Methyl-D-glucose is a non-metabolizable glucose analog that is recognized and transported by glucose transporters (GLUTs) but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1][2] This unique characteristic means that once inside the cell, 3-OMG is not phosphorylated and does not enter downstream metabolic pathways.[1][2][3] Consequently, it equilibrates across the cell membrane, providing a direct measure of glucose transporter activity without the confounding effects of cellular metabolism.[1]

In contrast, 2-Deoxy-D-glucose (2-DG) is transported into the cell and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[4][5] This phosphorylated form cannot be further metabolized and becomes trapped within the cell.[1][4] While useful for measuring glucose uptake, the intracellular accumulation of 2-DG-6P can inhibit glycolysis and induce cellular stress, potentially altering the very metabolic pathways under investigation.[4][6]

Comparative Analysis of Glucose Analogs

The selection of a glucose analog should be guided by the specific experimental question. The following table summarizes the key characteristics of D-glucose and its commonly used analogs.

FeatureD-Glucose2-Deoxy-D-glucose (2-DG)3-O-Methyl-D-glucose (3-OMG)
Transport via GLUTs YesYesYes
Phosphorylation by Hexokinase YesYesNo[1][2]
Intracellular Accumulation No (metabolized)Yes (as 2-DG-6P)[1][4]No (equilibrates)[1]
Entry into Glycolysis YesNo[4]No[2]
Primary Use in Studies Tracer for metabolic fluxGlucose uptake and glycolysis inhibitionGlucose transport kinetics and as a negative control
Potential for Off-Target Effects None (natural substrate)Inhibition of glycolysis, cellular stress[4][6]Minimal, primarily competitive inhibition of glucose transport

Quantitative Comparison of Transporter Affinity

The affinity of glucose transporters for different analogs is a critical parameter in designing and interpreting uptake assays. The Michaelis constant (Km) represents the substrate concentration at which the transport rate is half of the maximum (Vmax). A lower Km indicates a higher affinity.

TransporterSubstrateApparent Km (mM)Species/System
GLUT1 2-Deoxy-D-glucose6.9Human (expressed in Xenopus oocytes)[7]
3-O-Methyl-D-glucose21Human (expressed in Xenopus oocytes)[7]
GLUT2 2-Deoxy-D-glucose11.2Human (expressed in Xenopus oocytes)[7]
3-O-Methyl-D-glucose42Human (expressed in Xenopus oocytes)[7]
3-O-Methyl-D-glucose34.63 ± 2.97Rat (expressed in Xenopus oocytes)[8]
GLUT3 2-Deoxy-D-glucose1.4Human (expressed in Xenopus oocytes)[7][9]
3-O-Methyl-D-glucose10.6Human (expressed in Xenopus oocytes)[7]
3-O-Methyl-D-glucose15.57 ± 1.97Rat (expressed in Xenopus oocytes)[8]
GLUT4 2-Deoxy-D-glucose4.6Human (expressed in Xenopus oocytes)[7]
3-O-Methyl-D-glucose4.5Human (expressed in Xenopus oocytes)[7]
SGLT2 3-O-Methyl-D-glucoseNot efficiently transportedHuman[9]

Visualizing the Metabolic Fates of Glucose Analogs

The distinct intracellular fates of D-glucose, 2-DG, and 3-OMG can be visualized through the following pathway diagram.

Metabolic Fate of Glucose and its Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Glucose_out D-Glucose GLUT GLUT D-Glucose_out->GLUT 2-DG_out 2-Deoxy-D-glucose 2-DG_out->GLUT 3-OMG_out 3-O-Methyl-D-glucose 3-OMG_out->GLUT D-Glucose_in D-Glucose G6P Glucose-6-Phosphate D-Glucose_in->G6P Hexokinase 2-DG_in 2-Deoxy-D-glucose 2-DG-6P 2-Deoxy-D-glucose-6-Phosphate 2-DG_in->2-DG-6P Hexokinase 3-OMG_in 3-O-Methyl-D-glucose Equilibration Equilibration 3-OMG_in->Equilibration Glycolysis Glycolysis & Further Metabolism G6P->Glycolysis Equilibration->GLUT GLUT->D-Glucose_in GLUT->2-DG_in GLUT->3-OMG_in

Caption: Intracellular pathways of glucose and its analogs.

Experimental Protocols

Protocol 1: Glucose Uptake Assay using Radiolabeled 3-O-Methyl-D-glucose

This protocol provides a method for measuring glucose transporter activity by quantifying the uptake of radiolabeled 3-OMG.

Materials:

  • Adherent cells cultured in appropriate multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer)

  • Radiolabeled 3-O-[3H]Methyl-D-glucose or 3-O-[14C]Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: Seed cells in multi-well plates and grow to the desired confluency.

  • Serum Starvation: To reduce basal glucose uptake, wash cells with serum-free medium and incubate for 4-6 hours.

  • Pre-incubation: Gently wash the cells once with KRH buffer.

  • Uptake Initiation: Add KRH buffer containing the radiolabeled 3-OMG to each well. For competition experiments, include varying concentrations of unlabeled 3-OMG or other inhibitors.

  • Incubation: Incubate the plate at 37°C for a predetermined time (typically 5-15 minutes, as uptake can be rapid).[1]

  • Uptake Termination and Washing: To stop the uptake, aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate at room temperature for at least 20 minutes to ensure complete lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each well and express the results as pmol/min/mg protein.

Protocol 2: Competitive Inhibition Assay

This protocol is designed to determine the inhibitory effect of a test compound on glucose uptake using 3-OMG.

Procedure: Follow the steps in Protocol 1, with the following modification at step 4:

  • Uptake Initiation with Inhibitor: Add KRH buffer containing a fixed concentration of radiolabeled 3-OMG and varying concentrations of the test compound to the wells. Include a control group with no test compound.

Data Analysis: Plot the percentage of 3-OMG uptake against the concentration of the test compound to determine the IC50 value (the concentration of the inhibitor that reduces uptake by 50%).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the effects of different glucose analogs on cellular uptake.

Workflow for Comparing Glucose Analog Uptake Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Serum_Starvation Serum Starvation Cell_Culture->Serum_Starvation Treatment Treatment with Radiolabeled Analogs (D-Glucose, 2-DG, 3-OMG) Serum_Starvation->Treatment Incubation Incubation (Time Course) Treatment->Incubation Stop_Wash Stop Uptake & Wash Incubation->Stop_Wash Cell_Lysis Cell Lysis Stop_Wash->Cell_Lysis Quantification Quantify Intracellular Radioactivity Cell_Lysis->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for comparing glucose analog uptake.

Conclusion

3-O-Methyl-D-glucose serves as an invaluable tool in metabolic research, offering a clear and direct measurement of glucose transport activity without the metabolic complications associated with other analogs like 2-Deoxy-D-glucose. Its property of being transported but not metabolized makes it an ideal negative control for dissecting the intricacies of glucose uptake and for screening compounds that modulate GLUT transporter function. By understanding the distinct properties of these glucose analogs and employing the appropriate experimental designs, researchers can ensure the accuracy and reliability of their findings in the complex field of metabolic studies.

References

A Comparative Analysis of Glucose Uptake Inhibitors for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental validation of common glucose uptake inhibitors.

The reliance of many pathological conditions, particularly cancer, on elevated glucose metabolism has positioned glucose uptake inhibitors as a focal point of intensive research. These molecules, by targeting the facilitative glucose transporters (GLUTs), offer a promising therapeutic window. This guide provides a comparative analysis of several widely used glucose uptake inhibitors, supported by experimental data and detailed protocols to aid in the selection and application of these critical research tools.

Performance Comparison of Glucose Uptake Inhibitors

The efficacy and specificity of glucose uptake inhibitors are paramount for their successful application in research and potential therapeutic development. The following tables summarize the quantitative data for several common inhibitors, focusing on their potency against various GLUT isoforms and their impact on cell proliferation.

InhibitorTarget(s)GLUT1 IC50Other GLUT IC50sCell-based Glucose Uptake IC50Cell Proliferation IC50Key Characteristics
BAY-876 GLUT1 2 nM[1][2]>130-fold selective over GLUT2, GLUT3, GLUT4[1][2]228 nM (HT-1080 cells)[3]60-188 nM (Ovarian cancer cells)[3]Potent and highly selective GLUT1 inhibitor.[1][2]
WZB117 GLUT1, GLUT3, GLUT4 10 µM[4]GLUT4 Ki(app) = 0.2 µM, GLUT3 Ki(app) = 10 µM[4]~0.5-0.6 µM (A549 and various cancer cell lines)[3][5][6]~10 µM (A549 and MCF-7 cells)[3][7][8]Irreversible inhibitor of GLUT1.[6]
STF-31 GLUT1 1 µM[9]-Inhibits glucose uptake by ~60% in VHL-deficient cells[10]0.16 µM (RCC4 cells)[3]Selectively targets cells dependent on GLUT1, such as VHL-deficient renal cell carcinoma.[10][11][12] Also reported to inhibit NAMPT.[9]
Fasentin GLUT1, GLUT4 -Preferentially inhibits GLUT4 (IC50 = 68 µM)[13][14]Partially blocks glucose uptake in PPC-1, DU145, and U937 cells[13]26.3-111.2 µM (endothelial, tumor, and fibroblast cells)[13]Sensitizes cells to FAS-induced cell death.[13][15]
Phloretin GLUT1, GLUT2, SGLT1/2 -Downregulates GLUT2 mRNA and proteins[16]--A natural dihydrochalcone with broad biological activities, including anti-inflammatory effects.[16][17][18]
Cytochalasin B GLUT1, GLUT2, GLUT3, GLUT4, GLUT5 0.52 µM (erythrocytes)[19]---A mycotoxin that also disrupts actin filaments.[20][21] Binds to the intracellular cavity of GLUT1.[22][23][24]

Signaling Pathways and Experimental Workflows

To understand the downstream consequences of glucose uptake inhibition and the methods used to quantify their effects, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

cluster_membrane Cell Membrane GLUT1 GLUT1 Glucose_int Intracellular Glucose GLUT1->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Glycolysis->ATP Cell_Growth Cell Growth & Proliferation ATP->Cell_Growth Inhibitor Glucose Uptake Inhibitor Inhibitor->GLUT1 Inhibition

Caption: Inhibition of GLUT1-mediated glucose transport disrupts glycolysis, leading to reduced ATP production and subsequent inhibition of cell growth and proliferation.

cluster_workflow Glucose Uptake Assay Workflow cluster_key Notes Start Seed cells in a multi-well plate Culture Culture cells to desired confluency Start->Culture Starve Glucose starve cells Culture->Starve Treat Treat with inhibitor and 2-DG* Starve->Treat Lyse Lyse cells Treat->Lyse Detect Detect 2-DG6P** (e.g., luminescence) Lyse->Detect Analyze Analyze data Detect->Analyze End Results Analyze->End note1 *2-DG: 2-deoxyglucose, a glucose analog. note2 **2-DG6P: 2-deoxyglucose-6-phosphate, the trapped metabolite.

Caption: A generalized workflow for a non-radioactive, luminescence-based glucose uptake assay.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative analysis of glucose uptake inhibitors. Below are representative protocols for a glucose uptake assay and a cytotoxicity assay.

Protocol 1: Non-Radioactive Glucose Uptake Assay (Luminescence-based)

This protocol is based on the principle of measuring the uptake of 2-deoxyglucose (2-DG), a glucose analog that is phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2-DG6P) and trapped within the cell. The amount of accumulated 2-DG6P is proportional to glucose uptake.[25]

Materials:

  • Cells of interest

  • Culture medium

  • Glucose-free culture medium

  • 2-Deoxyglucose (2-DG)

  • Glucose Uptake-Glo™ Assay kit (or similar)

  • Test inhibitors and vehicle control (e.g., DMSO)

  • Multi-well plates (e.g., 96-well)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2).

  • Glucose Starvation: On the day of the assay, gently wash the cells twice with a glucose-free medium. Then, incubate the cells in a glucose-free medium for 1-2 hours.

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitors in a glucose-free medium. Add the inhibitor solutions to the respective wells and incubate for the desired time (e.g., 30-60 minutes). Include a vehicle control.

  • Glucose Uptake: Add 2-DG to all wells to a final concentration of 1 mM and incubate for 10-20 minutes.

  • Cell Lysis and Detection:

    • Add Stop Buffer to terminate the glucose uptake and lyse the cells.

    • Add Neutralization Buffer.

    • Add 2DG6P Detection Reagent, which contains glucose-6-phosphate dehydrogenase (G6PDH) and NADP+. G6PDH oxidizes 2DG6P, leading to the reduction of NADP+ to NADPH. A reductase then uses NADPH to generate a luminescent signal.[25]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of glucose uptake. Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Cytotoxicity Assay (ATP-based)

This assay determines cell viability by quantifying ATP, which is an indicator of metabolically active cells. Inhibition of glucose uptake is expected to decrease intracellular ATP levels, leading to reduced viability.

Materials:

  • Cells of interest

  • Culture medium

  • Test inhibitors and vehicle control (e.g., DMSO)

  • Multi-well plates (e.g., 96-well)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Inhibitor Treatment: The following day, add serial dilutions of the test inhibitors to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • ATP Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add the CellTiter-Glo® Reagent to each well (the volume should be equal to the culture medium volume). This reagent lyses the cells and contains luciferase and luciferin, which produce a luminescent signal in the presence of ATP.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of viability relative to the vehicle control and determine the IC50 value for cell proliferation.

References

Comparative Guide to GLUT1 Inhibition: 3-O-Methyl-D-glucose vs. Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common agents used to inhibit the glucose transporter 1 (GLUT1): 3-O-Methyl-D-glucose (3-OMG) and Cytochalasin B. GLUT1 is a ubiquitously expressed transmembrane protein critical for facilitative glucose transport into cells. Its upregulation in various cancers has made it a key target for therapeutic development. Understanding the distinct mechanisms, potencies, and experimental considerations of inhibitors like 3-OMG and Cytochalasin B is crucial for designing and interpreting research in metabolism and oncology.

Mechanism of Action and Performance

3-O-Methyl-D-glucose (3-OMG) is a structural analog of D-glucose. Its primary mechanism involves acting as a competitive substrate for GLUT1.[1] It is recognized and transported into the cell by GLUT1, but unlike glucose, it is not a substrate for hexokinase and therefore is not phosphorylated or further metabolized.[2][3][4] This allows 3-OMG to compete with glucose for transport, effectively reducing the uptake of metabolizable sugars. Because it is not trapped intracellularly, it is often used in assays to specifically measure the kinetics of glucose transport, independent of downstream metabolic processes.[3]

Cytochalasin B is a cell-permeable mycotoxin that potently inhibits GLUT1.[5] Its mechanism is distinct from competitive substrates. It binds with high affinity to a site on the intracellular domain of the GLUT1 transporter when it is in its inward-open conformation.[6][7] This binding event locks the transporter in this conformation, preventing the conformational change necessary to transport glucose into the cell.[6] This allosteric inhibition effectively blocks glucose transport. While some studies describe the kinetics as competitive with respect to glucose, its binding to an internal site distinguishes it from classic competitive inhibitors that bind to the external glucose site.[6][8][9][10]

Logical Relationship: GLUT1 Transport Cycle and Inhibition

The following diagram illustrates the facilitative diffusion process mediated by GLUT1 and the points of intervention for both 3-O-Methyl-D-glucose and Cytochalasin B.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_out Glucose GLUT1_out GLUT1 (Outward-Open) Glucose_out->GLUT1_out Binds OMG_out 3-O-Methyl-D-glucose OMG_out->GLUT1_out Competes for binding GLUT1_occ GLUT1 (Occluded) GLUT1_out->GLUT1_occ Conformational Change GLUT1_in GLUT1 (Inward-Open) GLUT1_in->GLUT1_out Reverts to Outward-Open Glucose_in Glucose GLUT1_in->Glucose_in Releases OMG_in 3-O-Methyl-D-glucose GLUT1_in->OMG_in Releases GLUT1_occ->GLUT1_in Glycolysis Glycolysis Glucose_in->Glycolysis Metabolized CB Cytochalasin B CB->GLUT1_in Binds & Locks Transporter

Caption: GLUT1 transport cycle and points of inhibition by 3-OMG and Cytochalasin B.

Quantitative Data Comparison

The following table summarizes key quantitative metrics for 3-O-Methyl-D-glucose and Cytochalasin B as GLUT1 inhibitors.

Feature3-O-Methyl-D-glucoseCytochalasin B
Mechanism of Action Competitive substrate; transported but not metabolized.[1][2][4]Binds to the intracellular domain of GLUT1, locking it in an inward-open state.[6][7]
Type of Inhibition CompetitiveNon-competitive/Allosteric (binds to a distinct site).[6][7][11]
IC50 (GLUT1) Not typically used as a potent blocker; effective in the millimolar (mM) range.[11][12][13]Potent inhibitor; IC50 values reported at 0.110 µM and 0.52 µM .[14][15]
Selectivity Transported by multiple GLUT isoforms.Inhibits GLUT1, GLUT3, and GLUT4 with submicromolar IC50s; less potent against GLUT2 (IC50 = 2.12 µM).[15]
Primary Off-Target Effects Minimal; may inhibit hexokinase at very high concentrations.[13]Potent inhibitor of actin polymerization , disrupting the cytoskeleton, cell motility, and cytokinesis.[5][14][16]
Cytotoxicity Generally considered nontoxic.[17]Induces cytotoxicity, apoptosis, and cell cycle arrest at micromolar concentrations (e.g., IC50 = 7.9 µM in HeLa cells).[5][18][19]

Downstream Cellular Consequences of GLUT1 Inhibition

Inhibiting GLUT1 has profound effects on cellular metabolism and viability, particularly in cells that are highly dependent on glycolysis. Cytochalasin B introduces a significant confounding variable due to its potent effects on the cytoskeleton.

G Inhibition GLUT1 Inhibition GlucoseUptake ↓ Decreased Glucose Uptake Inhibition->GlucoseUptake CB_effect Cytochalasin B Off-Target Effect Inhibition->CB_effect Specific to Cytochalasin B Glycolysis ↓ Decreased Glycolysis GlucoseUptake->Glycolysis ATP ↓ Decreased ATP Production Glycolysis->ATP CellGrowth ↓ Impaired Cell Growth ATP->CellGrowth Apoptosis ↑ Increased Apoptosis CellGrowth->Apoptosis Actin ↓ Inhibition of Actin Polymerization CB_effect->Actin Cytoskeleton Disruption of Cytoskeleton & Cytokinesis Actin->Cytoskeleton Cytoskeleton->CellGrowth Cytoskeleton->Apoptosis

Caption: Downstream cellular effects of GLUT1 inhibition and the off-target impact of Cytochalasin B.

Experimental Protocols

Detailed methodologies are essential for reproducible results when studying GLUT1 inhibition.

Glucose Uptake Assay using Radiolabeled 3-O-Methyl-D-glucose

This assay directly measures the rate of glucose transport.

  • Cell Preparation:

    • Culture cells (e.g., HEK293, HeLa, or erythrocytes) to the desired confluency in appropriate culture plates (e.g., 24-well plates).

    • Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (or PBS) to remove any residual glucose.

    • Starve the cells by incubating them in a glucose-free KRH buffer for 30-60 minutes at 37°C to reduce intracellular ATP levels.[7]

  • Inhibition Step:

    • Prepare solutions of your test inhibitor (e.g., varying concentrations of Cytochalasin B) in glucose-free KRH buffer. For a competitive assay with 3-OMG, prepare solutions with a fixed concentration of labeled 3-OMG and varying concentrations of unlabeled glucose.

    • Remove the starvation buffer and add the inhibitor-containing buffer to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Uptake Measurement:

    • Prepare an uptake solution containing KRH buffer, a specific concentration of [³H]-3-O-Methyl-D-glucose (e.g., 0.5 mmol/L, 1 µCi/mL), and the corresponding concentration of the inhibitor.[12]

    • Initiate the transport assay by adding the uptake solution to the cells. Incubate for a short, defined period where uptake is linear (e.g., 5-10 minutes) at the desired temperature (e.g., 22°C or 37°C).[20]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with an ice-cold KRH buffer containing a GLUT1 inhibitor like phloretin to prevent efflux.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of a parallel well using a BCA or Bradford assay to normalize the uptake counts (counts per minute per mg of protein).

Cytochalasin B Binding Assay

This assay measures the binding of Cytochalasin B to GLUT1, often performed with erythrocyte "ghosts" (membranes).

  • Membrane Preparation:

    • Obtain fresh human erythrocytes and wash them repeatedly in isotonic saline solution.

    • Lyse the erythrocytes in a hypotonic phosphate buffer and centrifuge to pellet the membranes ("ghosts").

    • Wash the membranes multiple times in the hypotonic buffer to remove residual hemoglobin.

  • Binding Reaction:

    • In microcentrifuge tubes, combine the erythrocyte membranes with a solution containing [³H]-Cytochalasin B at a fixed concentration.

    • For displacement experiments, add varying concentrations of the test compound (e.g., 3-OMG or unlabeled Cytochalasin B).

    • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 10-20 minutes) at 4°C.

  • Separation and Quantification:

    • Separate the membrane-bound [³H]-Cytochalasin B from the free ligand by centrifugation.

    • Carefully remove the supernatant.

    • Solubilize the membrane pellet.

    • Quantify the radioactivity in the pellet using a liquid scintillation counter.

    • Non-specific binding is determined in parallel samples containing a large excess of unlabeled Cytochalasin B.

Workflow Diagram: General Inhibitor Screening

The following diagram outlines a typical workflow for screening and validating potential GLUT1 inhibitors.

G A 1. Cell Culture (e.g., GLUT1-overexpressing line) B 2. Glucose Starvation (Incubate in glucose-free media) A->B C 3. Inhibitor Incubation (Add 3-OMG or Cytochalasin B) B->C D 4. Initiate Uptake (Add radiolabeled glucose analog, e.g., [3H]-2-DG or [3H]-3-OMG) C->D E 5. Terminate Transport (Wash with ice-cold stop solution) D->E F 6. Cell Lysis & Quantification (Scintillation counting) E->F G 7. Data Analysis (Calculate IC50 values) F->G H 8. Secondary Assays (Cytotoxicity, Binding Assays) G->H

Caption: Standard experimental workflow for assessing GLUT1 inhibitor efficacy.

Summary and Recommendations

Choosing between 3-O-Methyl-D-glucose and Cytochalasin B depends entirely on the experimental objective.

  • Choose 3-O-Methyl-D-glucose (3-OMG) when the goal is to specifically measure or competitively inhibit the transport step of glucose uptake without confounding effects from metabolism or cytotoxicity. It is the ideal tool for kinetic studies of the GLUT1 transporter itself.

  • Choose Cytochalasin B when a potent, rapid blockade of GLUT1 is required, and it can serve as a positive control for GLUT1 inhibition.[14] However, researchers must be acutely aware of its significant off-target effects on the actin cytoskeleton. Any observed cellular phenotype (e.g., cell death, changes in morphology) cannot be solely attributed to GLUT1 inhibition without appropriate controls to account for its effects on actin polymerization.[5][16][18]

For drug development professionals, while Cytochalasin B's potency is attractive, its lack of specificity and inherent cytotoxicity make it unsuitable as a therapeutic lead. It remains, however, a critical pharmacological tool for elucidating the structure and function of GLUT1.[7][21][22] 3-OMG, while not a potent inhibitor, provides a clean system for studying the transport process that potential new drug candidates aim to block.

References

Phloretin as a Competitive Inhibitor in 3-O-Methyl-D-glucose Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phloretin's performance as a competitive inhibitor in 3-O-Methyl-D-glucose (3-OMG) assays for studying glucose transport. We will delve into supporting experimental data, compare phloretin with other common glucose transport inhibitors, and provide detailed experimental protocols to aid in your research.

Unraveling Glucose Transport: The Role of Competitive Inhibition

Facilitated glucose transport across cell membranes is a fundamental biological process mediated by a family of glucose transporter proteins (GLUTs). To study the kinetics and inhibition of these transporters, non-metabolizable glucose analogs like 3-O-Methyl-D-glucose are employed. Competitive inhibitors, which bind to the same site on the transporter as glucose, are invaluable tools for characterizing transporter function and for screening potential therapeutic agents.

Phloretin, a natural dihydrochalcone found in apples and other plants, is a well-established competitive inhibitor of several GLUT isoforms, most notably GLUT1.[1] It exerts its effect by reversibly binding to the glucose binding site of the transporter, thereby blocking the entry of glucose and its analogs into the cell.

Comparative Analysis of GLUT Inhibitors

The efficacy of a competitive inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of glucose transport by 50%. While a direct comparison of various inhibitors within a single standardized 3-O-Methyl-D-glucose assay is ideal, the available data often comes from studies using different cell types and glucose analogs. The following table summarizes the IC50 values for phloretin and other commonly used GLUT inhibitors, highlighting the varied experimental contexts.

InhibitorTarget GLUT Isoform(s)Reported IC50Cell Type / SystemGlucose Analog Used
Phloretin GLUT1, GLUT2~49 µMYeast-made GLUT1Not Specified
~61 µMHuman Erythrocyte GLUT1Not Specified
Phlorizin SGLT1, SGLT2, GLUTsInhibits at higher concentrations than phloretinBrainD-[6-³H]glucose
Cytochalasin B GLUT1, GLUT2, GLUT3, GLUT4~0.52 µMHuman Erythrocytes2-deoxy-D-[¹⁴C]glucose
WZB117 GLUT1~0.5 µMA549 cells³H-2-deoxy-D-glucose
BAY-876 GLUT12 nMIndirect measurementNot Specified

Note: The IC50 values presented are compiled from various sources and should be interpreted with caution due to the differing experimental conditions.

Studies have consistently shown that phloretin is a more potent inhibitor of glucose transport than its glycoside counterpart, phlorizin.[2] While phlorizin is a potent inhibitor of sodium-glucose cotransporters (SGLTs), its effect on GLUTs is less pronounced than that of phloretin. Cytochalasin B, a fungal metabolite, is a highly potent, non-competitive inhibitor of glucose transport and is often used as a positive control in glucose uptake assays.[3] More recent synthetic inhibitors, such as WZB117 and BAY-876, exhibit even greater potency, with IC50 values in the sub-micromolar and nanomolar range, respectively.[4]

Experimental Protocol: 3-O-Methyl-D-glucose Uptake Assay with Competitive Inhibitors

This protocol outlines a general procedure for measuring the uptake of radiolabeled 3-O-Methyl-D-glucose in a cell-based assay to assess the efficacy of competitive inhibitors like phloretin. This protocol is based on methodologies used for erythrocytes, which primarily express GLUT1, and can be adapted for other cell types.[5]

Materials:

  • Cells (e.g., human erythrocytes, cultured cell lines)

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer)

  • Radiolabeled [¹⁴C]-3-O-Methyl-D-glucose or [³H]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Competitive inhibitor stock solutions (e.g., phloretin, cytochalasin B)

  • Ice-cold stop solution (e.g., KRH buffer with 0.5 mM phloretin or other potent inhibitor)

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Preparation:

    • For erythrocytes, wash freshly collected blood cells multiple times in ice-cold saline and resuspend to a desired hematocrit in KRH buffer.

    • For adherent cells, seed cells in multi-well plates and grow to confluence. For suspension cells, harvest and wash cells with KRH buffer.

  • Inhibitor Pre-incubation:

    • Pre-incubate the cells with various concentrations of the competitive inhibitor (e.g., phloretin) or vehicle control for a predetermined time at the desired temperature (e.g., 37°C).

  • Initiation of Uptake:

    • Initiate the glucose uptake by adding a solution containing a known concentration of radiolabeled 3-O-Methyl-D-glucose and unlabeled 3-O-Methyl-D-glucose to the cell suspension or wells. The final concentration of the substrate should be carefully chosen based on the Km of the transporter.

  • Termination of Uptake:

    • After a short, defined incubation period (e.g., 30 seconds to 5 minutes), rapidly terminate the uptake by adding an excess volume of ice-cold stop solution. The stop solution should contain a high concentration of a potent glucose transport inhibitor to prevent further efflux or influx of the radiolabeled substrate.

  • Cell Lysis and Scintillation Counting:

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and wash the pellet with ice-cold stop solution. Lyse the cells with a suitable lysis buffer.

    • For adherent cells, aspirate the stop solution and wash the wells with ice-cold buffer. Lyse the cells directly in the wells.

    • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of 3-O-Methyl-D-glucose uptake for each inhibitor concentration.

    • Plot the uptake rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the mechanism of competitive inhibition and the experimental workflow.

Competitive_Inhibition cluster_membrane Cell Membrane GLUT1 GLUT1 Transporter (Extracellular) Intracellular Intracellular Space GLUT1->Intracellular Transport Glucose 3-O-Methyl-D-glucose Glucose->GLUT1:port Binds to active site Phloretin Phloretin Phloretin->GLUT1:port Competitively Binds Assay_Workflow A Cell Preparation B Pre-incubation with Phloretin/Inhibitor A->B C Add Radiolabeled 3-O-Methyl-D-glucose B->C D Incubate for a Defined Time C->D E Terminate Uptake with Ice-cold Stop Solution D->E F Cell Lysis E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H

References

Comparison Guide: Validating a New GLUT Inhibitor with a 3-O-Methyl-D-glucose Competition Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating a novel GLUT inhibitor, designated as Compound X, by comparing its performance against a well-established, potent, and selective GLUT1 inhibitor, BAY-876. The core of this validation process is the 3-O-Methyl-D-glucose (3-OMG) competition assay, a reliable method for quantifying the inhibition of glucose transport.

Principle of the 3-O-Methyl-D-glucose (3-OMG) Competition Assay

Facilitative glucose transporters (GLUTs) are transmembrane proteins essential for glucose uptake in cells. Cancer cells, in particular, often upregulate GLUTs, primarily GLUT1, to meet their high energy demands, making these transporters a prime target for anticancer therapies.

The validation assay relies on competitive binding. 3-O-Methyl-D-glucose is a glucose analog that is recognized and transported by GLUTs but is not phosphorylated intracellularly.[1] This lack of metabolism means it equilibrates across the cell membrane, making it a stable probe for transport activity.[1] In this assay, a radiolabeled version of 3-OMG (e.g., [³H]-3-OMG) competes with the inhibitor compound for the binding site of the GLUT transporter. A high level of inhibitor efficacy will result in reduced uptake of [³H]-3-OMG, which can be quantified via scintillation counting.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GLUT1 GLUT1 Transporter Int_OMG [³H]-3-OMG GLUT1->Int_OMG Transport (Inhibited) Inhibitor Compound X (Inhibitor) Inhibitor->GLUT1 Binds and Blocks OMG [³H]-3-OMG (Substrate) OMG->GLUT1 Competes for Binding

Caption: Competitive inhibition at the GLUT1 transporter.

Comparative Performance Data

The efficacy of a GLUT inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%. A lower IC50 value indicates higher potency.

The following table compares the IC50 of the new inhibitor, Compound X (hypothetical data), with the known GLUT1 inhibitor, BAY-876.

InhibitorTargetAssay TypeIC50 ValueSelectivity Profile
Compound X (New) GLUT1[³H]-3-OMG Cell-Based Assay50 nM>100-fold vs. GLUT2, GLUT3, GLUT4
BAY-876 (Benchmark) GLUT1Cell-Free Assay2 nM[2][3]>130-fold vs. GLUT2, GLUT3, GLUT4[2][3]

Note: The IC50 for BAY-876 is from a cell-free system, which often yields lower values than cell-based assays. However, it is a potent blocker of glycolytic metabolism in cellular contexts as well.[3]

Detailed Experimental Protocol: [³H]-3-O-Methyl-D-glucose Uptake Assay

This protocol outlines the steps for measuring GLUT1 inhibition in a suitable cancer cell line known to overexpress GLUT1 (e.g., HCT116, SKOV-3).

A. Materials and Reagents

  • GLUT1-overexpressing cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Compound X and BAY-876

  • DMSO (vehicle control)

  • 0.1 M NaOH for cell lysis

  • Scintillation cocktail

  • 24-well cell culture plates

B. Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Assay cluster_analysis Day 2: Analysis A Seed cells in a 24-well plate B Wash cells with KRH buffer A->B C Starve cells in KRH buffer (e.g., 40 minutes) B->C D Pre-incubate with Inhibitor (Compound X or BAY-876) or DMSO (Vehicle) C->D E Add [³H]-3-OMG to initiate uptake (e.g., 10 minutes) D->E F Stop uptake with ice-cold KRH buffer and wash E->F G Lyse cells with 0.1 M NaOH F->G H Transfer lysate to scintillation vials G->H I Add scintillation cocktail H->I J Quantify radioactivity using a scintillation counter (DPM) I->J K Analyze data and calculate IC50 J->K

Caption: Workflow for the [³H]-3-OMG uptake assay.

C. Step-by-Step Procedure

  • Cell Seeding: Seed cells into 24-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment. Incubate overnight.

  • Cell Starvation: On the day of the assay, aspirate the culture medium. Wash the cells twice with KRH buffer. Add fresh KRH buffer and incubate for 40-60 minutes at 37°C to deplete intracellular glucose.

  • Inhibitor Incubation: Prepare serial dilutions of Compound X and BAY-876 in KRH buffer. Also prepare a vehicle control (DMSO). Aspirate the starvation buffer and add the inhibitor solutions to the respective wells. Incubate for 15 minutes at 37°C.

  • Initiate Glucose Uptake: Add [³H]-3-OMG to each well to initiate the uptake reaction. The final concentration should be optimized, but a typical starting point is 0.1 µCi/mL. Incubate for a short, linear uptake period (e.g., 10 minutes) at 37°C.

  • Stop Uptake: To terminate the transport, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Add 0.1 M NaOH to each well to lyse the cells and solubilize the protein. Incubate for 30 minutes at room temperature.

  • Quantification: Transfer the lysate from each well into a scintillation vial. Add an appropriate volume of scintillation cocktail.

  • Measurement: Measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.

D. Data Analysis

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a non-specific binding control (100% inhibition, determined using a high concentration of unlabeled 3-OMG).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Validation Framework

The 3-OMG competition assay is a critical component in the overall validation of a new GLUT inhibitor. Its results provide direct evidence of target engagement and potency.

cluster_exp Experimental Validation A Hypothesis: Compound X inhibits GLUT1 B 3-OMG Competition Assay A->B C Cell Viability Assay (e.g., MTT, Crystal Violet) A->C D Glycolysis Rate Assay (e.g., Lactate Production) A->D E Result: Compound X demonstrates potent IC50 (e.g., 50 nM) B->E F Result: Reduced cell proliferation in GLUT1-dependent cells C->F G Result: Decreased lactate production D->G H Conclusion: Compound X is a validated, potent, and functionally active GLUT1 inhibitor E->H F->H G->H

Caption: Logical flow for validating a new GLUT inhibitor.

By following this guide, researchers can systematically and objectively evaluate a novel GLUT inhibitor. The direct comparison of IC50 values provides a clear measure of potency, while the detailed protocol ensures reproducibility. This structured approach is essential for advancing promising compounds through the drug development pipeline.

References

A Comparative Guide to In Vitro and In Vivo Data for 3-O-Methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo experimental data for 3-O-Methyl-D-glucose (3-O-MG), a non-metabolizable glucose analog crucial for studying glucose transport. By presenting quantitative data, detailed experimental protocols, and visual pathways, this document aims to facilitate a deeper understanding of 3-O-MG's behavior in various biological systems.

Introduction

3-O-Methyl-D-glucose is a synthetic derivative of D-glucose that is recognized and transported by glucose transporters but is not phosphorylated by hexokinase, preventing its entry into the glycolytic pathway. This property makes it an invaluable tool for isolating and studying the kinetics and regulation of glucose transport across cell membranes, independent of downstream metabolic processes. This guide synthesizes data from cellular and whole-organism studies to highlight the correlations and discrepancies between in vitro and in vivo findings.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for 3-O-Methyl-D-glucose transport from both in vitro and in vivo studies. Direct comparisons should be made with caution due to variations in experimental models and conditions.

Table 1: In Vitro Kinetic Parameters for 3-O-Methyl-D-glucose Transport

Cell/Tissue TypeSpeciesKinetic ParameterValueReference
Isolated HepatocytesRatKm (exchange entry)18.1 ± 5.9 mM[1][2]
Vmax (exchange entry)86.2 ± 9.7 mmol/L cell water/min[1][2]
Km (exchange exit)17.6 ± 3.5 mM[1][2]
Vmax (exchange exit)78.8 ± 5.3 mmol/L cell water/min[1][2]
Km (zero trans exit)16.8 ± 4.6 mM[1][2]
Vmax (zero trans exit)84.1 ± 8.4 mmol/L cell water/min[1][2]
Red Blood CellsNewborn PigKm (efflux at 15°C)15.2 mM[3]
Km (efflux at 22°C)18.2 mM[3]
JejunumChickenApparent Km3.2 - 5.1 mmol/L[4]
Vmax~0.3 µmol/cm²/5 min[4]
CecumChickenApparent Km3.1 - 4.0 mmol/L[4]
Vmax~0.3 µmol/cm²/5 min[4]

Table 2: In Vivo Data for 3-O-Methyl-D-glucose

Study TypeSpeciesKey FindingsReference
Intestinal AbsorptionRat (Short Bowel Syndrome)Urinary recovery: 62.9 ± 10.5% (control) vs. 35.8 ± 17.5% (resected)
Tissue DistributionRatDistribution space: 0.52 (brain), 0.52 (heart), 0.75 (liver)[5][6]
Brain PharmacokineticsRatIntravenous administration led to a transient drop in brain glucose to 42% of control within 2.5 minutes.
Intestinal AbsorptionChickenPassive permeability coefficients in jejunum and cecum were similar.[4]
Plasma AnalysisHumanA GC/MS method allows for quantitative analysis in plasma to determine glucose flux.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are synthesized protocols for key experiments involving 3-O-Methyl-D-glucose.

In Vitro 3-O-Methyl-D-glucose Uptake Assay (Cultured Cells)

This protocol is adapted from methods for measuring glucose uptake in cultured cells, such as myotubes or adipocytes.

  • Cell Culture and Differentiation: Plate cells (e.g., L6 myoblasts, 3T3-L1 preadipocytes) in appropriate multi-well plates and culture until they reach confluence. Induce differentiation into myotubes or adipocytes using established protocols.

  • Serum Starvation: Prior to the assay, wash the differentiated cells with serum-free medium and incubate in the same medium for 3-4 hours to lower basal glucose uptake.

  • Insulin Stimulation (Optional): To measure insulin-stimulated glucose transport, incubate the cells with a known concentration of insulin (e.g., 100 nM) in serum-free medium for 20-30 minutes at 37°C.

  • Uptake Measurement:

    • Prepare a transport solution containing Krebs-Ringer phosphate buffer supplemented with radiolabeled [14C] or [3H]3-O-Methyl-D-glucose and unlabeled 3-O-MG to the desired final concentration.

    • Remove the incubation medium from the cells and add the transport solution to initiate the uptake.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the transport by rapidly washing the cells multiple times with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS in PBS).

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysates to normalize the radioactivity counts.

    • Calculate the rate of 3-O-MG uptake (e.g., in pmol/mg protein/min).

In Vivo Intestinal Absorption Study (Rodent Model)

This protocol outlines a method to assess the intestinal absorption of 3-O-MG in a rat model.

  • Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water. Anesthetize the animals using an appropriate anesthetic agent.

  • Surgical Procedure: Perform a laparotomy to expose the small intestine. Ligate a segment of the jejunum of a defined length, creating a closed loop.

  • Administration of 3-O-MG: Inject a solution containing a known concentration of radiolabeled 3-O-MG into the ligated intestinal loop. The solution may also contain a non-absorbable marker to account for any leakage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after administration.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Measure the radioactivity in the plasma samples using a liquid scintillation counter.

    • Alternatively, for non-radiolabeled 3-O-MG, plasma concentrations can be determined using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) following appropriate sample preparation and derivatization.

  • Data Analysis:

    • Plot the plasma concentration of 3-O-MG against time.

    • Calculate pharmacokinetic parameters such as the area under the curve (AUC) to quantify the extent of absorption.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for clarity and understanding. The following diagrams were generated using the DOT language.

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_comparison Comparative Analysis iv_start Prepare Cell Culture (e.g., Myotubes, Adipocytes) iv_treat Stimulation/Inhibition (e.g., Insulin) iv_start->iv_treat iv_uptake Incubate with [14C]3-O-MG iv_treat->iv_uptake iv_wash Wash with Ice-Cold PBS iv_uptake->iv_wash iv_lyse Cell Lysis iv_wash->iv_lyse iv_measure Scintillation Counting iv_lyse->iv_measure iv_analyze Calculate Uptake Rate (pmol/mg/min) iv_measure->iv_analyze compare Compare Kinetic & Pharmacokinetic Parameters iv_analyze->compare inv_start Prepare Animal Model (e.g., Rat) inv_admin Administer 3-O-MG (Oral or IV) inv_start->inv_admin inv_sample Collect Blood/Tissue Samples at Time Points inv_admin->inv_sample inv_process Process Samples (Plasma Separation/Homogenization) inv_sample->inv_process inv_measure Quantify 3-O-MG (HPLC, GC-MS, or Counting) inv_process->inv_measure inv_analyze Pharmacokinetic Modeling (AUC, Cmax, t1/2) inv_measure->inv_analyze inv_analyze->compare

Caption: Comparative experimental workflow for in vitro and in vivo analysis of 3-O-Methyl-D-glucose.

G cluster_intestinal Intestinal Glucose Absorption cluster_sglt1 SGLT1 Transport cluster_glut2 GLUT2 Transport cluster_muscle_fat Glucose Uptake in Muscle/Adipose Tissue Lumen Intestinal Lumen Enterocyte Enterocyte Lumen->Enterocyte SGLT1 (Apical) Blood Bloodstream Enterocyte->Blood GLUT2 (Basolateral) sglt1_desc Na+ dependent co-transport of Glucose/3-O-MG glut2_desc Facilitated diffusion of Glucose/3-O-MG Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Activates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Signals GLUT4_membrane GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose/3-O-MG Uptake GLUT4_membrane->Glucose_uptake

Caption: Glucose transport pathways involving 3-O-Methyl-D-glucose.

Conclusion

The collective data from in vitro and in vivo studies underscore the utility of 3-O-Methyl-D-glucose as a reliable tracer for glucose transport. In vitro models, such as isolated cells and tissues, provide a controlled environment to dissect the molecular kinetics of transport, yielding precise Km and Vmax values. In vivo studies, while subject to greater biological complexity, offer invaluable insights into the physiological relevance of these transport mechanisms, including intestinal absorption, tissue distribution, and the influence of systemic factors. While there is a general concordance between the findings from both approaches, this guide highlights the importance of integrating data from multiple experimental systems for a holistic understanding of glucose transport in health and disease. Future research should aim to bridge the gap between these models by conducting more directly comparable studies to enhance the translational value of in vitro findings.

References

A Comparative Guide to the Specificity of 3-O-Methyl-D-glucose for GLUT Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of 3-O-Methyl-D-glucose (3-OMG) for various glucose transporter (GLUT) isoforms. 3-OMG is a non-metabolizable analog of D-glucose, making it a valuable tool for studying glucose transport kinetics without the confounding effects of downstream metabolism. Understanding its specificity for different GLUT isoforms is critical for its application in research and as a potential diagnostic or therapeutic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of experimental workflows.

Quantitative Comparison of 3-O-Methyl-D-glucose Specificity

The affinity of 3-O-Methyl-D-glucose for different GLUT isoforms is most commonly quantified by the Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate. The following table summarizes the reported Km values for 3-OMG across the major Class I GLUT isoforms.

GLUT IsoformReported Km for 3-O-Methyl-D-glucose (mM)Expression System/Cell TypeReference(s)
GLUT1 ~20 - 26.23T3-L1 adipocytes, Xenopus oocytes[1][2]
GLUT2 ~34.6 - 42Xenopus oocytes[1][3]
GLUT3 ~10.6 - 15.57Xenopus oocytes[1][3]
GLUT4 ~4.3 - 73T3-L1 adipocytes, Xenopus oocytes[1][2]

Note: Km values can vary depending on the expression system, experimental conditions (e.g., temperature, pH), and the specific kinetic model used for analysis (e.g., zero-trans vs. equilibrium exchange).

Based on the available data, 3-O-Methyl-D-glucose exhibits the highest affinity for GLUT4, followed by GLUT3, GLUT1, and finally GLUT2, which has the lowest affinity. This differential specificity allows for the use of 3-OMG to probe the function of specific GLUT isoforms in various physiological and pathological contexts.

Experimental Protocols

Accurate determination of the kinetic parameters for 3-OMG transport relies on robust and well-controlled experimental procedures. Below are detailed methodologies for two key experiments: a radiolabeled 3-O-Methyl-D-glucose uptake assay in Xenopus oocytes and a competitive binding assay.

Protocol 1: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Xenopus Oocytes

This protocol is adapted from methodologies used to characterize GLUT transporters expressed in a heterologous system.[1][2][3][4]

Objective: To determine the Km and Vmax of 3-OMG transport by a specific GLUT isoform.

Materials:

  • Xenopus laevis oocytes

  • cRNA of the GLUT isoform of interest

  • [14C]-3-O-Methyl-D-glucose

  • Oocyte Ringer's 2 (OR2) buffer

  • Collagenase solution

  • Microinjection setup

  • Scintillation counter and vials

  • Ice-cold wash buffer

Procedure:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis frog using collagenase treatment.

  • cRNA Injection: Microinject oocytes with a known amount of the specific GLUT isoform cRNA. As a control, inject a separate group of oocytes with an equivalent volume of sterile water.

  • Expression Period: Incubate the injected oocytes for 2-3 days at 18°C in OR2 buffer supplemented with antibiotics to allow for transporter expression.

  • Uptake Assay: a. Pre-incubate the oocytes in a glucose-free buffer for 30 minutes. b. Initiate the uptake by transferring the oocytes to a solution containing varying concentrations of non-radiolabeled 3-OMG and a fixed concentration of [14C]-3-O-Methyl-D-glucose. c. Incubate for a predetermined time (e.g., 10-20 minutes) at a controlled temperature (e.g., 22°C).

  • Termination and Lysis: a. Stop the uptake by rapidly washing the oocytes multiple times with ice-cold wash buffer. b. Individually lyse the oocytes in a lysis buffer (e.g., 1% SDS).

  • Quantification: a. Add the oocyte lysate to a scintillation vial with scintillation cocktail. b. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the radioactivity measured in the water-injected oocytes (non-specific uptake) from the values obtained for the GLUT-expressing oocytes. b. Plot the rate of 3-OMG uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Protocol 2: Competitive Inhibition Assay

This protocol describes a method to determine the inhibitory constant (Ki) of a compound against a specific GLUT isoform using radiolabeled 3-OMG.

Objective: To assess the potency of a test compound in inhibiting 3-OMG transport.

Materials:

  • Cells expressing the GLUT isoform of interest (e.g., stable cell line or Xenopus oocytes)

  • [14C]-3-O-Methyl-D-glucose

  • Test inhibitor compound

  • Appropriate cell culture or assay buffer

  • Scintillation counter and vials

Procedure:

  • Cell Preparation: Culture the cells expressing the target GLUT isoform to an appropriate confluency.

  • Assay Setup: a. Pre-incubate the cells with varying concentrations of the test inhibitor compound for a specified duration. b. Initiate the uptake by adding a solution containing a fixed concentration of [14C]-3-O-Methyl-D-glucose and the corresponding concentration of the test inhibitor.

  • Uptake and Termination: a. Allow the uptake to proceed for a defined period. b. Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: a. Lyse the cells and measure the intracellular radioactivity as described in Protocol 1.

  • Data Analysis: a. Calculate the percentage of inhibition of 3-OMG uptake at each inhibitor concentration. b. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation, taking into account the Km of 3-OMG for the specific GLUT isoform.

Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental logic and biological context, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis oocytes Xenopus Oocytes injection Microinjection oocytes->injection cRNA GLUT Isoform cRNA cRNA->injection incubation Incubation (2-3 days) injection->incubation pre_incubation Pre-incubation (Glucose-free buffer) incubation->pre_incubation uptake Uptake with [14C]-3-OMG + varying [3-OMG] pre_incubation->uptake termination Wash with ice-cold buffer uptake->termination lysis Oocyte Lysis termination->lysis scintillation Scintillation Counting lysis->scintillation data_analysis Michaelis-Menten Kinetics (Km and Vmax) scintillation->data_analysis

Caption: Workflow for determining 3-OMG transport kinetics in Xenopus oocytes.

competitive_inhibition cluster_transporter Cell Membrane GLUT GLUT Isoform Transport Transport GLUT->Transport Facilitates NoTransport No Transport GLUT->NoTransport Binding Blocked OMG 3-O-Methyl-D-glucose (Substrate) OMG->GLUT Binds Inhibitor Test Compound (Inhibitor) Inhibitor->GLUT Competes with Substrate

Caption: Competitive inhibition of 3-OMG transport by a test compound.

Conclusion

3-O-Methyl-D-glucose serves as a valuable research tool for dissecting the function of individual GLUT isoforms. Its varying affinity, with a preference for GLUT4 and GLUT3 over GLUT1 and GLUT2, allows for targeted investigations of glucose transport in different tissues and disease models. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of 3-OMG transport and the evaluation of potential GLUT inhibitors. For researchers in drug development, the differential specificity of 3-OMG highlights the potential for designing isoform-selective GLUT modulators.

References

The Double-Edged Sword: A Comparative Guide to 3-O-Methyl-D-glucose as a Glucose Proxy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring glucose uptake is paramount to understanding cellular metabolism in both healthy and diseased states. While various glucose analogs serve as proxies for this purpose, each comes with its own set of strengths and limitations. This guide provides a critical assessment of 3-O-Methyl-D-glucose (3-OMG), a commonly used glucose analog, by objectively comparing its performance against other alternatives, supported by experimental data and detailed protocols.

Introduction to Glucose Proxies

The study of cellular glucose transport is fundamental to diverse fields, from oncology to diabetes research. Ideal glucose proxies should be recognized and transported by glucose transporters similarly to D-glucose but exhibit metabolic fates that allow for their quantification. This guide delves into the nuances of using 3-OMG and provides a comparative analysis with two other widely used analogs: 2-deoxy-D-glucose (2-DG) and the fluorescent tracer 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

3-O-Methyl-D-glucose (3-OMG): A Closer Look

3-O-methyl-D-glucose is a structural analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a methyl group.[1] This modification allows it to be transported across the cell membrane by glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).[2] However, a key feature of 3-OMG is that it is not significantly phosphorylated by hexokinase, the first enzyme in the glycolytic pathway.[1] This non-metabolizable nature means it does not accumulate within the cell in the same manner as glucose or some of its other analogs, making it a useful tool for studying glucose transport kinetics independent of downstream metabolic processes.[3][4]

The Limitations of 3-OMG

Despite its utility, 3-OMG is not without its drawbacks. A primary concern is its lower affinity for glucose transporters compared to D-glucose, which can lead to an underestimation of glucose absorption rates.[5][6] Furthermore, at high concentrations (in the millimolar range), 3-OMG has been shown to inhibit glucose-induced insulin release and adversely affect glucose metabolism, potentially by impairing the rate of D-glucose phosphorylation.[7] This suggests that 3-OMG may not be an entirely inert competitor for glucose transport and can influence cellular metabolic pathways.

Comparative Analysis of Glucose Proxies

A direct comparison with other glucose analogs highlights the specific advantages and disadvantages of each, enabling researchers to select the most appropriate tool for their experimental needs.

Feature3-O-Methyl-D-glucose (3-OMG)2-Deoxy-D-glucose (2-DG)2-NBDG
Transport Mechanism Transported by GLUTs and SGLTs.[2]Transported by GLUTs.[8]Reportedly transported by GLUTs, but some studies suggest transporter-independent uptake.[9][10]
Metabolic Fate Not significantly phosphorylated; equilibrates across the cell membrane.[3][4]Phosphorylated by hexokinase to 2-DG-6-phosphate, which is trapped intracellularly.[3][8][11]Phosphorylated to 2-NBDG-6-phosphate and retained in the cell.[9]
Measurement Typically requires radiolabeling ([³H] or [¹⁴C]) and rapid measurements due to equilibration.[3][12]Can be measured using radiolabeling or non-radioactive enzymatic assays.[13][14]Measured by fluorescence microscopy or flow cytometry.[15][16]
Key Advantage Measures transport rate independent of metabolism.[3]Trapping mechanism allows for accumulation and easier quantification of uptake.[11]Enables visualization of glucose uptake in living cells at a single-cell level.[9]
Key Disadvantage Lower affinity for transporters may underestimate glucose uptake; can inhibit glucose metabolism at high concentrations.[5][7]Phosphorylation can be rate-limiting, potentially reflecting hexokinase activity more than transport.[17]Bulky fluorescent tag may alter transport kinetics; evidence of transporter-independent uptake raises specificity concerns.[10][11]

Table 1: Comparison of Key Characteristics of Glucose Proxies. This table summarizes the primary features of 3-OMG, 2-DG, and 2-NBDG, providing a quick reference for their mechanisms and applications.

Quantitative Comparison of Transport Kinetics

The affinity (Km) and maximum transport velocity (Vmax) of these analogs for glucose transporters can vary significantly depending on the cell type and specific transporter isoform. The following table presents a summary of available kinetic data.

Glucose AnalogTransporter/Cell TypeKm (mM)Vmax (nmol/min/mg protein)Reference(s)
3-O-Methyl-D-glucose Isolated rat hepatocytes16.8 - 18.178.8 - 86.2 (mmol/litre of cell water per min)[18]
Preimplantation mouse embryos (blastocysts)17-[19]
2-Deoxy-D-glucose Rhodotorula glutinis0.018 & 0.1200.8 & 2.0[20]
Cultured human muscle cellsLower affinity than glucose for hexokinase-[17]
D-Glucose Rhodotorula glutinis0.012 & 0.0551.1 & 2.4[20]
Preimplantation mouse embryos (blastocysts)1.3-[19]

Table 2: Kinetic Parameters of Glucose Analogs. This table provides a comparative overview of the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for 3-OMG, 2-DG, and D-glucose in different biological systems. Note that direct comparative studies across a wide range of cell types and transporter isoforms are limited.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for glucose uptake assays using each of the discussed proxies.

Radiolabeled 3-O-Methyl-D-glucose Uptake Assay

This protocol is designed to measure the initial rate of glucose transport.

Materials:

  • Cultured cells

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Phloretin (transport inhibitor)

  • Scintillation fluid and counter

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Wash cells twice with warm KRH buffer.

  • To determine non-specific uptake, pre-incubate a subset of wells with KRH buffer containing a high concentration of unlabeled 3-OMG or a transport inhibitor like phloretin for 10-15 minutes.

  • Initiate the uptake by adding KRH buffer containing radiolabeled 3-OMG (e.g., 0.5 µCi/mL) and varying concentrations of unlabeled 3-OMG.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial linear uptake rate.[12]

  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates for normalization.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

Radiolabeled 2-Deoxy-D-glucose Uptake Assay

This protocol measures glucose uptake based on the intracellular accumulation of phosphorylated 2-DG.[13][21]

Materials:

  • Cultured cells

  • Glucose-free DMEM or KRH buffer

  • [³H]-2-Deoxy-D-glucose or [¹⁴C]-2-Deoxy-D-glucose

  • Unlabeled 2-Deoxy-D-glucose

  • Insulin (optional, for studying insulin-stimulated uptake)

  • Cytochalasin B (transport inhibitor)

  • Scintillation fluid and counter

Procedure:

  • Seed cells in a multi-well plate and grow to confluency.

  • Serum-starve the cells for 2-4 hours in serum-free medium.

  • Wash cells twice with glucose-free buffer.

  • Pre-incubate cells in glucose-free buffer for 30-60 minutes. For insulin stimulation, add insulin during the last 15-30 minutes of this step.

  • To determine non-specific uptake, add cytochalasin B to a subset of wells.

  • Initiate uptake by adding buffer containing radiolabeled 2-DG (e.g., 0.5 µCi/mL) and unlabeled 2-DG.

  • Incubate for 10-60 minutes at 37°C.

  • Terminate the uptake and wash cells as described for the 3-OMG assay.

  • Lyse the cells and measure radioactivity and protein concentration.

  • Calculate specific uptake.

2-NBDG Glucose Uptake Assay (Fluorescence Microscopy/Flow Cytometry)

This protocol allows for the visualization and quantification of glucose uptake in living cells.[15][22]

Materials:

  • Cultured cells

  • Glucose-free medium

  • 2-NBDG stock solution

  • Phloretin or other transport inhibitors

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells on a suitable imaging dish or in a multi-well plate.

  • Wash cells with glucose-free medium.

  • Pre-incubate cells in glucose-free medium for 30-60 minutes to upregulate glucose transporters.

  • For inhibitor controls, add the inhibitor during the pre-incubation step.

  • Add 2-NBDG to the medium at a final concentration of 50-200 µM.

  • Incubate for 15-60 minutes at 37°C, protected from light.

  • Wash the cells three times with ice-cold PBS.

  • For microscopy, add fresh PBS or a suitable imaging buffer and visualize the cells using a FITC filter set.

  • For flow cytometry, detach the cells, resuspend in PBS, and analyze on a flow cytometer, measuring the fluorescence in the green channel (e.g., FL1).

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the metabolic fate of the glucose proxies, the general workflow of a glucose uptake experiment, and the logical relationship in comparing these analogs.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose Glucose GLUT GLUT Glucose->GLUT Transport 3-OMG 3-OMG 3-OMG->GLUT Transport 2-DG 2-DG 2-DG->GLUT Transport Glucose-6-P Glucose-6-P GLUT->Glucose-6-P Phosphorylation 3-OMG_in 3-OMG GLUT->3-OMG_in Equilibration 2-DG_in 2-DG GLUT->2-DG_in Hexokinase Hexokinase Glycolysis Glycolysis Glucose-6-P->Glycolysis 2-DG_in->Hexokinase 2-DG-6-P 2-DG-6-P Hexokinase->2-DG-6-P Trapping

Caption: Metabolic fate of glucose and its analogs.

Start Start Cell_Culture Seed and culture cells Start->Cell_Culture Pre-incubation Wash and pre-incubate in glucose-free buffer Cell_Culture->Pre-incubation Add_Proxy Add glucose proxy (3-OMG, 2-DG, or 2-NBDG) Pre-incubation->Add_Proxy Incubation Incubate for a defined time Add_Proxy->Incubation Termination Terminate uptake and wash cells Incubation->Termination Lysis_or_Imaging Cell lysis (for radiolabeled assays) or Imaging/FACS (for 2-NBDG) Termination->Lysis_or_Imaging Quantification Quantify signal (radioactivity or fluorescence) Lysis_or_Imaging->Quantification Data_Analysis Normalize data and analyze results Quantification->Data_Analysis End End Data_Analysis->End

Caption: Generalized experimental workflow for glucose uptake assays.

Goal Assess Glucose Transport Choice Choice of Glucose Proxy Goal->Choice 3-OMG 3-O-Methyl-D-glucose Choice->3-OMG 2-DG 2-Deoxy-D-glucose Choice->2-DG 2-NBDG 2-NBDG Choice->2-NBDG Limitations_3OMG Limitations: - Lower transporter affinity - Potential metabolic inhibition 3-OMG->Limitations_3OMG Limitations_2DG Limitations: - Phosphorylation can be rate-limiting 2-DG->Limitations_2DG Limitations_2NBDG Limitations: - Bulky tag may alter transport - Potential for transporter-independent uptake 2-NBDG->Limitations_2NBDG Conclusion Select proxy based on experimental question and awareness of limitations Limitations_3OMG->Conclusion Limitations_2DG->Conclusion Limitations_2NBDG->Conclusion

Caption: Logical framework for selecting a glucose proxy.

Conclusion and Recommendations

The choice of a glucose proxy is a critical decision in experimental design that can significantly impact the interpretation of results. 3-O-Methyl-D-glucose serves as a valuable tool for dissecting the kinetics of glucose transport, distinct from subsequent metabolic events. Its primary limitation lies in its lower affinity for glucose transporters, which may not fully reflect the transport capacity for D-glucose, and its potential to interfere with glucose metabolism at higher concentrations.

For studies focused purely on transport rates, 3-OMG remains a viable option, provided that its limitations are acknowledged and controlled for, for instance, by performing kinetic analyses to determine the Km and Vmax in the specific experimental system. When the goal is to measure overall glucose uptake and accumulation, 2-DG, despite its own limitations related to hexokinase activity, may be a more suitable choice. For qualitative and semi-quantitative analysis at the single-cell level, 2-NBDG offers powerful visualization capabilities, although concerns about its transport mechanism warrant careful validation.

References

A Head-to-Head Battle for SGLT1: 3-O-methyl-D-glucose vs. Phlorizin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between substrates and inhibitors with the sodium-glucose cotransporter 1 (SGLT1) is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparative analysis of two key molecules: 3-O-methyl-D-glucose (3-O-MG), a transportable substrate, and phlorizin, a potent competitive inhibitor.

SGLT1, a crucial protein primarily located in the small intestine and to a lesser extent in the kidneys, plays a vital role in the absorption of glucose and galactose from the diet.[1][2][3] Its function is driven by the sodium gradient maintained by the Na+/K+-ATPase pump, a mechanism of secondary active transport.[4] The modulation of SGLT1 activity is a significant area of research for conditions such as diabetes, malabsorption syndromes, and certain types of cancer.

This guide will delve into a direct comparison of 3-O-MG and phlorizin, presenting their mechanisms of action, quantitative kinetic data, detailed experimental protocols for their study, and their influence on cellular signaling.

At a Glance: 3-O-MG vs. Phlorizin Interaction with SGLT1

Feature3-O-methyl-D-glucose (3-O-MG)Phlorizin
Primary Interaction Transported SubstrateCompetitive Inhibitor
Mechanism of Action Binds to the glucose binding site and is translocated across the cell membrane along with sodium ions. It is a non-metabolizable analog of D-glucose.[5][6][7]Binds with high affinity to the glucose binding site, preventing the binding and transport of natural substrates like glucose. It is not transported across the membrane.[2][3][8]
Reported Km for SGLT1 ~0.2 mM to 0.51 mMNot Applicable
Reported Ki for SGLT1 Not Applicable~0.11 µM to 0.2 µM
Reported IC50 for SGLT1 Not Applicable~40 µM to 55 µM

Note: Km, Ki, and IC50 values can vary depending on the experimental system and conditions.

Delving into the Mechanisms

3-O-methyl-D-glucose serves as a valuable tool for studying SGLT1-mediated transport without the complexities of downstream metabolism. As an analog of D-glucose, it is recognized and transported by SGLT1.[5][6] The transport of 3-O-MG is an active process, dependent on the sodium gradient, and can be used to quantify the rate of SGLT1-mediated uptake.

Phlorizin , a natural dihydrochalcone, is a classical and potent inhibitor of SGLT1.[2][8] Its high affinity for the glucose-binding site allows it to effectively block the transporter, preventing the uptake of glucose and other substrates.[8] This inhibitory action has made phlorizin a foundational tool in the study of SGLT function and a precursor in the development of SGLT-targeting drugs.

Experimental Protocols: A How-To Guide

Reproducible and reliable experimental data are the cornerstone of scientific advancement. Below are detailed protocols for assessing the interaction of 3-O-MG and phlorizin with SGLT1.

Protocol 1: 3-O-methyl-D-glucose Uptake Assay in SGLT1-Expressing Cells

This protocol is designed to measure the rate of SGLT1-mediated transport of 3-O-MG.

Cell Culture:

  • Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 are commonly used.[9][10]

  • Cells are typically seeded in 24-well or 96-well plates and grown to confluence.[10][11]

Assay Procedure:

  • Washing: Gently wash the cell monolayers twice with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer (in mM: 136 NaCl, 4.7 KCl, 1.25 MgSO4, 1.25 CaCl2, 10 HEPES, pH 7.4).

  • Pre-incubation: Pre-incubate the cells in KRH buffer for 10-15 minutes at 37°C to deplete endogenous glucose.

  • Uptake Initiation: Initiate the uptake by adding KRH buffer containing a known concentration of [14C]-3-O-methyl-D-glucose (typically in the µM range with a specific activity of ~50-60 mCi/mmol) and unlabeled 3-O-MG to achieve the desired final concentration.

  • Incubation: Incubate the cells for a short period (e.g., 10-30 minutes) at 37°C. It is crucial to ensure the uptake is measured during the initial linear phase.[7]

  • Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer containing a high concentration of unlabeled D-glucose or phlorizin to stop further transport.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).[11]

  • Quantification: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various 3-O-MG concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Phlorizin Inhibition Assay of SGLT1 Activity

This protocol determines the inhibitory potency of phlorizin on SGLT1-mediated glucose analog uptake.

Cell Culture:

  • Use SGLT1-expressing HEK293 or CHO cells as described in Protocol 1.[9][10]

Assay Procedure:

  • Washing and Pre-incubation: Follow steps 1 and 2 of the 3-O-MG uptake assay protocol.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of phlorizin (or vehicle control, e.g., DMSO) in KRH buffer for 15-30 minutes at 37°C.

  • Uptake Initiation: Add the uptake solution containing a fixed concentration of a radiolabeled SGLT1 substrate, such as [14C]-α-methyl-D-glucopyranoside (AMG) or [14C]-3-O-MG, along with the corresponding concentrations of phlorizin.

  • Incubation, Termination, and Lysis: Follow steps 4, 5, and 6 of the 3-O-MG uptake assay protocol.

  • Quantification and Data Analysis: Measure the radioactivity as described previously. Calculate the percentage of inhibition for each phlorizin concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the phlorizin concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km are known.

Visualizing the Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_3OMG 3-O-methyl-D-glucose (Transported Substrate) 3-O-MG_ext 3-O-MG (Extracellular) SGLT1_out SGLT1 (Outward-facing) 3-O-MG_ext->SGLT1_out Binds Na_ext Na+ (Extracellular) Na_ext->SGLT1_out Binds SGLT1_in SGLT1 (Inward-facing) SGLT1_out->SGLT1_in Conformational Change 3-O-MG_int 3-O-MG (Intracellular) SGLT1_in->3-O-MG_int Releases Na_int Na+ (Intracellular) SGLT1_in->Na_int Releases

Interaction of 3-O-MG with SGLT1.

cluster_Phlorizin Phlorizin (Competitive Inhibitor) Phlorizin_ext Phlorizin (Extracellular) SGLT1_out SGLT1 (Outward-facing) Phlorizin_ext->SGLT1_out Binds with high affinity Glucose_ext Glucose (Extracellular) Glucose_ext->SGLT1_out Binding prevented Blocked_SGLT1 SGLT1-Phlorizin Complex (Blocked) SGLT1_out->Blocked_SGLT1

Inhibitory action of Phlorizin on SGLT1.

cluster_workflow Experimental Workflow for SGLT1 Assays Start Seed SGLT1-expressing cells Wash Wash cells with buffer Start->Wash Preincubation Pre-incubate cells Wash->Preincubation Treatment Add radiolabeled substrate (with or without inhibitor) Preincubation->Treatment Incubate Incubate at 37°C Treatment->Incubate Stop Stop uptake with ice-cold buffer Incubate->Stop Lyse Lyse cells Stop->Lyse Measure Measure radioactivity Lyse->Measure Analyze Analyze data (Kinetics/Inhibition) Measure->Analyze End Results Analyze->End

Generalized workflow for SGLT1 uptake and inhibition assays.

Signaling Pathways: The Current Understanding

The regulation of SGLT1 itself involves several signaling pathways. For instance, protein kinase A (PKA) and protein kinase C (PKC) have been shown to modulate SGLT1 activity and its translocation to the cell membrane.[12][13] AMP-activated protein kinase (AMPK), a key cellular energy sensor, is also implicated in the regulation of SGLT1.[12]

The direct downstream signaling consequences of 3-O-MG transport or phlorizin binding are less well-defined and an active area of research. It is known that glucose transport via SGLT1 in intestinal L-cells can trigger the release of glucagon-like peptide-1 (GLP-1), an important incretin hormone.[4] Phlorizin, by blocking this transport, can attenuate GLP-1 release.[14] In cardiac cells, the role of SGLT1 in signaling pathways that control other glucose transporters like GLUT4 is being investigated, though direct links to insulin signaling pathways have not been consistently observed.[15] Phlorizin has also been shown to affect intestinal barrier function and gut microbiota composition, suggesting broader physiological effects beyond direct SGLT1 inhibition.[16]

Further research is needed to fully elucidate the specific signaling cascades that are initiated or modulated by the transport of substrates like 3-O-MG versus the static inhibition by molecules like phlorizin.

Conclusion

3-O-methyl-D-glucose and phlorizin represent two sides of the same coin in the study of SGLT1. One allows for the dynamic measurement of transport, while the other provides a powerful tool for its inhibition. A thorough understanding of their distinct interactions with SGLT1, supported by robust experimental data, is essential for researchers aiming to unravel the complexities of glucose transport and develop novel therapeutic interventions. This guide provides a foundational framework for such endeavors, offering both the "what" and the "how" for a comprehensive comparative analysis.

References

A Comparative Guide to 3-O-Methyl-D-glucose Transport in Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-O-Methyl-D-glucose (3-OMG) transport across various cell types, supported by experimental data. 3-O-Methyl-D-glucose is a non-metabolizable analog of D-glucose, making it an invaluable tool for studying glucose transporter (GLUT) activity without the confounding effects of downstream metabolic pathways.[1] This analog is transported into cells by GLUT proteins but is not phosphorylated by hexokinase, leading to its equilibration across the cell membrane.[2][3]

Quantitative Comparison of 3-O-Methyl-D-glucose Transport Kinetics

The transport of 3-O-Methyl-D-glucose is characterized by Michaelis-Menten kinetics, with the Michaelis constant (Km) representing the substrate concentration at half-maximal transport velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for 3-OMG. The following table summarizes the kinetic parameters of 3-OMG transport in various cell types.

Cell Type/SystemPredominant GLUT Isoform(s)Km (mM)Vmax (various units)Experimental ConditionsReference
Adipocytes (Rat) GLUT4, GLUT1Basal: 5.41 ± 0.98 (zero-trans influx) Insulin-stimulated: 6.10 ± 1.65 (zero-trans influx)Basal: 0.034 ± 0.014 mmol/L cell water/s Insulin-stimulated: 1.20 ± 0.19 mmol/L cell water/sIsolated rat adipocytes[4]
Hepatocytes (Rat) GLUT218.1 ± 5.9 (exchange entry) 17.6 ± 3.5 (exchange exit) 16.8 ± 4.6 (zero-trans exit)86.2 ± 9.7 mmol/L cell water/min (exchange entry) 78.8 ± 5.3 mmol/L cell water/min (exchange exit) 84.1 ± 8.4 mmol/L cell water/min (zero-trans exit)Isolated rat hepatocytes at 20°C
Erythrocytes (Newborn Pig) GLUT115.2 (efflux at 15°C) 18.2 (efflux at 22°C)Not specifiedIsolated erythrocytes[5]
Erythrocytes (Human) GLUT1-Patients with GLUT-1 deficiency showed 44 ± 8% of control uptakeDiagnosis of GLUT-1 deficiency syndrome[6]
Neurons (Human/Rodent Brain) GLUT3, GLUT1GLUT3: Kₘ for 3OMG is 5-8 times higher than for D-glucose (D-glucose Kₘ ≈ 1.5 mM)Not specifiedGeneral literature review[7]
Intestinal Epithelial Cells (Caco-2) SGLT1, GLUT38.1 ± 0.8 (Na+-dependent)Not specifiedCultured Caco-2 cells[4]
Breast Cancer Cells (MCF-7) GLUT1Not specifiedUptake measured at 0.1 mM and 250 mM 3-OMGCultured MCF-7 cells[8]

Experimental Protocols

The following is a generalized, detailed methodology for a radiolabeled 3-O-Methyl-D-glucose uptake assay in adherent cultured cells. This protocol can be adapted for various cell lines and experimental conditions.

Materials:

  • Adherent cells cultured to near confluence in appropriate multi-well plates (e.g., 24-well plates).

  • Radiolabeled [³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose.

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological buffer.

  • Unlabeled 3-O-Methyl-D-glucose.

  • Stop solution (e.g., ice-cold KRH buffer with a GLUT inhibitor like phloretin or cytochalasin B).

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to 80-90% confluence.

  • Pre-incubation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with warm KRH buffer to remove any residual glucose.

    • Add KRH buffer to each well and incubate at 37°C for a specified time (e.g., 30-60 minutes) to deplete intracellular glucose stores.

  • Uptake Initiation:

    • Prepare the uptake solution containing a known concentration of radiolabeled 3-OMG in KRH buffer. For competition assays, also prepare solutions with varying concentrations of unlabeled 3-OMG.

    • Aspirate the pre-incubation buffer.

    • Add the uptake solution to each well to initiate the transport assay. This is time zero.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined short period (e.g., 1-5 minutes). The linear range of uptake should be determined empirically for each cell type.[2]

  • Uptake Termination:

    • To stop the transport, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold stop solution to remove extracellular tracer and halt further transport.

  • Cell Lysis:

    • Add cell lysis buffer to each well and incubate for a sufficient time (e.g., 30 minutes at room temperature) to ensure complete cell lysis.

  • Quantification:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the amount of 3-OMG transported (e.g., in pmol/mg protein/min).

    • For kinetic analysis, plot the initial uptake rates against a range of 3-OMG concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to 3-O-Methyl-D-glucose transport.

G GLUT-mediated 3-O-Methyl-D-glucose Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3OMG_out 3-O-Methyl-D-glucose GLUT GLUT Transporter 3OMG_out->GLUT Binding 3OMG_in 3-O-Methyl-D-glucose GLUT->3OMG_in Translocation No_Phos Not Phosphorylated 3OMG_in->No_Phos

Caption: Facilitative transport of 3-O-Methyl-D-glucose via GLUT transporters.

G Experimental Workflow for 3-OMG Uptake Assay Start Seed Cells in Plate Wash Wash with Buffer Start->Wash Preincubation Pre-incubate (Glucose-free) Wash->Preincubation Initiate Add Radiolabeled 3-OMG Preincubation->Initiate Incubate Incubate (e.g., 1-5 min) Initiate->Incubate Stop Stop with Cold Buffer Incubate->Stop Wash_Final Wash to Remove Extracellular Tracer Stop->Wash_Final Lyse Lyse Cells Wash_Final->Lyse Quantify Scintillation Counting Lyse->Quantify Analyze Data Analysis (Km, Vmax) Quantify->Analyze

Caption: Generalized workflow for a radiolabeled 3-O-Methyl-D-glucose uptake assay.

References

Safety Operating Guide

Proper Disposal of 3-O-Methyl-D-glucopyranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of 3-O-Methyl-D-glucopyranose, a methylated monosaccharide commonly used in biological research. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the protection of the environment.

Waste Classification and Regulatory Considerations

This compound is a carbohydrate derivative and is not classified as an acutely hazardous substance.[1] However, the disposal of this compound and its containers must be carried out in accordance with federal, state, and local regulations.[2][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR 261.3) and any applicable state or local rules.[2]

In general, small quantities of non-toxic carbohydrates may not be considered hazardous.[4] However, a conservative approach is always recommended, and it is best to handle and dispose of this compound as a chemical waste stream unless explicitly permitted for other disposal methods by institutional safety protocols.

Recommended Disposal Procedures

The primary recommended method for the disposal of this compound is to collect it as chemical waste for pickup by a licensed professional waste disposal service.[3][5]

Solid Waste:

  • Collection: Collect uncontaminated, solid this compound waste in a designated, properly labeled, and sealed container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

Liquid Waste (Aqueous Solutions):

While some guidelines may permit the drain disposal of small quantities of non-toxic, water-soluble carbohydrates, it is a best practice to avoid this disposal route to prevent any potential impact on aquatic life and to ensure compliance with local wastewater regulations.

  • Collection: Collect aqueous solutions of this compound in a designated, leak-proof, and sealed container.

  • Labeling: Clearly label the container with "Hazardous Waste" and the contents, including the chemical name and approximate concentration.

  • Storage: Store the container in a secondary containment bin in a designated satellite accumulation area.

  • Disposal: Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.

Contaminated Materials:

Personal protective equipment (PPE), such as gloves and weighing papers, that are contaminated with this compound should be collected in a designated solid waste container for chemical waste disposal.

Empty Containers:

Empty containers that held this compound should be managed as follows:

  • Non-acutely hazardous waste containers: A container that has held a non-acutely hazardous waste can be disposed of as regular trash once it is empty. The container should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected as chemical waste. The original label should be defaced or removed before disposal.

  • Acutely hazardous waste containers: While this compound is not acutely hazardous, it is good practice to be aware that containers of acutely hazardous waste require triple rinsing, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Personal Protection: Ensure appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[6] For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[6]

  • Containment: Prevent the further spread of the spill.

  • Cleanup: For solid spills, carefully sweep up the material and place it in a designated chemical waste container.[7][8] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Data Presentation

Parameter Guideline/Information Source
Waste Classification Not typically classified as acutely hazardous.[1]
Primary Disposal Method Collection for licensed professional waste disposal.[3][5]
Solid Waste Collect in a labeled, sealed container for chemical waste pickup.Internal Synthesis
Aqueous Solutions Collect in a labeled, sealed container for chemical waste pickup.Internal Synthesis
Empty Containers Triple rinse with appropriate solvent, collect rinsate as chemical waste, deface label, and dispose of as regular trash.
Spill Cleanup Residue Collect as chemical waste.Internal Synthesis

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The disposal procedures outlined are based on standard laboratory safety practices and information typically found in Safety Data Sheets (SDS).

Mandatory Visualization

Disposal_Workflow cluster_start Start: this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container cluster_end Final Disposal start Identify Waste Type solid_waste Uncontaminated Solid or Contaminated Labware (e.g., gloves) start->solid_waste Solid liquid_waste Aqueous Solution start->liquid_waste Liquid empty_container Empty Original Container start->empty_container Container collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid ehs_pickup Arrange for EHS/ Contractor Pickup collect_solid->ehs_pickup collect_liquid Collect in Labeled Aqueous Chemical Waste Container liquid_waste->collect_liquid collect_liquid->ehs_pickup triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-O-Methyl-D-glucopyranose, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

While this compound is not classified as a hazardous material for transport, its toxicological properties have not been fully investigated.[1] Therefore, it is essential to handle it with care, assuming it may cause irritation to the eyes, skin, and respiratory tract.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure personal safety when handling this compound, which is typically a white to off-white crystalline powder.[2]

Protection TypePPE SpecificationPurpose
Eye/Face Safety glasses with side-shields or goggles.Protects against eye contact with dust particles which may cause irritation.[3]
Hand Chemical-resistant gloves (e.g., nitrile).Prevents skin contact which may lead to irritation.[3]
Respiratory NIOSH-approved N95 dust mask.Required when dust generation is likely or ventilation is inadequate to prevent respiratory tract irritation.[4]
Body Standard laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is critical for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended, especially for procedures that may generate dust.

  • Safety Equipment: Ensure an eyewash station and a safety shower are readily accessible in the work area.[1]

  • Work Area: Designate a specific area for handling. Cover the work surface with absorbent, disposable bench paper.

2. Handling the Chemical:

  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Minimize Dust: Handle the powder carefully to minimize dust generation and accumulation.[1][4] Avoid actions like shaking or pouring from a height. Use a spatula for transferring the solid.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not ingest or inhale the powder.[1]

  • Weighing: When weighing, use an analytical balance with a draft shield or conduct the task within a fume hood to contain any airborne particles.

  • Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling Procedures:

  • Decontamination: Clean the work area and any equipment used with a damp cloth or towel to wipe up any residual dust.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[1]

  • Clothing: Remove any contaminated clothing and wash it before reuse.[1]

Storage and Spill Management

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidants.[1] Recommended storage temperatures can range from refrigerated (0-8°C) to frozen (-20°C) depending on the supplier's recommendation.[1][2][5]

  • Spill Response: In case of a spill, ventilate the area.[1] Wearing appropriate PPE, sweep up the spilled solid, taking care not to generate dust.[1][6] Place the material into a suitable, labeled container for disposal.[1][6]

Disposal Plan

Although not regulated as a hazardous material, this compound and its containers must be disposed of responsibly.[1]

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1] Do not dispose of it down the drain or in regular trash unless permitted by your institution's policies and local regulations.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

Safe Handling Workflow

The following diagram illustrates the procedural flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_area Designate Work Area & Verify Safety Equipment don_ppe Don Appropriate PPE prep_area->don_ppe handle Handle Chemical (Minimize Dust) don_ppe->handle use Perform Experiment handle->use decontaminate Clean & Decontaminate Work Area use->decontaminate dispose Dispose of Waste (Per Regulations) decontaminate->dispose doff_ppe Doff PPE & Wash Hands dispose->doff_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.